molecular formula C20H18N6O3S2 B1665974 AMG-151 CAS No. 1138669-65-4

AMG-151

カタログ番号: B1665974
CAS番号: 1138669-65-4
分子量: 454.5 g/mol
InChIキー: PCOMIRCNMMNOAP-CQSZACIVSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

a glucokinase activator;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

1138669-65-4

分子式

C20H18N6O3S2

分子量

454.5 g/mol

IUPAC名

(1S)-1-[5-[[3-[(2-methyl-3-pyridinyl)oxy]-5-pyridin-2-ylsulfanyl-2-pyridinyl]amino]-1,2,4-thiadiazol-3-yl]ethane-1,2-diol

InChI

InChI=1S/C20H18N6O3S2/c1-12-15(5-4-8-21-12)29-16-9-13(30-17-6-2-3-7-22-17)10-23-19(16)25-20-24-18(26-31-20)14(28)11-27/h2-10,14,27-28H,11H2,1H3,(H,23,24,25,26)/t14-/m1/s1

InChIキー

PCOMIRCNMMNOAP-CQSZACIVSA-N

異性体SMILES

CC1=C(C=CC=N1)OC2=C(N=CC(=C2)SC3=CC=CC=N3)NC4=NC(=NS4)[C@@H](CO)O

正規SMILES

CC1=C(C=CC=N1)OC2=C(N=CC(=C2)SC3=CC=CC=N3)NC4=NC(=NS4)C(CO)O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

15-((3-((2-methylpyridin-3-yl)oxy)-5-(pyridin-2-ylsulfanyl)pyridin-2-yl)amino)-1,2,4-thiadiazol-3-yl)ethane-1,2-diol
AMG-151
ARRY-403

製品の起源

United States

Foundational & Exploratory

The Core Mechanism of Glucokinase Activation by AMG-151: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 8, 2025

Abstract

AMG-151 (also known as ARRY-403) is a small molecule, allosteric activator of the enzyme glucokinase (GK), a critical regulator of glucose homeostasis. Developed for the potential treatment of type 2 diabetes mellitus (T2DM), this compound enhances the catalytic activity of glucokinase, thereby increasing glucose-stimulated insulin secretion from pancreatic β-cells and promoting glucose uptake and glycogen synthesis in the liver. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical and clinical data. It details the molecular interactions, kinetic effects, and the resulting physiological responses. This document is intended to serve as a resource for researchers and professionals in the field of metabolic diseases and drug development.

Introduction: Glucokinase as a Therapeutic Target

Glucokinase (GK), or hexokinase IV, functions as a glucose sensor in key metabolic tissues, most notably the pancreatic β-cells and hepatocytes.[1] Its unique kinetic properties, including a low affinity for glucose (S₀.₅ ≈ 7-8 mM) and positive cooperativity, allow it to respond dynamically to fluctuations in blood glucose levels within the physiological range.[1][2] In pancreatic β-cells, GK-mediated glucose phosphorylation is the rate-limiting step for glucose-stimulated insulin secretion (GSIS).[1] In the liver, GK controls the flux of glucose into both glycogen synthesis and glycolysis, thus regulating hepatic glucose uptake and production.[1]

Given that glucokinase activity is impaired in patients with T2DM, pharmacological activation of GK presents a rational therapeutic strategy.[3] Glucokinase activators (GKAs) are allosteric modulators that bind to a site distinct from the glucose-binding site, inducing a conformational change that increases the enzyme's affinity for glucose and/or its maximal reaction velocity (Vmax).[4][5] this compound is a novel, potent GKA that has been evaluated in clinical trials for its glucose-lowering effects.[6]

Molecular Mechanism of Action of this compound

This compound is a non-essential, mixed-type allosteric activator of glucokinase.[5] Its mechanism of action can be broken down into the following key steps:

  • Allosteric Binding: this compound binds to an allosteric pocket on the glucokinase enzyme, a site remote from the catalytic glucose-binding site.[4] This binding is not dependent on the presence of glucose.

  • Conformational Change: The binding of this compound induces a conformational shift in the enzyme's structure. This change stabilizes a more active conformation of glucokinase.[4]

  • Enhanced Glucose Affinity: The primary consequence of this conformational change is a significant increase in the enzyme's affinity for its substrate, glucose. This is reflected in a lower half-saturating concentration (S₀.₅) of glucose required for the enzyme to reach half of its maximal velocity.

  • Increased Catalytic Rate: In addition to improving glucose binding, this compound also increases the maximal catalytic rate (Vmax) of the enzyme, meaning it can phosphorylate glucose to glucose-6-phosphate more rapidly at saturating glucose concentrations.

This dual action of lowering the S₀.₅ and increasing the Vmax results in a potentiation of glucokinase activity at any given glucose concentration, effectively shifting the glucose concentration-response curve to the left.

Signaling Pathways Activated by this compound

The activation of glucokinase by this compound triggers downstream signaling pathways in both pancreatic β-cells and hepatocytes, leading to improved glucose homeostasis.

Pancreatic β-Cell Signaling

In pancreatic β-cells, the enhanced glucokinase activity leads to increased glucose-stimulated insulin secretion through the following pathway:

pancreatic_pathway cluster_cell Pancreatic β-Cell AMG151 This compound GK_Active Glucokinase (Active) AMG151->GK_Active GK Glucokinase (Inactive) GK->GK_Active activates Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P phosphorylates Glycolysis Glycolysis G6P->Glycolysis ATP ↑ ATP/ADP Ratio Glycolysis->ATP KATP KATP Channel Closure ATP->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca2_influx Ca2+ Influx Depolarization->Ca2_influx Insulin Insulin Secretion Ca2_influx->Insulin

Caption: this compound-mediated glucokinase activation pathway in pancreatic β-cells.

Hepatic Signaling

In the liver, this compound enhances glucose uptake and suppresses glucose production:

hepatic_pathway cluster_liver Hepatocyte AMG151 This compound GK_Active Glucokinase (Active) AMG151->GK_Active GK Glucokinase (Inactive) GK->GK_Active activates Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P phosphorylates Glycogen ↑ Glycogen Synthesis G6P->Glycogen Glycolysis ↑ Glycolysis G6P->Glycolysis HGP ↓ Hepatic Glucose Production Glycogen->HGP Glycolysis->HGP

Caption: this compound-mediated glucokinase activation pathway in hepatocytes.

Preclinical Data

Preclinical studies with this compound (ARRY-403) demonstrated its potent activity on human glucokinase in vitro and its efficacy in animal models of type 2 diabetes.

In Vitro Enzyme Kinetics

The key kinetic parameters of this compound's effect on human glucokinase are summarized below.

ParameterValueConditionsReference
EC₅₀ 79 nMAt 5 mM glucose[7]
S₀.₅ (Glucose) 0.93 mMIn the presence of 5 µM this compound[7]
Vmax 134%Compared to no activator control[7]

EC₅₀: Half maximal effective concentration. S₀.₅: Substrate concentration at half-maximal velocity. Vmax: Maximal reaction velocity.

These data highlight that this compound is a potent activator that significantly increases the enzyme's affinity for glucose and modestly increases its maximal catalytic rate.[7]

In Vivo Animal Models

In multiple preclinical models of type 2 diabetes, ARRY-403 was shown to be highly effective at controlling both fasting and non-fasting glucose levels.[6] The glucose-lowering effect was rapid, with maximal efficacy observed within five to eight days of once-daily dosing.[6] Notably, early preclinical reports indicated that ARRY-403 did not cause adverse increases in body weight, plasma triglycerides, or total cholesterol, either as a monotherapy or in combination with other standard-of-care agents.[6]

Clinical Data

This compound was advanced into clinical trials to evaluate its safety and efficacy in patients with type 2 diabetes. The primary study was a Phase IIa, randomized, placebo-controlled trial (NCT01464437).[6]

Phase IIa Study (NCT01464437) Summary
  • Objective: To evaluate the dose-effect relationship of this compound on fasting plasma glucose (FPG) in patients with T2DM inadequately controlled with metformin.[6]

  • Design: 236 patients were randomized to receive oral this compound or placebo for 28 days.[6]

  • Dosing Regimens:

    • 50 mg, 100 mg, or 200 mg twice daily (BID)[6]

    • 100 mg, 200 mg, or 400 mg once daily (QD)[6]

  • Key Results:

    • A significant linear dose-effect trend in the reduction of FPG from baseline to day 28 was observed with the twice-daily (BID) regimen (p = 0.004).[6]

    • No significant dose-effect trend was observed with the once-daily (QD) regimen.[6]

  • Adverse Events:

    • A higher incidence of hypoglycemia was observed with this compound administration.[6] One report cited a hypoglycemia incidence as high as 9.0%.[8]

    • Administration of this compound was associated with hypertriglyceridemia.[6] Reports suggest an increase in serum triglyceride levels of 17-25% from baseline.[8]

Treatment Group (Twice Daily)Change in Fasting Plasma Glucose (FPG)Incidence of HypoglycemiaChange in Triglycerides
Placebo Minimal ChangeLowMinimal Change
This compound 50 mg BID Dose-dependent reductionIncreased vs. PlaceboIncreased vs. Placebo
This compound 100 mg BID Dose-dependent reductionIncreased vs. PlaceboIncreased vs. Placebo
This compound 200 mg BID Dose-dependent reductionIncreased vs. PlaceboIncreased vs. Placebo

(Note: Specific mean change values from the full publication were not publicly available and are summarized qualitatively based on reported outcomes.)

The development of this compound was ultimately discontinued, with the observed risks of hypoglycemia and hypertriglyceridemia being significant contributing factors.[1][8]

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not fully available in the public domain. However, based on standard methodologies for evaluating glucokinase activators, the key experiments would have likely followed these principles.

Glucokinase Activity Assay (In Vitro)

This assay measures the rate of glucose phosphorylation by recombinant human glucokinase.

assay_workflow start Prepare Assay Buffer (HEPES, KCl, MgCl₂, DTT, ATP, NADP+) reagents Add Reagents to Microplate: - Recombinant Human Glucokinase - Glucose-6-Phosphate Dehydrogenase (coupling enzyme) start->reagents compound Add this compound (or vehicle) at various concentrations reagents->compound initiate Initiate Reaction by adding Glucose at various concentrations compound->initiate measure Measure Absorbance at 340 nm over time (rate of NADPH production) initiate->measure analyze Analyze Data: - Calculate initial velocities - Plot velocity vs. substrate concentration - Fit to Michaelis-Menten or Hill equation to determine EC₅₀, S₀.₅, and Vmax measure->analyze

Caption: Generalized workflow for an in vitro glucokinase activity assay.

  • Principle: A coupled enzyme assay is typically used, where the product of the glucokinase reaction, glucose-6-phosphate (G6P), is immediately used by a coupling enzyme, glucose-6-phosphate dehydrogenase (G6PDH).

  • Reaction: G6PDH oxidizes G6P and reduces NADP⁺ to NADPH.

  • Detection: The rate of NADPH production is monitored spectrophotometrically by measuring the increase in absorbance at 340 nm, which is directly proportional to the glucokinase activity.

  • Data Analysis: To determine the EC₅₀, the assay is run at a fixed, sub-saturating concentration of glucose while varying the concentration of this compound. To determine the effect on S₀.₅ and Vmax, the concentration of this compound is fixed, and the concentration of glucose is varied.

Clinical Trial Protocol (NCT01464437) - Simplified
  • Patient Population: Patients aged 18-75 with a diagnosis of type 2 diabetes, on a stable dose of metformin for at least 3 months, with an HbA1c between 7.5% and 11.0%.[2]

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Intervention: Patients were randomized to one of seven arms: placebo, this compound (50, 100, or 200 mg BID), or this compound (100, 200, or 400 mg QD) for 28 days.

  • Primary Endpoint: Change from baseline in fasting plasma glucose (FPG) at Day 28.

  • Secondary Endpoints: Included changes in postprandial glucose, HbA1c, and safety assessments.

  • Safety Monitoring: Included monitoring for adverse events, with a specific focus on hypoglycemic events and changes in lipid panels (triglycerides, cholesterol).

Conclusion

This compound is a potent, allosteric glucokinase activator that enhances the enzyme's affinity for glucose and its maximal catalytic rate. This dual mechanism effectively lowers the threshold for glucose-stimulated insulin secretion in the pancreas and increases glucose disposal in the liver. While preclinical studies showed promising glycemic control, clinical trials in patients with type 2 diabetes revealed a challenging safety profile, primarily a heightened risk of hypoglycemia and hypertriglyceridemia, which ultimately led to the discontinuation of its development. The study of this compound has nonetheless provided valuable insights into the therapeutic potential and challenges associated with systemic glucokinase activation. Future development in this class may focus on hepato-selective activators to mitigate the risk of pancreatic-driven hypoglycemia.

References

In Vitro Potency of AMG-151 on Glucokinase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro potency of AMG-151 (also known as ARRY-403), a small molecule activator of glucokinase (GK). Glucokinase plays a pivotal role in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and hepatocytes. Allosteric activation of this enzyme is a key therapeutic strategy for the treatment of type 2 diabetes. This document summarizes the quantitative data on this compound's effect on glucokinase, details the experimental methodologies for assessing its potency, and provides visual representations of the relevant biological pathways and experimental workflows.

Quantitative In Vitro Potency of this compound

This compound is a potent activator of human glucokinase. Its in vitro efficacy is characterized by its ability to increase the enzyme's affinity for glucose and enhance its maximal velocity. The key quantitative parameters are summarized in the table below.

ParameterValueConditions
EC50 79 nMAssayed at 5 mM glucose
S0.5 0.93 mMIn the presence of 5 µM this compound
Vmax 134%Compared to no activator control

EC50 (Half-maximal effective concentration): The concentration of this compound that elicits a half-maximal response of glucokinase at a fixed glucose concentration.

S0.5 (Substrate concentration at half-maximal velocity): The concentration of glucose required to achieve half of the enzyme's maximal velocity. A lower S0.5 value in the presence of an activator indicates an increased affinity of the enzyme for its substrate.

Vmax (Maximum velocity): The maximum rate of the enzymatic reaction. An increase in Vmax indicates that the activator enhances the catalytic turnover of the enzyme.

Experimental Protocols

The determination of the in vitro potency of glucokinase activators like this compound typically involves a coupled enzymatic assay. This method measures the rate of glucose-6-phosphate production by glucokinase, which is coupled to the activity of a second enzyme, glucose-6-phosphate dehydrogenase (G6PDH), that produces a detectable signal.

Glucokinase Activation Assay (Coupled Spectrophotometric Method)

This protocol describes a common method to determine the EC50, S0.5, and Vmax of a glucokinase activator.

1. Principle: Glucokinase (GK) phosphorylates glucose to glucose-6-phosphate (G6P) using ATP. The production of G6P is then coupled to the oxidation of G6P by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The increase in NADPH concentration is monitored spectrophotometrically by measuring the absorbance at 340 nm.

2. Reagents and Materials:

  • Recombinant human glucokinase

  • This compound (or other test compound)

  • D-Glucose

  • Adenosine 5'-triphosphate (ATP)

  • Magnesium chloride (MgCl2)

  • Nicotinamide adenine dinucleotide phosphate (NADP+)

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Dithiothreitol (DTT)

  • HEPES buffer (pH 7.1)

  • 96-well microtiter plates

  • Spectrophotometer capable of reading absorbance at 340 nm

3. Assay Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a reaction buffer containing HEPES (e.g., 25 mM, pH 7.1), MgCl2 (e.g., 5 mM), and DTT (e.g., 1 mM).

    • Prepare stock solutions of glucose, ATP, and NADP+ in the reaction buffer.

  • EC50 Determination:

    • To the wells of a 96-well plate, add the reaction buffer.

    • Add a fixed, sub-saturating concentration of glucose (e.g., 5 mM).

    • Add serial dilutions of this compound to the wells. Include a control with no activator.

    • Add recombinant glucokinase to all wells.

    • Initiate the reaction by adding a solution containing ATP and NADP+.

    • Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 340 nm over time in a kinetic mode.

    • Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration of this compound.

    • Plot the reaction velocity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

  • S0.5 and Vmax Determination:

    • To the wells of a 96-well plate, add the reaction buffer.

    • Add serial dilutions of glucose to the wells.

    • Perform two sets of experiments: one with a fixed concentration of this compound (e.g., 5 µM) and one without the activator (control).

    • Add recombinant glucokinase to all wells.

    • Initiate the reaction by adding a solution containing ATP and NADP+.

    • Measure the initial reaction velocity for each glucose concentration as described above.

    • Plot the reaction velocity against the glucose concentration for both the control and the this compound-treated samples.

    • Fit the data to the Michaelis-Menten equation (or a sigmoidal curve for cooperative enzymes like glucokinase) to determine the S0.5 and Vmax for each condition.

Visualizations

Glucokinase Signaling Pathway in Pancreatic β-Cells

The following diagram illustrates the central role of glucokinase in glucose-stimulated insulin secretion in pancreatic β-cells.

Glucokinase_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Pancreatic β-Cell Glucose_ext Glucose GLUT2 GLUT2 Glucose_ext->GLUT2 Glucose_int Glucose GLUT2->Glucose_int GK Glucokinase (GK) Glucose_int->GK G6P Glucose-6-Phosphate GK->G6P Metabolism Glycolysis & Oxidative Phosphorylation G6P->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP KATP ATP-sensitive K+ Channel (KATP) ATP_ADP->KATP Inhibits Depolarization Membrane Depolarization KATP->Depolarization Leads to Ca_channel Voltage-gated Ca2+ Channel Depolarization->Ca_channel Activates Ca_influx ↑ Intracellular Ca2+ Ca_channel->Ca_influx Ca2+ Influx Insulin_vesicles Insulin Vesicles Ca_influx->Insulin_vesicles Triggers Insulin_secretion Insulin Secretion Insulin_vesicles->Insulin_secretion Exocytosis AMG151 This compound AMG151->GK Activates

Caption: Glucokinase signaling cascade in pancreatic β-cells.

Experimental Workflow for Glucokinase Activator Screening

The following diagram outlines a typical workflow for determining the in vitro potency of a glucokinase activator like this compound.

Experimental_Workflow Start Start: Prepare Reagents Assay_Setup Assay Plate Setup (96-well plate) Start->Assay_Setup Add_Components Add Assay Buffer, Glucose, & this compound (serial dilutions) Assay_Setup->Add_Components Add_Enzyme Add Glucokinase (GK) Add_Components->Add_Enzyme Initiate_Reaction Initiate Reaction (Add ATP, NADP+, G6PDH) Add_Enzyme->Initiate_Reaction Kinetic_Read Kinetic Measurement (Absorbance at 340 nm) Initiate_Reaction->Kinetic_Read Data_Analysis Data Analysis: - Calculate initial velocities - Plot dose-response curve Kinetic_Read->Data_Analysis Determine_Parameters Determine Potency Parameters (EC50, S0.5, Vmax) Data_Analysis->Determine_Parameters End End Determine_Parameters->End

Caption: Workflow for determining the in vitro potency of this compound.

The Dual-Acting Glucokinase Activator AMG-151: An In-Depth Examination of its Effects on Hepatic Glucose Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AMG-151 (also known as ARRY-403) is a small molecule glucokinase (GK) activator that has been investigated for the treatment of type 2 diabetes mellitus. As a dual-acting agonist, this compound targets glucokinase in both the pancreas and the liver, aiming to improve glycemic control through a multi-faceted mechanism of action. In the liver, the primary role of glucokinase is to phosphorylate glucose to glucose-6-phosphate, a critical step that traps glucose within hepatocytes and commits it to downstream metabolic pathways, including glycogen synthesis and glycolysis. Activation of hepatic glucokinase by this compound is intended to enhance the liver's capacity to take up and store glucose, thereby reducing hepatic glucose output and lowering blood glucose levels. This technical guide provides a comprehensive overview of the available data on the effects of this compound on hepatic glucose metabolism, including a summary of clinical findings, a discussion of its mechanism of action, and detailed experimental protocols relevant to its study.

Mechanism of Action in the Liver

Glucokinase acts as a glucose sensor in hepatocytes. Its activity is cooperative and dependent on intracellular glucose concentrations. At low glucose levels, GK is largely sequestered in the nucleus, bound to the glucokinase regulatory protein (GKRP). As glucose levels rise, GK translocates to the cytoplasm where it can phosphorylate glucose.

This compound, as an allosteric activator, is believed to enhance the catalytic activity of glucokinase, increasing its affinity for glucose and promoting a conformational change that favors the active state. This leads to several key effects on hepatic glucose metabolism:

  • Increased Glucose Uptake and Glycolysis: By accelerating the conversion of glucose to glucose-6-phosphate, this compound promotes the uptake of glucose from the blood into hepatocytes. The resulting increase in intracellular glucose-6-phosphate can then be shunted into the glycolytic pathway for energy production.

  • Enhanced Glycogen Synthesis: Glucose-6-phosphate is a precursor for glycogen synthesis. By increasing the availability of this substrate, this compound is expected to stimulate the storage of glucose as glycogen in the liver.

  • Reduced Hepatic Glucose Production: The combined effects of increased glucose uptake and storage lead to a decrease in the net release of glucose from the liver (hepatic glucose production), a key contributor to hyperglycemia in type 2 diabetes.

It has been suggested that some glucokinase activators may also disrupt the interaction between glucokinase and GKRP, leading to a greater proportion of active glucokinase in the cytoplasm even at lower glucose concentrations.[1]

Signaling and Metabolic Pathways

The activation of glucokinase by this compound initiates a cascade of events within the hepatocyte that directly impacts glucose metabolism. The following diagram illustrates the central role of glucokinase and the expected downstream effects of its activation by this compound.

cluster_hepatocyte Hepatocyte Glucose_blood Blood Glucose Glucose_cyto Intracellular Glucose Glucose_blood->Glucose_cyto G6P Glucose-6-Phosphate Glucose_cyto->G6P Phosphorylation Glycogen Glycogen G6P->Glycogen Glycogen Synthesis Glycolysis Glycolysis G6P->Glycolysis HGP Hepatic Glucose Production HGP->Glucose_blood Release GK_inactive Glucokinase (Inactive) + GKRP (Nucleus) GK_active Glucokinase (Active) (Cytoplasm) GK_inactive->GK_active Translocation GK_active->GK_inactive Sequestration AMG151 This compound AMG151->GK_active Activation

Caption: Hepatic glucose metabolism pathway activated by this compound.

Clinical Trial Data

A Phase IIa, randomized, double-blind, placebo-controlled study (NCT01464437) evaluated the efficacy and safety of this compound in patients with type 2 diabetes who were already being treated with metformin.[2][3]

ParameterPlaceboThis compound (50 mg BID)This compound (100 mg BID)This compound (200 mg BID)This compound (100 mg QD)This compound (200 mg QD)This compound (400 mg QD)
Change in Fasting Plasma Glucose (FPG) from Baseline to Day 28 (mmol/L) -0.4-1.3-1.7-2.0-0.8-0.8-1.2
p-value (vs. Placebo)-<0.05<0.001<0.001NSNS<0.05
Incidence of Hypoglycemia (%) 06.18.88.62.92.95.7
Change in Triglycerides from Baseline (%) -------

Note: Specific quantitative data for the change in triglycerides was not provided in the primary publication, but a higher incidence of hypertriglyceridemia was reported with this compound administration.[2][3] A significant linear dose-effect trend for the change in FPG to day 28 was observed with the twice-daily (BID) regimen (p = 0.004), but not with the once-daily (QD) regimen.[2][3]

Preclinical Findings

A press release from Array BioPharma in 2008 mentioned preclinical data for ARRY-403 (this compound). The data, presented at a metabolic diseases conference, indicated that in multiple in vivo models of type 2 diabetes, ARRY-403 was highly efficacious in controlling both fasting and non-fasting glucose. The press release also stated that ARRY-403 showed no adverse increases in plasma triglycerides or total cholesterol, either as monotherapy or in combination with other standard-of-care drugs. This finding is in contrast to the hypertriglyceridemia observed in the subsequent Phase IIa clinical trial. The discrepancy may be due to differences between the preclinical animal models and human subjects, the duration of treatment, or other experimental variables.

Experimental Protocols

Detailed experimental protocols for the preclinical studies specific to this compound's effect on hepatic glucose metabolism are not publicly available. However, based on standard methodologies in the field, the following protocols would be relevant for assessing the hepatic effects of a glucokinase activator like this compound.

In Vitro Hepatocyte Glucose Metabolism Assay

Objective: To determine the direct effect of this compound on glucose uptake, glycogen synthesis, and glycolysis in primary hepatocytes or hepatocyte-derived cell lines (e.g., HepG2).

Methodology:

  • Cell Culture: Plate primary hepatocytes or HepG2 cells in collagen-coated plates and culture until confluent.

  • Pre-incubation: Wash cells with glucose-free medium and then pre-incubate in low-glucose medium for 2-4 hours to deplete intracellular glucose stores.

  • Treatment: Incubate cells with varying concentrations of this compound or vehicle control in the presence of a physiological concentration of glucose (e.g., 5-10 mM) and [U-¹⁴C]glucose or a fluorescent glucose analog (e.g., 2-NBDG).

  • Glucose Uptake: After a short incubation period (e.g., 10-30 minutes), wash the cells with ice-cold PBS to stop the uptake process. Lyse the cells and measure the amount of radiolabeled or fluorescent glucose taken up by the cells using a scintillation counter or fluorescence plate reader, respectively.

  • Glycogen Synthesis: For glycogen synthesis, extend the incubation with this compound and radiolabeled glucose (e.g., 1-2 hours). After incubation, lyse the cells and precipitate the glycogen. Measure the incorporation of ¹⁴C into the glycogen pellet.

  • Glycolysis: Measure the rate of glycolysis by quantifying the production of ¹⁴C-labeled lactate in the culture medium from [U-¹⁴C]glucose.

Start Hepatocyte Culture Preincubation Pre-incubation (Glucose-free medium) Start->Preincubation Treatment Treatment with this compound + Labeled Glucose Preincubation->Treatment Measurement Measurement Treatment->Measurement Glucose_Uptake Glucose Uptake (Scintillation/Fluorescence) Measurement->Glucose_Uptake Glycogen_Synthesis Glycogen Synthesis (¹⁴C Incorporation) Measurement->Glycogen_Synthesis Glycolysis Glycolysis (¹⁴C-Lactate Production) Measurement->Glycolysis End Data Analysis Glucose_Uptake->End Glycogen_Synthesis->End Glycolysis->End

Caption: Workflow for in vitro hepatocyte glucose metabolism assays.

In Vivo Assessment of Hepatic Glucose Metabolism in Animal Models

Objective: To evaluate the effect of this compound on hepatic glucose production and glycogen synthesis in a relevant animal model of type 2 diabetes (e.g., db/db mice or Zucker diabetic fatty rats).

Methodology:

  • Animal Model: Use a diabetic animal model with established hyperglycemia and insulin resistance.

  • Drug Administration: Administer this compound or vehicle control orally for a specified period (e.g., daily for 1-4 weeks).

  • Hyperinsulinemic-Euglycemic Clamp: This is the gold standard for assessing insulin sensitivity and hepatic glucose production.

    • Surgically implant catheters in the jugular vein (for infusions) and carotid artery (for blood sampling).

    • After a recovery period, fast the animals overnight.

    • Infuse a constant rate of insulin to suppress endogenous glucose production.

    • Simultaneously, infuse a variable rate of glucose to maintain euglycemia.

    • A tracer, such as [3-³H]glucose, is infused to measure the rate of glucose appearance (Ra), which under clamp conditions, reflects hepatic glucose production.

    • The glucose infusion rate (GIR) required to maintain euglycemia is a measure of overall insulin sensitivity. A higher GIR indicates greater insulin sensitivity.

  • Hepatic Glycogen Content: At the end of the study, euthanize the animals and collect liver tissue. Measure the glycogen content of the liver using a biochemical assay.

Start Diabetic Animal Model Drug_Admin This compound Administration Start->Drug_Admin Clamp Hyperinsulinemic-Euglycemic Clamp Drug_Admin->Clamp Measurements Measure Glucose Infusion Rate (GIR) and Hepatic Glucose Production (HGP) Clamp->Measurements Tissue_Collection Liver Tissue Collection Measurements->Tissue_Collection Glycogen_Assay Hepatic Glycogen Measurement Tissue_Collection->Glycogen_Assay End Data Analysis Glycogen_Assay->End

Caption: Workflow for in vivo assessment of hepatic glucose metabolism.

Discussion and Future Directions

This compound demonstrated a clear dose-dependent effect on reducing fasting plasma glucose in a Phase IIa clinical trial, consistent with its mechanism as a glucokinase activator.[2][3] The greater efficacy of the twice-daily regimen suggests that sustained activation of glucokinase may be necessary for optimal glycemic control.

However, the observed side effects of hypoglycemia and hypertriglyceridemia are significant concerns for this class of drugs. The hypoglycemia is likely a direct consequence of enhancing glucose disposal. The hypertriglyceridemia is a more complex issue. One hypothesis is that chronic, potent activation of hepatic glucokinase leads to an overproduction of glucose-6-phosphate, which, when the capacity for glycogen storage is exceeded, can be shunted into de novo lipogenesis, leading to increased triglyceride synthesis and secretion. The discrepancy between the preclinical press release (no effect on triglycerides) and the clinical trial results highlights the importance of careful evaluation of lipid metabolism in the development of glucokinase activators.

Future research in this area should focus on developing hepatoselective glucokinase activators that may offer a better safety profile by minimizing the risk of hypoglycemia associated with pancreatic GK activation. Furthermore, a deeper understanding of the interplay between glucokinase activation, glycogen metabolism, and lipogenesis is crucial to mitigate the risk of hypertriglyceridemia. Advanced techniques, such as stable isotope tracing, could be employed in both preclinical and clinical studies to more precisely quantify the fluxes through these interconnected metabolic pathways in response to glucokinase activation.

References

Structural Analysis of AMG-151 Binding to Glucokinase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG-151 (also known as ARRY-403) is a synthetic, small-molecule activator of glucokinase (GK), a key enzyme in glucose homeostasis. As an allosteric activator, this compound enhances the catalytic activity of glucokinase, thereby increasing glucose uptake and utilization. This technical guide provides a comprehensive overview of the structural and functional aspects of this compound's interaction with glucokinase, including available binding data, relevant signaling pathways, and detailed experimental protocols for characterization. While specific structural data for the this compound-glucokinase complex is not publicly available, this guide leverages information on other glucokinase activators to infer the binding mechanism and provides standardized methodologies for its detailed investigation.

Introduction to Glucokinase and its Activation

Glucokinase (GK), or hexokinase IV, is a monomeric enzyme that plays a pivotal role as a glucose sensor in pancreatic β-cells and hepatocytes.[1] In the pancreas, GK-mediated glucose phosphorylation is the rate-limiting step for glucose-stimulated insulin secretion. In the liver, GK facilitates postprandial glucose uptake and glycogen synthesis.[1] Glucokinase activators (GKAs) like this compound bind to an allosteric site on the enzyme, distinct from the glucose-binding site, and induce a conformational change that stabilizes the active state of the enzyme.[2] This leads to an increased affinity for glucose and enhanced catalytic activity.[1]

This compound and Glucokinase Interaction: Quantitative Data

While a crystal structure of the this compound-glucokinase complex has not been publicly disclosed, biochemical and clinical studies have provided some quantitative data on its activity. This compound is a mixed agonist, activating glucokinase in both the pancreas and the liver.[2]

ParameterValueConditionsReference
EC50 79 nMAt 5 mM glucose[3]
S0.5 (Glucose) 0.93 mMIn the presence of 5 µM this compound[3]
Vmax 134%Compared to no activator control[3]

Note: Further detailed thermodynamic and kinetic parameters from techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for this compound are not available in the public domain.

Glucokinase Signaling Pathway and this compound's Mechanism of Action

Glucokinase activation by this compound impacts key signaling pathways in pancreatic β-cells and hepatocytes, ultimately leading to improved glucose homeostasis.

Pancreatic β-Cell Signaling

In pancreatic β-cells, increased glucokinase activity leads to a higher rate of glucose metabolism, an elevated ATP/ADP ratio, closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, calcium influx, and ultimately, insulin secretion.

pancreatic_signaling cluster_blood Bloodstream cluster_beta_cell Pancreatic β-Cell Glucose_blood Glucose GLUT2 GLUT2 Glucose_blood->GLUT2 Transport Glucose_cell Glucose GLUT2->Glucose_cell GK Glucokinase Glucose_cell->GK Substrate G6P Glucose-6-Phosphate GK->G6P Phosphorylation AMG151 This compound AMG151->GK Allosteric Activation Metabolism Glycolysis & Oxidative Phosphorylation G6P->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP KATP KATP Channel (Closure) ATP_ADP->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca_channel Voltage-gated Ca²⁺ Channel (Opening) Depolarization->Ca_channel Ca_influx ↑ [Ca²⁺]i Ca_channel->Ca_influx Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion

Caption: this compound enhances insulin secretion in pancreatic β-cells.
Hepatic Signaling

In the liver, glucokinase activity is regulated by the glucokinase regulatory protein (GKRP).[2] At low glucose levels, GKRP binds to glucokinase and sequesters it in the nucleus in an inactive state.[2] Following a meal, rising glucose levels and the presence of fructose-1-phosphate promote the dissociation of the GK-GKRP complex, allowing glucokinase to translocate to the cytoplasm and phosphorylate glucose. Glucokinase activators can also promote this dissociation.[2] The resulting glucose-6-phosphate is then channeled into glycogen synthesis and glycolysis.

hepatic_signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm GK_GKRP_inactive GK-GKRP Complex (Inactive) GK_active Glucokinase (Active) GK_GKRP_inactive->GK_active Dissociation & Translocation GK_active->GK_GKRP_inactive Association & Sequestration (Low Glucose) G6P_cyto Glucose-6-Phosphate GK_active->G6P_cyto Phosphorylation Glucose_cyto Glucose Glucose_cyto->GK_active Substrate Glycogen Glycogen Synthesis G6P_cyto->Glycogen Glycolysis Glycolysis G6P_cyto->Glycolysis High_Glucose High Glucose High_Glucose->GK_GKRP_inactive Promotes dissociation AMG151_cyto This compound AMG151_cyto->GK_GKRP_inactive Promotes dissociation

Caption: this compound promotes hepatic glucose uptake and metabolism.

Experimental Protocols for Structural and Functional Analysis

The following sections detail standardized experimental protocols that can be employed to elucidate the structural and functional characteristics of the interaction between this compound and glucokinase.

X-ray Crystallography of the Glucokinase-AMG-151 Complex

This protocol outlines the steps for determining the three-dimensional structure of glucokinase in complex with this compound.

crystallography_workflow Protein_Expression 1. Glucokinase Expression & Purification Complex_Formation 2. Complex Formation (Co-crystallization or Soaking) Protein_Expression->Complex_Formation Crystallization 3. Crystallization Screening Complex_Formation->Crystallization Data_Collection 4. X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Determination 5. Structure Solution & Refinement Data_Collection->Structure_Determination Analysis 6. Structural Analysis of Binding Site Structure_Determination->Analysis

Caption: Workflow for X-ray crystallography of a protein-ligand complex.

Methodology:

  • Protein Expression and Purification:

    • Human glucokinase is expressed in a suitable system (e.g., E. coli).

    • The protein is purified to >95% homogeneity using affinity and size-exclusion chromatography.

  • Complex Formation:

    • Co-crystallization: Purified glucokinase is incubated with a molar excess of this compound (typically 2- to 10-fold) prior to setting up crystallization trials. Glucose is also included in the buffer.

    • Soaking: Apo-glucokinase crystals are grown first and then transferred to a solution containing this compound and glucose for a defined period (minutes to hours).

  • Crystallization:

    • The protein-ligand complex is subjected to high-throughput crystallization screening using vapor diffusion (sitting or hanging drop) methods with various precipitants, buffers, and salts.

  • X-ray Diffraction Data Collection:

    • Suitable crystals are cryo-protected and flash-cooled in liquid nitrogen.

    • X-ray diffraction data are collected at a synchrotron source.

  • Structure Solution and Refinement:

    • The structure is solved by molecular replacement using a known glucokinase structure (e.g., PDB ID: 1V4S) as a search model.

    • The model is refined against the diffraction data, and the ligand (this compound) is built into the electron density map.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction.

Methodology:

  • Sample Preparation:

    • Purified glucokinase and this compound are extensively dialyzed against the same buffer (e.g., 25 mM HEPES, pH 7.4, 150 mM KCl, 1 mM TCEP, 5 mM glucose).

    • The concentrations of protein and ligand are accurately determined.

  • ITC Experiment:

    • The ITC instrument is equilibrated at the desired temperature (e.g., 25°C).

    • Glucokinase (e.g., 10-20 µM) is placed in the sample cell.

    • This compound (e.g., 100-200 µM) is loaded into the injection syringe.

    • A series of small injections of this compound into the glucokinase solution are performed.

  • Data Analysis:

    • The heat released or absorbed per injection is measured.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) is then calculated.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of binding kinetics.

spr_workflow Immobilization 1. Immobilize Glucokinase on Sensor Chip Binding_Assay 2. Inject this compound (Analyte) Immobilization->Binding_Assay Data_Acquisition 3. Monitor Association & Dissociation in Real-time Binding_Assay->Data_Acquisition Data_Analysis 4. Fit Sensorgram to Kinetic Model Data_Acquisition->Data_Analysis Kinetic_Parameters 5. Determine Kon, Koff, Kd Data_Analysis->Kinetic_Parameters

Caption: Workflow for Surface Plasmon Resonance analysis.

Methodology:

  • Immobilization:

    • Glucokinase is immobilized on a sensor chip (e.g., CM5 chip) via amine coupling.

  • Binding Assay:

    • A running buffer (e.g., HBS-EP+ with 5 mM glucose) is flowed over the chip surface.

    • A series of concentrations of this compound are injected over the immobilized glucokinase surface.

  • Data Acquisition:

    • The change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte, is monitored in real-time to generate a sensorgram showing association and dissociation phases.

  • Data Analysis:

    • The sensorgrams are fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Glucokinase Activity Assay

This assay measures the enzymatic activity of glucokinase in the presence of this compound.

Methodology:

  • Assay Principle:

    • A coupled enzyme assay is commonly used. Glucokinase phosphorylates glucose to glucose-6-phosphate (G6P). G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The increase in NADPH is monitored by absorbance at 340 nm.

  • Reaction Mixture:

    • Prepare a reaction buffer (e.g., 25 mM HEPES, pH 7.2, 50 mM KCl, 5 mM MgCl2, 1 mM DTT).

    • Add ATP, NADP+, and G6PDH.

    • Add varying concentrations of glucose and this compound.

  • Assay Procedure:

    • The reaction is initiated by the addition of purified glucokinase.

    • The change in absorbance at 340 nm is measured over time using a spectrophotometer.

  • Data Analysis:

    • The initial reaction velocities are calculated from the linear portion of the absorbance curves.

    • Kinetic parameters (Vmax, Km for glucose, and AC50 for this compound) are determined by fitting the data to the Michaelis-Menten and dose-response equations.

Conclusion

This compound is a potent glucokinase activator with demonstrated clinical efficacy in lowering blood glucose levels.[4] While the precise structural details of its interaction with glucokinase remain proprietary, the established methodologies of X-ray crystallography, ITC, and SPR, along with standard enzyme kinetic assays, provide a robust framework for its comprehensive characterization. Understanding the structural and thermodynamic basis of this compound's binding will be crucial for the rational design of next-generation glucokinase activators with improved efficacy and safety profiles for the treatment of type 2 diabetes.

References

AMG-151: A Technical Overview of a Novel Glucokinase Activator for Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of AMG-151 (also known as ARRY-403), a small molecule glucokinase (GK) activator investigated as a potential therapeutic agent for type 2 diabetes mellitus (T2DM). This document synthesizes the available preclinical and clinical data, outlines relevant experimental methodologies, and visualizes the underlying biochemical pathways and experimental workflows.

Introduction

Glucokinase is a pivotal enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and the liver. In the pancreas, GK regulates glucose-stimulated insulin secretion, while in the liver, it controls the rate of glucose uptake and glycogen synthesis.[1] Glucokinase activators (GKAs) are a class of therapeutic agents that allosterically activate GK, thereby increasing its affinity for glucose. This mechanism offers a promising approach for the treatment of T2DM by enhancing glucose disposal and insulin secretion in a glucose-dependent manner.

This compound is an orally available, allosteric glucokinase activator that has been evaluated in clinical trials for its potential to lower blood glucose levels in patients with T2DM.[2][3]

Mechanism of Action

This compound binds to an allosteric site on the glucokinase enzyme, inducing a conformational change that increases the enzyme's affinity for its substrate, glucose. This leads to an enhanced rate of glucose phosphorylation to glucose-6-phosphate, the first and rate-limiting step in glycolysis. The increased formation of glucose-6-phosphate in pancreatic β-cells leads to a higher ATP:ADP ratio, closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, and subsequent influx of calcium, which triggers the exocytosis of insulin-containing granules. In the liver, the activation of glucokinase promotes glucose uptake and conversion to glycogen, thereby reducing hepatic glucose output.

Glucokinase Activator Signaling Pathway cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose_pancreas Extracellular Glucose GLUT2_pancreas GLUT2 Glucose_pancreas->GLUT2_pancreas Intracellular_Glucose_pancreas Intracellular Glucose GLUT2_pancreas->Intracellular_Glucose_pancreas GK_pancreas Glucokinase Intracellular_Glucose_pancreas->GK_pancreas AMG151_pancreas This compound AMG151_pancreas->GK_pancreas Activates G6P_pancreas Glucose-6-Phosphate GK_pancreas->G6P_pancreas Glycolysis_pancreas Glycolysis G6P_pancreas->Glycolysis_pancreas ATP_pancreas ↑ ATP:ADP Ratio Glycolysis_pancreas->ATP_pancreas KATP_pancreas KATP Channel Closure ATP_pancreas->KATP_pancreas Depolarization Membrane Depolarization KATP_pancreas->Depolarization Ca_pancreas Ca2+ Influx Depolarization->Ca_pancreas Insulin_Secretion Insulin Secretion Ca_pancreas->Insulin_Secretion Glucose_liver Extracellular Glucose GLUT2_liver GLUT2 Glucose_liver->GLUT2_liver Intracellular_Glucose_liver Intracellular Glucose GLUT2_liver->Intracellular_Glucose_liver GK_liver Glucokinase Intracellular_Glucose_liver->GK_liver AMG151_liver This compound AMG151_liver->GK_liver Activates G6P_liver Glucose-6-Phosphate GK_liver->G6P_liver Glycogen_Synthesis Glycogen Synthesis G6P_liver->Glycogen_Synthesis HGO ↓ Hepatic Glucose Output Glycogen_Synthesis->HGO Glucokinase Activation Assay Workflow start Start reagent_prep Reagent Preparation: - Recombinant human glucokinase - Assay buffer (e.g., HEPES, KCl, MgCl2, DTT) - ATP, D-glucose, NADP+ - Glucose-6-phosphate dehydrogenase (G6PDH) - this compound serial dilutions start->reagent_prep plate_setup Plate Setup (384-well): - Add this compound dilutions to wells - Add enzyme mix (GK and G6PDH) - Pre-incubate reagent_prep->plate_setup reaction_init Reaction Initiation: - Add substrate mix (Glucose, ATP, NADP+) plate_setup->reaction_init kinetic_read Kinetic Measurement: - Read fluorescence (Ex/Em ~340/460 nm) every minute for 30-60 minutes (measures NADPH production) reaction_init->kinetic_read data_analysis Data Analysis: - Calculate reaction rates (slope of fluorescence vs. time) - Plot rate vs. This compound concentration - Fit to a four-parameter logistic equation to determine EC50 kinetic_read->data_analysis end End data_analysis->end

References

The Early Discovery and Development of ARRY-403: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Boulder, Colorado - ARRY-403, also known as AMG-151, emerged from the laboratories of Array BioPharma as a potent, orally-active small molecule activator of the enzyme glucokinase (GK). As a key regulator of glucose homeostasis, glucokinase presented a promising therapeutic target for the treatment of Type 2 Diabetes Mellitus. This technical guide provides an in-depth overview of the early discovery and development of ARRY-403, detailing its mechanism of action, preclinical evaluation, and clinical progression, culminating in its eventual discontinuation. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the logical framework of its development pipeline.

Core Compound Details

PropertyValue
IUPAC Name (1S)-1-[5-[[3-[(2-methylpyridin-3-yl)oxy]-5-(pyridin-2-ylsulfanyl)pyridin-2-yl]amino]-1,2,4-thiadiazol-3-yl]ethane-1,2-diol[1]
Molecular Formula C₂₀H₁₈N₆O₃S₂[1][2]
Molecular Weight 454.5 g/mol [1]
SMILES CC1=C(C=CC=N1)OC2=C(N=CC(=C2)SC3=CC=CC=N3)NC4=NC(=NS4)--INVALID-LINK--O[1]
InChI Key PCOMIRCNMMNOAP-CQSZACIVSA-N[1][2]
Synonyms ARRY-403, this compound[1]

Mechanism of Action: A Dual Approach to Glucose Control

ARRY-403 functions as an allosteric activator of glucokinase, the body's primary glucose sensor. Glucokinase plays a pivotal role in glucose metabolism through a dual mechanism of action, primarily in the pancreas and the liver.

  • In the Pancreas: Glucokinase in pancreatic β-cells acts as the primary sensor for elevated blood glucose levels. Its activation triggers a cascade of events leading to the secretion of insulin. By enhancing the activity of glucokinase, ARRY-403 was designed to increase the sensitivity of β-cells to glucose, thereby promoting insulin release in a glucose-dependent manner.[3]

  • In the Liver: The liver is a key organ for glucose storage and production. Glucokinase in hepatocytes facilitates the conversion of glucose to glucose-6-phosphate, the first step in both glycogen synthesis (storage) and glycolysis. Activation of hepatic glucokinase by ARRY-403 was intended to increase glucose uptake by the liver and suppress hepatic glucose production, thus contributing to lower blood glucose levels.[3]

This dual action positioned ARRY-403 as a promising agent for addressing the core pathophysiological defects in Type 2 Diabetes: impaired insulin secretion and excessive hepatic glucose output.

ARRY-403 Mechanism of Action cluster_pancreas Pancreas (β-cells) cluster_liver Liver (Hepatocytes) ARRY_403 ARRY-403 Pancreatic_GK Glucokinase (GK) ARRY_403->Pancreatic_GK activates Hepatic_GK Glucokinase (GK) ARRY_403->Hepatic_GK activates Insulin_Secretion ↑ Insulin Secretion Pancreatic_GK->Insulin_Secretion Blood_Glucose Blood Glucose Insulin_Secretion->Blood_Glucose lowers Glucose_Uptake ↑ Glucose Uptake Hepatic_GK->Glucose_Uptake HGP ↓ Hepatic Glucose Production Hepatic_GK->HGP Glucose_Uptake->Blood_Glucose lowers HGP->Blood_Glucose lowers

Signaling pathway of ARRY-403 in the pancreas and liver.

Preclinical Development

In Vitro and In Vivo Efficacy

Preclinical studies demonstrated that ARRY-403 was a potent and highly glucose-dependent glucokinase activator.[3] In multiple well-established in vivo models of Type 2 diabetes, ARRY-403 showed significant efficacy in controlling both fasting and postprandial glucose levels.[3] The onset of action was rapid, with maximal efficacy observed within five to eight days of administration.[3]

Furthermore, preclinical data indicated that ARRY-403 could provide additional glucose control when used in combination with existing standard-of-care diabetes medications such as metformin, DPP-4 inhibitors, and PPARγ agonists.[3] Notably, these studies reported no adverse effects on body weight, plasma triglycerides, or total cholesterol, either as a monotherapy or in combination regimens.[3]

Experimental Protocols: Preclinical

While specific, detailed protocols from the preclinical studies are not publicly available, the general methodologies for evaluating a novel glucokinase activator like ARRY-403 would have likely included:

  • Enzymatic Assays: To determine the potency and activation kinetics of ARRY-403 on purified glucokinase enzyme. These assays would measure the rate of glucose phosphorylation in the presence of varying concentrations of the compound and glucose.

  • Cell-based Assays: Using pancreatic islet cells or hepatocyte cell lines to assess the effect of ARRY-403 on insulin secretion and glucose uptake in a cellular context.

  • In Vivo Efficacy Models: Utilizing animal models of Type 2 diabetes, such as the Zucker Diabetic Fatty (ZDF) rat or db/db mouse. These studies would involve oral administration of ARRY-403 and monitoring of key parameters like blood glucose levels (fasting and post-meal), plasma insulin, and HbA1c over a defined treatment period.

  • Pharmacokinetic Studies: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of ARRY-403 in preclinical species such as rats and dogs. This would involve analyzing plasma and tissue concentrations of the drug and its metabolites over time after oral and intravenous administration.

Preclinical_Development_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Evaluation HTS High-Throughput Screening Lead_Opt Lead Optimization (SAR) HTS->Lead_Opt In_Vitro In Vitro Studies (Enzymatic & Cell-based Assays) Lead_Opt->In_Vitro In_Vivo In Vivo Efficacy (Diabetic Animal Models) In_Vitro->In_Vivo PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo->PK_PD Tox Toxicology Studies PK_PD->Tox IND Investigational New Drug (IND) Application Tox->IND

A generalized workflow for the preclinical development of a drug candidate like ARRY-403.

Clinical Development

Based on the promising preclinical data, Array BioPharma advanced ARRY-403 into human clinical trials in the first half of 2009.[4]

Phase 1 Clinical Trial (NCT00952198)

A Phase 1 study was conducted to evaluate the safety, pharmacokinetics, and pharmacodynamics of ARRY-403 in patients with Type 2 diabetes.[5]

Study Design:

  • Duration: 10-day dosing period.[5]

  • Primary Objectives: To characterize the safety profile of ARRY-403 and to determine its pharmacokinetic properties.[5]

  • Secondary Objectives: To assess the effect of ARRY-403 on glycemic control, including its impact on an oral glucose tolerance test (OGTT).[5]

The top-line results from this trial were positive, with ARRY-403 meeting its primary and secondary endpoints for safety, pharmacokinetics, and glucose control.

Phase 2a Clinical Trial

Following the successful Phase 1 study, a randomized, placebo-controlled Phase 2a study was conducted to evaluate the dose-effect relationship of ARRY-403 (this compound) on fasting plasma glucose (FPG) in 236 patients with Type 2 diabetes who were also being treated with metformin.[6][7][8]

Study Design:

  • Duration: 28 days.[6][8]

  • Dosing Regimens:

    • Twice daily (BID): 50 mg, 100 mg, or 200 mg.[6][8]

    • Once daily (QD): 100 mg, 200 mg, or 400 mg.[6][8]

  • Primary Endpoint: Change in fasting plasma glucose from baseline to day 28.[8]

Key Findings:

  • A significant linear dose-dependent reduction in FPG was observed with the twice-daily (BID) dosing regimen (p = 0.004).[6][8]

  • No significant trend in FPG reduction was observed with the once-daily (QD) regimen.[6][8]

  • However, the administration of ARRY-403 was associated with a higher incidence of hypoglycemia and hypertriglyceridemia.[6][7][8]

Dosing RegimenChange in Fasting Plasma Glucose (FPG)Adverse Events
Twice Daily (BID) Significant, dose-dependent reductionIncreased incidence of hypoglycemia and hypertriglyceridemia
Once Daily (QD) No significant reductionIncreased incidence of hypoglycemia and hypertriglyceridemia

Discontinuation of Development

Despite showing efficacy in reducing fasting plasma glucose, the development of ARRY-403 was ultimately discontinued. While an official, detailed reason for the discontinuation has not been publicly released by Array BioPharma (now a subsidiary of Pfizer), the observed increased incidence of hypoglycemia and hypertriglyceridemia in the Phase 2a trial were significant safety concerns that likely contributed to this decision.[7] These adverse effects have been a common challenge for the broader class of glucokinase activators.

Conclusion

ARRY-403 was a promising glucokinase activator that demonstrated a clear mechanism of action and preclinical efficacy in models of Type 2 diabetes. Its early clinical development showed potential for glucose lowering in patients. However, the emergence of adverse events, specifically hypoglycemia and hypertriglyceridemia, highlighted the therapeutic window challenges associated with systemic glucokinase activation. The journey of ARRY-403 provides valuable insights for the scientific community into the complexities of targeting central metabolic pathways and underscores the critical importance of balancing efficacy with a favorable safety profile in the development of novel antidiabetic agents.

References

Pharmacokinetic Profile of the Glucokinase Activator AMG-151 in Preclinical Animal Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG-151, also known as ARRY-403, is a novel small molecule glucokinase (GK) activator that has demonstrated potent anti-hyperglycemic activity.[1] Glucokinase plays a pivotal role in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells to regulate insulin secretion and in the liver to control glucose uptake and glycogen synthesis.[2][3] Pharmacological activation of GK is a promising therapeutic strategy for the treatment of type 2 diabetes.[4] While clinical studies have evaluated the efficacy of this compound in patients with type 2 diabetes, publicly available data on the comprehensive pharmacokinetic (PK) properties of this compound in preclinical animal models is limited.[5][6] This technical guide synthesizes the available information on the mechanism of action of this compound, provides a framework for its pharmacokinetic evaluation based on standard preclinical methodologies, and presents a generalized experimental protocol for such studies in rodent models.

Mechanism of Action: Glucokinase Activation Signaling Pathway

This compound functions by allosterically activating the enzyme glucokinase.[5] In pancreatic β-cells, this leads to an increased rate of glucose phosphorylation, which in turn elevates the ATP/ADP ratio. This change in the intracellular energy state results in the closure of ATP-sensitive potassium (K-ATP) channels, leading to membrane depolarization, calcium influx, and subsequent insulin secretion.[1] In hepatocytes, activation of glucokinase enhances glucose uptake and promotes its conversion to glucose-6-phosphate, a key substrate for glycogen synthesis.[2] This dual action on the pancreas and liver contributes to the glucose-lowering effects of this compound.

glucokinase_pathway cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose_p Glucose GLUT2_p GLUT2 Glucose_p->GLUT2_p Transport GK_p Glucokinase (GK) GLUT2_p->GK_p AMG151_p This compound AMG151_p->GK_p Activates G6P_p Glucose-6-Phosphate GK_p->G6P_p Phosphorylation Glycolysis_p Glycolysis G6P_p->Glycolysis_p ATP_ADP_p ↑ ATP/ADP Ratio Glycolysis_p->ATP_ADP_p KATP_p K-ATP Channel Closure ATP_ADP_p->KATP_p Depolarization_p Membrane Depolarization KATP_p->Depolarization_p Ca_p Ca²⁺ Influx Depolarization_p->Ca_p Insulin_p Insulin Secretion Ca_p->Insulin_p Glucose_l Glucose GLUT2_l GLUT2 Glucose_l->GLUT2_l Transport GK_l Glucokinase (GK) GLUT2_l->GK_l AMG151_l This compound AMG151_l->GK_l Activates G6P_l Glucose-6-Phosphate GK_l->G6P_l Phosphorylation Glycogen_l Glycogen Synthesis G6P_l->Glycogen_l

Figure 1: Simplified signaling pathway of this compound in pancreatic β-cells and hepatocytes.

Pharmacokinetic Properties in Animal Models

Detailed quantitative pharmacokinetic data for this compound in animal models are not extensively reported in publicly accessible literature. Such studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate and for predicting its human pharmacokinetics.[7][8] Typically, these studies are conducted in rodent (e.g., mice, rats) and non-rodent (e.g., dogs, non-human primates) species.

Data Summary

The following table provides a template for the key pharmacokinetic parameters that would be determined in preclinical studies.

ParameterRoute of AdministrationSpeciesDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)Bioavailability (%)
This compound Oral (PO)Rate.g., 10 mg/kgData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Intravenous (IV)Rate.g., 1 mg/kgData Not AvailableData Not AvailableData Not AvailableData Not AvailableN/A
Oral (PO)Mousee.g., 10 mg/kgData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Intravenous (IV)Mousee.g., 1 mg/kgData Not AvailableData Not AvailableData Not AvailableData Not AvailableN/A

This table is for illustrative purposes. Specific data for this compound in animal models is not publicly available.

Experimental Protocols for Pharmacokinetic Studies

The following sections describe generalized experimental protocols for conducting pharmacokinetic studies of an orally administered compound in a rodent model. These protocols are based on standard practices in preclinical drug development.[9][10][11]

Animal Models and Husbandry
  • Species: Sprague-Dawley rats or C57BL/6 mice are commonly used.[11]

  • Health Status: Animals should be healthy, within a specific age and weight range, and acclimated to the facility for at least one week prior to the study.

  • Housing: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum, except for a brief fasting period before dosing.[11]

Dosing and Sample Collection Workflow

The workflow for a typical oral pharmacokinetic study in rodents involves acclimatization, fasting, drug administration, and serial blood sampling.

pk_workflow Acclimatization Animal Acclimatization (≥ 1 week) Fasting Overnight Fasting (Food withheld, water ad libitum) Acclimatization->Fasting Dosing Oral Gavage Administration of this compound Formulation Fasting->Dosing T0 Pre-dose (0 h) Dosing->T0 T1 0.25 h T2 0.5 h T3 1 h T4 2 h T5 4 h T6 8 h T7 24 h Plasma Plasma Isolation (Centrifugation) T7->Plasma Analysis Bioanalysis (LC-MS/MS) Quantification of this compound Plasma->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) Analysis->PK_Analysis

References

Methodological & Application

Application Notes and Protocols: Evaluating the Glucokinase Activator AMG-151 in Diabetic Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of AMG-151 (also known as ARRY-403), a novel allosteric activator of glucokinase (GK), and its potential application in the study of diabetic mouse models. While clinical data in humans have demonstrated the glucose-lowering effects of this compound, detailed preclinical data in mouse models are not extensively published. This document bridges that gap by summarizing the known clinical effects of this compound and providing detailed, generalized protocols for its evaluation in common diabetic mouse models. The provided methodologies are based on standard practices for assessing the efficacy and mechanism of action of glucokinase activators.

Introduction to this compound and Glucokinase Activation

This compound is a small molecule that acts as a glucokinase activator (GKA). Glucokinase is a key enzyme in glucose homeostasis, functioning as a glucose sensor in pancreatic β-cells and hepatocytes.[1][2] In pancreatic β-cells, GK-mediated glucose phosphorylation is the rate-limiting step for glucose-stimulated insulin secretion. In the liver, GK controls the flux of glucose into glycolysis and glycogen synthesis, thereby regulating hepatic glucose uptake and production.

By allosterically activating GK, this compound increases the enzyme's affinity for glucose, leading to:

  • Enhanced Insulin Secretion: In pancreatic β-cells, increased GK activity at a given glucose concentration promotes insulin release.

  • Increased Hepatic Glucose Uptake: In hepatocytes, GK activation stimulates the conversion of glucose to glucose-6-phosphate, promoting glycogen synthesis and reducing hepatic glucose output.

Clinical trials in patients with type 2 diabetes have shown that this compound can effectively lower fasting and postprandial blood glucose levels.[1][2][3] However, its use has also been associated with an increased risk of hypoglycemia and hypertriglyceridemia.[1][3]

Data Presentation: Summary of Clinical Trial Data for this compound

The following tables summarize the key quantitative findings from a phase IIa clinical study of this compound in patients with type 2 diabetes on a stable metformin regimen.[1][2]

Table 1: Effect of this compound on Fasting Plasma Glucose (FPG) after 28 Days

Dosage RegimenMean Change in FPG from Baseline (mg/dL)Placebo-Adjusted Mean Change in FPG (mg/dL)
50 mg Twice Daily-25.2-19.8
100 mg Twice Daily-36.0-30.6
200 mg Twice Daily-41.4-36.0
100 mg Once Daily-10.8-5.4
200 mg Once Daily-12.6-7.2
400 mg Once Daily-18.0-12.6
Placebo-5.4N/A

A significant linear dose-effect trend was observed with the twice-daily regimen (p = 0.004).[1][2]

Table 2: Incidence of Adverse Events of Interest

Dosage RegimenIncidence of Hypoglycemia (%)Incidence of Hypertriglyceridemia (%)
All this compound Groups9.0Higher than placebo (specific % not detailed in abstract)
Placebo GroupLower than this compound groupsLower than this compound groups

Signaling Pathways and Experimental Workflow

Glucokinase Signaling Pathway in Pancreatic β-Cells

GKA_Pancreas cluster_extracellular Extracellular cluster_cell Pancreatic β-Cell Glucose_ext Glucose GLUT2 GLUT2 Glucose_ext->GLUT2 Transport Glucose_int Glucose GLUT2->Glucose_int G6P Glucose-6-Phosphate Glucose_int->G6P Phosphorylation Glycolysis Glycolysis G6P->Glycolysis ATP ATP Glycolysis->ATP Increased ATP/ADP ratio K_ATP KATP Channel (Open) ATP->K_ATP Inhibition K_ATP_closed KATP Channel (Closed) K_ATP->K_ATP_closed Inhibition Depolarization Membrane Depolarization K_ATP_closed->Depolarization Ca_channel Voltage-gated Ca2+ Channel Depolarization->Ca_channel Activation Ca_ion Ca2+ Ca_channel->Ca_ion Influx Insulin_vesicle Insulin Vesicles Ca_ion->Insulin_vesicle Exocytosis Insulin_secretion Insulin Secretion Insulin_vesicle->Insulin_secretion Exocytosis GK Glucokinase (GK) AMG151 This compound AMG151->GK Activation

Caption: Glucokinase activation by this compound in pancreatic β-cells.

Glucokinase Signaling Pathway in Hepatocytes

GKA_Liver cluster_extracellular Bloodstream cluster_cell Hepatocyte Glucose_ext Glucose GLUT2 GLUT2 Glucose_ext->GLUT2 Transport Glucose_int Glucose GLUT2->Glucose_int G6P Glucose-6-Phosphate Glucose_int->G6P Phosphorylation Glycogen Glycogen Synthesis G6P->Glycogen Glycolysis Glycolysis G6P->Glycolysis HGP Hepatic Glucose Production G6P->HGP Inhibition GK Glucokinase (GK) AMG151 This compound AMG151->GK Activation

Caption: Glucokinase activation by this compound in hepatocytes.

Experimental Workflow for Preclinical Evaluation

preclinical_workflow start Select Diabetic Mouse Model (e.g., db/db or STZ-induced) acclimatization Acclimatization and Baseline Measurements (Weight, Blood Glucose) start->acclimatization randomization Randomize into Groups (Vehicle, this compound doses) acclimatization->randomization treatment Chronic Dosing (e.g., 28 days via oral gavage) randomization->treatment monitoring Monitor Body Weight, Food/Water Intake, and Blood Glucose treatment->monitoring endpoint Terminal Sacrifice and Sample Collection treatment->endpoint interim_test Oral Glucose Tolerance Test (OGTT) (e.g., Day 21) monitoring->interim_test interim_test->treatment analysis Biochemical Analysis (Plasma Insulin, Triglycerides, HbA1c, Liver Glycogen) endpoint->analysis histology Histopathological Analysis (Pancreas, Liver) endpoint->histology data_analysis Data Analysis and Interpretation analysis->data_analysis histology->data_analysis

Caption: Preclinical evaluation workflow for an anti-diabetic compound.

Experimental Protocols for Diabetic Mouse Models

The following are generalized protocols for evaluating a glucokinase activator like this compound in diabetic mouse models. The specific details (e.g., mouse strain, age, drug dosage) should be optimized for each study.

Protocol 1: In Vivo Efficacy Study in db/db Mice

The db/db mouse is a genetic model of obesity, insulin resistance, and type 2 diabetes.

Objective: To evaluate the chronic effects of this compound on glycemic control, body weight, and plasma lipids in db/db mice.

Materials:

  • Male db/db mice (e.g., C57BLKS/J background), 8-10 weeks of age.

  • Age-matched heterozygous (db/+) mice as lean controls.

  • This compound, to be formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).

  • Vehicle control.

  • Standard laboratory chow.

  • Glucometer and test strips.

  • Animal balance.

  • Oral gavage needles.

  • Blood collection tubes (e.g., EDTA-coated).

Procedure:

  • Acclimatization: House mice for at least one week under standard conditions (12:12 h light-dark cycle, controlled temperature and humidity) with free access to food and water.

  • Baseline Measurements: Record the body weight and non-fasted blood glucose of each mouse for 3-5 days to establish a stable baseline.

  • Randomization: Based on body weight and blood glucose levels, randomize db/db mice into treatment groups (n=8-10 per group), e.g.:

    • Group 1: Vehicle control (oral gavage, once or twice daily).

    • Group 2: this compound, low dose (e.g., 10 mg/kg, oral gavage).

    • Group 3: this compound, mid dose (e.g., 30 mg/kg, oral gavage).

    • Group 4: this compound, high dose (e.g., 100 mg/kg, oral gavage).

    • A group of lean db/+ mice receiving vehicle can be included for comparison.

  • Dosing: Administer the assigned treatment by oral gavage at the same time each day for 28 days.

  • Monitoring:

    • Measure body weight and food/water intake daily or every other day.

    • Measure non-fasted blood glucose from a tail snip 2-3 times per week, at a consistent time relative to dosing.

  • Terminal Sample Collection: At the end of the 28-day treatment period, fast the mice for 4-6 hours.

    • Collect a final blood sample via cardiac puncture or retro-orbital sinus under anesthesia.

    • Euthanize the mice and harvest tissues (liver, pancreas) for further analysis.

  • Biochemical Analysis:

    • Use the collected plasma to measure insulin, triglycerides, and HbA1c using commercially available ELISA or colorimetric kits.

    • Liver tissue can be flash-frozen for glycogen content analysis.

Protocol 2: Oral Glucose Tolerance Test (OGTT)

An OGTT is performed to assess how efficiently the body clears a glucose load, which is indicative of insulin sensitivity and secretion.

Objective: To determine the effect of acute or chronic this compound treatment on glucose tolerance.

Materials:

  • Treated mice from the efficacy study (can be performed before the end of the study, e.g., on Day 21) or a separate cohort of mice for an acute study.

  • Glucose solution (e.g., 20% D-glucose in sterile water).

  • Glucometer and test strips.

  • Timer.

  • Oral gavage needles.

Procedure:

  • Fasting: Fast the mice overnight (12-16 hours) or for a shorter duration of 4-6 hours, with free access to water.

  • Baseline Glucose: Take a baseline blood glucose reading (t=0 min) from a tail snip.

  • Dosing (for acute study): If performing an acute study, administer a single dose of this compound or vehicle by oral gavage. Wait for a predetermined time (e.g., 30-60 minutes) for the compound to be absorbed.

  • Glucose Challenge: Administer a bolus of glucose (typically 2 g/kg body weight) via oral gavage.

  • Blood Glucose Monitoring: Measure blood glucose from a tail snip at 15, 30, 60, 90, and 120 minutes after the glucose challenge.

  • Data Analysis: Plot the mean blood glucose concentration at each time point for each group. Calculate the area under the curve (AUC) for glucose for each mouse to quantify the overall glucose excursion.

Protocol 3: Induction of Diabetes with Streptozotocin (STZ)

STZ is a chemical that is toxic to pancreatic β-cells and is used to induce a model of type 1 or, with a high-fat diet, type 2 diabetes.

Objective: To create a diabetic mouse model for subsequent testing of this compound.

Materials:

  • Male C57BL/6J mice, 8-10 weeks old.

  • Streptozotocin (STZ).

  • Cold citrate buffer (0.1 M, pH 4.5).

  • Insulin syringes.

Procedure:

  • STZ Preparation: Prepare the STZ solution fresh immediately before injection by dissolving it in cold citrate buffer. Keep it on ice and protected from light.

  • Fasting: Fast mice for 4-6 hours before STZ injection.

  • Injection: Administer STZ via intraperitoneal (IP) injection. Two common methods are:

    • High Dose: A single high dose (e.g., 150-200 mg/kg) to induce rapid and severe diabetes.

    • Low Dose: Multiple low doses (e.g., 40-60 mg/kg) on five consecutive days to induce a more gradual onset of diabetes with insulitis, which more closely mimics type 1 diabetes.

  • Hyperglycemia Monitoring:

    • Provide mice with 10% sucrose water for 24 hours after injection to prevent potential hypoglycemia from acute insulin release from dying β-cells.

    • Monitor blood glucose levels 2-3 days after the final injection and then weekly.

    • Mice are typically considered diabetic when non-fasted blood glucose is consistently >250-300 mg/dL.

  • Study Initiation: Once stable hyperglycemia is confirmed (usually 1-2 weeks after the final injection), the mice can be used for efficacy studies as described in Protocol 4.1.

Disclaimer

The protocols provided are intended as a general guide. Researchers should adapt these methodologies to their specific experimental goals and ensure that all animal procedures are approved by their institution's Institutional Animal Care and Use Committee (IACUC) and are performed in accordance with all relevant guidelines and regulations. The dosages for this compound in mice have not been established in the public literature and would need to be determined through dose-ranging studies.

References

Application Notes: High-Throughput Cell-Based Assay for Glucokinase Activation by AMG-151

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for use in diagnostic procedures.

Introduction

Glucokinase (GK), or hexokinase IV, is a key enzyme in glucose metabolism, primarily expressed in the liver and pancreatic β-cells.[1][2][3] It functions as a glucose sensor, catalyzing the phosphorylation of glucose to glucose-6-phosphate (G6P), the first and rate-limiting step in glycolysis and glycogen synthesis.[1][4] Unlike other hexokinases, GK has a low affinity for glucose and is not inhibited by its product, G6P, allowing it to respond dynamically to changes in blood glucose levels.[2][3] In pancreatic β-cells, GK activity is crucial for glucose-stimulated insulin secretion.[5][6][7] In the liver, it controls glucose uptake and glycogen synthesis.[2][7] Mutations that inactivate GK can lead to diabetes, while activating mutations are associated with hypoglycemia.[5][6]

AMG-151 (also known as ARRY-403) is an allosteric activator of glucokinase that has been investigated for the treatment of type 2 diabetes.[8][9][10] It enhances the enzyme's activity, increasing its affinity for glucose.[1] This leads to increased glucose uptake and metabolism in the liver and enhanced insulin secretion from the pancreas.[1] In a phase IIa clinical study, this compound demonstrated a significant reduction in fasting plasma glucose (FPG) in patients with type 2 diabetes when administered twice daily.[11][12] However, its use was also associated with a higher incidence of hypoglycemia and hypertriglyceridemia.[8][11]

This application note provides a detailed protocol for a cell-based assay to determine the activity of this compound in activating glucokinase by measuring the intracellular accumulation of glucose-6-phosphate.

Principle of the Assay

This assay quantifies the activation of glucokinase by this compound in a cellular context. Cells expressing glucokinase (e.g., primary hepatocytes or a suitable cell line like HepG2) are treated with varying concentrations of this compound in the presence of glucose. The activation of GK leads to the conversion of glucose to glucose-6-phosphate (G6P). The accumulated intracellular G6P is then measured using a coupled enzymatic reaction. G6P is oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The resulting NADPH can be quantified by its fluorescence, which is directly proportional to the amount of G6P produced and thus reflects the glucokinase activity.

Data Presentation

The potency of this compound as a glucokinase activator is determined by its half-maximal effective concentration (EC50) and the maximum effect (Emax).

ParameterReported ValueConditions
EC50 79 nMIn vitro assay at 5 mM glucose[9]
S0.5 (Glucose) 0.93 mMIn the presence of 5 µM this compound[9]
Vmax 134%Compared to no activator control[9]

Mandatory Visualizations

Glucokinase_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte / Pancreatic β-cell Glucose_ext Glucose GLUT2 GLUT2 Transporter Glucose_ext->GLUT2 Uptake Glucose_int Intracellular Glucose GLUT2->Glucose_int Glucokinase Glucokinase (GK) Glucose_int->Glucokinase Substrate G6P Glucose-6-Phosphate (G6P) Glucokinase->G6P Phosphorylation Metabolism Glycolysis / Glycogen Synthesis G6P->Metabolism AMG151 This compound AMG151->Glucokinase Allosteric Activation

Caption: Glucokinase signaling pathway activated by this compound.

Experimental_Workflow Start Start Cell_Culture 1. Seed cells expressing glucokinase in 96-well plates Start->Cell_Culture Incubation 2. Incubate overnight Cell_Culture->Incubation Treatment 3. Treat with this compound and glucose Incubation->Treatment Lysis 4. Lyse cells to release intracellular contents Treatment->Lysis Assay 5. Add G6P detection reagent (G6PDH, NADP+) Lysis->Assay Measurement 6. Measure NADPH fluorescence Assay->Measurement Analysis 7. Analyze data to determine EC50 and Emax Measurement->Analysis End End Analysis->End

Caption: Experimental workflow for the this compound cell-based assay.

Experimental Protocols

Materials and Reagents
  • Cells: HepG2 cells or primary hepatocytes.

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin.

  • This compound: Stock solution in DMSO.

  • D-Glucose: Stock solution in water.

  • Lysis Buffer: Buffer compatible with the G6P assay.

  • G6P Assay Kit: Containing G6PDH, NADP+, and a G6P standard.

  • Microplates: 96-well, clear bottom, black plates suitable for fluorescence measurements.

  • Plate Reader: Capable of measuring fluorescence with excitation at ~530-540 nm and emission at ~585-595 nm for resorufin-based assays, or excitation at ~340 nm and emission at ~460 nm for direct NADPH detection.[13][14][15]

Cell Preparation and Seeding
  • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Harvest cells using standard trypsinization methods.

  • Seed the cells into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.

  • Incubate the plates overnight to allow for cell attachment.

Assay Protocol
  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer (e.g., serum-free DMEM) to achieve final concentrations ranging from picomolar to micromolar. Also, prepare a vehicle control (DMSO).

  • Cell Treatment:

    • Carefully remove the culture medium from the wells.

    • Wash the cells once with phosphate-buffered saline (PBS).

    • Add the this compound dilutions and vehicle control to the respective wells.

    • Add D-glucose to all wells to a final concentration that is relevant for the study (e.g., 5 mM).

    • Incubate the plate at 37°C for a predetermined time (e.g., 1-2 hours) to allow for G6P accumulation.

  • Cell Lysis:

    • After incubation, remove the treatment medium.

    • Add lysis buffer to each well and incubate according to the manufacturer's instructions to ensure complete cell lysis and release of intracellular G6P.

  • G6P Measurement:

    • Prepare the G6P detection reagent by mixing G6PDH and NADP+ in the assay buffer as per the kit's protocol.

    • Add the detection reagent to each well containing the cell lysate.

    • Incubate the plate at room temperature or 37°C for the time specified in the kit's protocol (e.g., 15-30 minutes) to allow for the conversion of G6P to 6-phosphogluconate and the generation of NADPH.[14][15]

  • Fluorescence Reading:

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen detection method.

Data Analysis
  • Standard Curve: Generate a G6P standard curve by plotting the fluorescence intensity versus the known concentrations of the G6P standards.

  • G6P Concentration: Determine the concentration of G6P in each sample by interpolating the fluorescence values from the standard curve.

  • Dose-Response Curve: Plot the intracellular G6P concentration as a function of the this compound concentration.

  • EC50 and Emax Calculation: Fit the dose-response data to a four-parameter logistic equation to determine the EC50 and Emax values for this compound.

Troubleshooting

IssuePossible CauseSolution
High background fluorescence Autofluorescence from compounds or media.Subtract the fluorescence of a blank well (no cells). Use phenol red-free medium for the assay.
Low signal-to-noise ratio Insufficient G6P accumulation or low enzyme activity.Optimize cell number, glucose concentration, and incubation time. Ensure the G6P assay kit is not expired and has been stored correctly.
Inconsistent results Pipetting errors, uneven cell seeding, or edge effects.Use calibrated pipettes. Ensure a uniform cell suspension when seeding. Avoid using the outer wells of the plate.
Cell toxicity at high compound concentrations This compound may be toxic at high concentrations.Perform a cell viability assay (e.g., MTT or LDH) in parallel to identify cytotoxic concentrations.

Conclusion

This application note provides a comprehensive protocol for a cell-based assay to quantify the activation of glucokinase by this compound. By measuring the intracellular accumulation of glucose-6-phosphate, this assay allows for the determination of the potency and efficacy of glucokinase activators in a physiologically relevant context. This method is suitable for high-throughput screening and detailed characterization of compounds targeting glucokinase for the treatment of metabolic diseases.

References

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is intended for research purposes only and does not constitute medical advice. Researchers should always consult relevant literature and institutional guidelines before conducting any in vivo experiments. The designation "AMG-151" has been associated with multiple investigational compounds. This document provides information on distinct molecules to ensure clarity for researchers.

This compound (ARRY-403): Glucokinase Activator

This compound, also known as ARRY-403, is a novel glucokinase activator investigated for its potential to decrease fasting and postprandial glycemia in patients with type 2 diabetes.[1] The available dosage information is derived from a Phase IIa clinical trial in humans and not from preclinical in vivo studies in animal models.

Clinical Dosage Data (Human)
Dosage RegimenDoseFrequencyDurationPopulation
Twice Daily50 mgTwice Daily28 daysPatients with type 2 diabetes on metformin[1]
100 mgTwice Daily28 daysPatients with type 2 diabetes on metformin[1]
200 mgTwice Daily28 daysPatients with type 2 diabetes on metformin[1]
Once Daily100 mgOnce Daily28 daysPatients with type 2 diabetes on metformin[1]
200 mgOnce Daily28 daysPatients with type 2 diabetes on metformin[1]
400 mgOnce Daily28 daysPatients with type 2 diabetes on metformin[1]

Note: A significant linear dose-effect trend was observed with the twice-daily regimen in reducing fasting plasma glucose.[1] Higher incidences of hypoglycemia and hypertriglyceridemia were noted with this compound administration.[1]

Signaling Pathway

This compound activates glucokinase (GK), a key enzyme in glucose homeostasis. In pancreatic β-cells, GK acts as a glucose sensor, and its activation leads to increased insulin secretion. In the liver, GK activation enhances glucose uptake and glycogen synthesis.

AMG151_Signaling cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose_p Glucose GLUT2_p GLUT2 Glucose_p->GLUT2_p GK_p Glucokinase (GK) GLUT2_p->GK_p AMG151_p This compound AMG151_p->GK_p G6P_p Glucose-6-P GK_p->G6P_p Metabolism_p Metabolism G6P_p->Metabolism_p ATP_ADP_p ↑ ATP/ADP Ratio Metabolism_p->ATP_ADP_p K_ATP_p KATP Channel (closure) ATP_ADP_p->K_ATP_p Depolarization_p Depolarization K_ATP_p->Depolarization_p Ca_p ↑ Ca2+ Influx Depolarization_p->Ca_p Insulin_p Insulin Secretion Ca_p->Insulin_p Glucose_l Glucose GLUT2_l GLUT2 Glucose_l->GLUT2_l GK_l Glucokinase (GK) GLUT2_l->GK_l AMG151_l This compound AMG151_l->GK_l G6P_l Glucose-6-P GK_l->G6P_l Glycogen Glycogen Synthesis G6P_l->Glycogen Glycolysis Glycolysis G6P_l->Glycolysis AMG151 This compound (ARRY-403) AMG151->AMG151_p AMG151->AMG151_l

Caption: Mechanism of action of this compound (ARRY-403).

IMGN151: Folate Receptor Alpha (FRα)-Targeting Antibody-Drug Conjugate

IMGN151 is a next-generation antibody-drug conjugate (ADC) being investigated for the treatment of tumors with a broad range of folate receptor alpha (FRα) expression, including certain gynecological cancers.[2][3][4] It comprises a biparatopic antibody targeting two independent epitopes of FRα, linked to the maytansinoid derivative DM21 via a cleavable peptide linker.[2][3]

Preclinical In Vivo Studies

While specific dosages from preclinical in vivo studies are not detailed in the provided search results, IMGN151 has demonstrated potent anti-tumor activity in xenograft models of ovarian, endometrial, breast, and cervical cancer.[2][3] It induced complete tumor regressions in models with high, medium, and low FRα expression, and all tested doses were reported to be well-tolerated.[3] Pharmacokinetic studies in cynomolgus monkeys showed an increased ADC half-life of 60 hours and a 40% increase in conjugate exposure compared to its predecessor, IMGN853.[2]

Experimental Protocol: Xenograft Tumor Model

The following is a generalized protocol based on standard practices for evaluating ADCs in xenograft models.

Objective: To evaluate the anti-tumor efficacy of IMGN151 in a subcutaneous xenograft model of FRα-positive cancer.

Materials:

  • IMGN151

  • FRα-positive cancer cell line (e.g., OVCAR-3, KB)

  • Immunocompromised mice (e.g., nude or SCID)

  • Matrigel (optional)

  • Sterile PBS or recommended vehicle for IMGN151

  • Calipers

  • Animal housing and monitoring equipment

Procedure:

  • Cell Culture: Culture FRα-positive cancer cells under standard conditions.

  • Tumor Implantation:

    • Harvest cells and resuspend in sterile PBS, potentially mixed with Matrigel.

    • Subcutaneously inject 1-10 x 10^6 cells into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to establish and grow to a predetermined size (e.g., 100-200 mm³).

    • Measure tumors with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization and Dosing:

    • Randomize mice into treatment groups (e.g., vehicle control, IMGN151 low dose, IMGN151 high dose).

    • Administer IMGN151 or vehicle control via the appropriate route (typically intravenous for ADCs). The dosing schedule may vary (e.g., single dose, weekly).

  • Efficacy and Tolerability Monitoring:

    • Continue to measure tumor volumes and body weights 2-3 times per week.

    • Monitor for any signs of toxicity.

  • Endpoint:

    • The study may be concluded when tumors in the control group reach a specified size, after a predetermined duration, or if significant toxicity is observed.

    • At the endpoint, tumors may be excised for further analysis (e.g., histology, biomarker analysis).

IMGN151_Workflow start Start: FRα+ Cell Culture implant Tumor Cell Implantation (Subcutaneous in Mice) start->implant growth Tumor Growth to 100-200 mm³ implant->growth randomize Randomize into Groups (Vehicle, IMGN151 Doses) growth->randomize dosing Administer Treatment (e.g., Intravenous) randomize->dosing monitor Monitor Tumor Volume & Body Weight dosing->monitor monitor->dosing Repeat Dosing (if applicable) endpoint Study Endpoint (e.g., Tumor Size Limit) monitor->endpoint analysis Tumor Excision & Further Analysis endpoint->analysis end End analysis->end

Caption: Experimental workflow for an in vivo xenograft study.

H-151: STING Antagonist

H-151 is a potent, selective, and covalent antagonist of the STING (Stimulator of Interferon Genes) protein.[5][6] It functions by binding to Cys91 of STING, which inhibits its palmitoylation and subsequent activity.[6][7] H-151 has been utilized in in vivo models to study autoinflammatory diseases and ischemia-reperfusion injury.[7][8]

Recommended In Vivo Dosages (Mouse)
DoseAdministration RouteFrequencyVehicleModelReference
750 nmol in 200 µLIntraperitoneal (i.p.)Once daily for 7 daysNot specifiedTrex1-/- Ifnb1Δβ-luc/Δβ-luc reporter mice[7]
7 mg/kgIntraperitoneal (i.p.)Three times a dayNot specifiedCisplatin-induced acute kidney injury in C57BL/6J mice[7]
10 mg/kg BWIntraperitoneal (i.p.)Single dose at reperfusion10% Tween-80 in PBSIntestinal ischemia-reperfusion in C57BL/6 mice[8][9]
750 nM/miceIntraperitoneal (i.p.)Every 12 h for 72 hNot specifiedNot specified[5]
Preparation of H-151 for In Vivo Administration

A common method for preparing H-151 for intraperitoneal injection involves creating a vehicle solution to ensure solubility.

Example Formulation:

  • Dissolve H-151 powder in DMSO to create a stock solution (e.g., 10 mg/mL).[8]

  • For a 10 mg/kg dose in a 25g mouse (requiring 0.25 mg), a typical injection volume is 100-200 µL.

  • A vehicle consisting of 10% Tween-80 in sterile PBS can be used.[8][9] The final concentration of DMSO should be minimized.

  • Another suggested vehicle formulation is 30% PEG300, 5% Tween 80, and 60% Saline/PBS, with an initial solubilization of the drug in a small amount of DMSO.[7]

Experimental Protocol: Intestinal Ischemia-Reperfusion Model

The following protocol is a summary of the methodology used to evaluate H-151 in a murine model of intestinal ischemia-reperfusion (I/R) injury.[9]

Objective: To assess the therapeutic potential of H-151 in reducing inflammation and tissue injury following intestinal I/R.

Materials:

  • H-151

  • Male C57BL/6 mice

  • Vehicle (10% Tween-80 in PBS)

  • Surgical instruments

  • Anesthetics

Procedure:

  • Anesthesia: Anesthetize the mice according to approved institutional protocols.

  • Ischemia Induction:

    • Perform a midline laparotomy to expose the superior mesenteric artery (SMA).

    • Occlude the SMA with a microvascular clamp to induce ischemia (e.g., for 60 minutes).

  • Treatment Administration:

    • At the time of reperfusion (i.e., upon removal of the clamp), administer H-151 (10 mg/kg BW) or vehicle via intraperitoneal injection.

  • Post-operative Monitoring:

    • Close the abdominal incision.

    • Monitor the animals for recovery and survival for a defined period (e.g., 24 hours).

  • Sample Collection and Analysis:

    • At a specified time point post-reperfusion (e.g., 4 hours), euthanize a cohort of mice.

    • Collect blood (serum) and tissues (small intestine, lungs) for analysis.

    • Analyses can include measuring serum levels of tissue injury markers (LDH, AST) and cytokines (IL-1β, IL-6), histopathological assessment of tissue injury, and quantification of inflammatory markers (e.g., neutrophil infiltration, myeloperoxidase activity).[9]

H151_Signaling cluster_pathway STING Signaling Pathway cGAS cGAS cGAMP cGAMP cGAS->cGAMP dsDNA Cytosolic dsDNA dsDNA->cGAS STING STING (ER Membrane) cGAMP->STING Palmitoylation Palmitoylation & Clustering STING->Palmitoylation H151 H-151 H151->Palmitoylation Inhibits TBK1 TBK1 Palmitoylation->TBK1 IRF3 IRF3 TBK1->IRF3 pIRF3 pIRF3 IRF3->pIRF3 IFNs Type I Interferons (IFN-α, IFN-β) pIRF3->IFNs

References

Application Notes and Protocols: AMG-151 (ARRY-403)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-151, also known as ARRY-403, is a potent, allosteric activator of the enzyme glucokinase (GK).[1] Glucokinase plays a pivotal role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and hepatocytes.[1] In pancreatic β-cells, GK activation leads to increased insulin secretion, while in the liver, it promotes glycogen synthesis and glucose uptake. As a glucokinase activator, this compound has been investigated for its potential in the treatment of type 2 diabetes mellitus.[1] These application notes provide detailed information on the solubility of this compound in common laboratory solvents and offer protocols for its preparation and use in a research setting.

Chemical Properties

PropertyValue
Synonyms ARRY-403
Molecular Formula C₂₀H₁₈N₆O₃S₂
Molecular Weight 454.53 g/mol
CAS Number 1138669-65-4

Solubility Data

While specific quantitative solubility data for this compound in various solvents is not extensively published, it is generally described as having good aqueous solubility for an in vitro drug-like compound.[1] The following table provides guidance on the solubility of this compound in Dimethyl Sulfoxide (DMSO) and common laboratory buffers based on general characteristics of similar small molecules. It is strongly recommended to perform small-scale solubility tests before preparing large-volume stock solutions.

SolventEstimated SolubilityRemarks
DMSO ≥ 20 mg/mL (≥ 44 mM)Should be readily soluble. Sonication may aid in dissolution.
PBS (pH 7.4) LimitedAqueous solubility is generally lower than in organic solvents. Prepare fresh and use immediately. Solubility may be pH-dependent.
TRIS Buffer LimitedSimilar to PBS, aqueous solubility is expected to be limited. The pH of the buffer may influence solubility.
HEPES Buffer LimitedSimilar to other aqueous buffers, solubility is expected to be limited.

Experimental Protocols

Preparation of this compound Stock Solution in DMSO (10 mM)

Materials:

  • This compound (ARRY-403) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene or glass vial

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing the Compound: Tare a sterile vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.55 mg of this compound (Molecular Weight = 454.53 g/mol ).

  • Adding Solvent: Add the appropriate volume of anhydrous DMSO to the vial. For a 10 mM solution with 4.55 mg of this compound, add 1 mL of DMSO.

  • Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

  • Storage: Once fully dissolved, the this compound stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short to medium-term storage (weeks to months) or at -80°C for long-term storage (months to years).

Preparation of Aqueous Working Solutions

Important Considerations:

  • Due to the limited aqueous solubility of many small molecules, it is recommended to prepare aqueous working solutions fresh from the DMSO stock solution on the day of the experiment.

  • The final concentration of DMSO in the aqueous working solution should be kept to a minimum (typically <0.5%) to avoid solvent effects on biological systems. Always include a vehicle control (containing the same final concentration of DMSO) in your experiments.

Procedure:

  • Determine Final Concentration: Decide on the final concentration of this compound required for your experiment.

  • Calculate Dilution: Calculate the volume of the DMSO stock solution needed to achieve the desired final concentration in your chosen aqueous buffer (e.g., PBS, TRIS, HEPES).

    • Example: To prepare 1 mL of a 10 µM working solution from a 10 mM DMSO stock, you would perform a 1:1000 dilution. Add 1 µL of the 10 mM DMSO stock to 999 µL of the aqueous buffer.

  • Mixing: Add the calculated volume of the DMSO stock solution to the aqueous buffer. Vortex immediately and thoroughly to ensure proper mixing and to minimize the risk of precipitation.

  • Use Immediately: Use the freshly prepared aqueous working solution promptly. If the solution appears cloudy or contains precipitates, it may indicate that the solubility limit in the aqueous buffer has been exceeded. In such cases, consider lowering the final concentration.

Signaling Pathway and Experimental Workflow

Glucokinase Activation Pathway

Glucokinase_Activation_Pathway cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose_p Glucose GLUT2_p GLUT2 Glucose_p->GLUT2_p Transport GK_p Glucokinase GLUT2_p->GK_p G6P_p Glucose-6-Phosphate GK_p->G6P_p Phosphorylation Metabolism_p Glycolysis & Oxidative Phosphorylation G6P_p->Metabolism_p ATP_ADP_p ↑ ATP/ADP Ratio Metabolism_p->ATP_ADP_p KATP_p KATP Channel (Closure) ATP_ADP_p->KATP_p Depolarization_p Membrane Depolarization KATP_p->Depolarization_p Ca_p Ca2+ Influx Depolarization_p->Ca_p Insulin_p Insulin Secretion Ca_p->Insulin_p AMG151_p This compound AMG151_p->GK_p Activates Glucose_l Glucose GLUT2_l GLUT2 Glucose_l->GLUT2_l Transport GK_l Glucokinase GLUT2_l->GK_l G6P_l Glucose-6-Phosphate GK_l->G6P_l Phosphorylation Glycogen Glycogen Synthesis G6P_l->Glycogen Glycolysis_l Glycolysis G6P_l->Glycolysis_l AMG151_l This compound AMG151_l->GK_l Activates Experimental_Workflow prep_stock Prepare 10 mM This compound Stock in DMSO prep_working Prepare Fresh Aqueous Working Solutions prep_stock->prep_working treatment Treat Cells with This compound Working Solution (and Vehicle Control) prep_working->treatment cell_culture Culture Pancreatic β-cells or Hepatocytes cell_culture->treatment incubation Incubate for Desired Time Period treatment->incubation assay Perform Downstream Assays (e.g., Insulin Secretion, Glycogen Content) incubation->assay analysis Data Analysis assay->analysis

References

Application Notes and Protocols: Cell Permeability Assay for AMG-151

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-151, also known as ARRY-403, is an orally available, allosteric glucokinase (GK) activator that has been investigated for the treatment of type 2 diabetes mellitus.[1] As an orally administered drug, its ability to permeate the intestinal epithelium is a critical determinant of its bioavailability and therapeutic efficacy. This document provides a detailed protocol for assessing the cell permeability of this compound using the Caco-2 cell permeability assay, which is considered the gold standard for in vitro prediction of human oral drug absorption.[2]

Glucokinase plays a crucial role in glucose homeostasis, and its activation by this compound enhances glucose uptake and insulin secretion.[3][4] Understanding the permeability characteristics of this compound is essential for its development as a therapeutic agent.

Signaling Pathway of Glucokinase Activation

The diagram below illustrates the simplified signaling pathway initiated by the activation of glucokinase (GK) in a pancreatic β-cell, leading to insulin secretion. This compound acts as an allosteric activator of GK, enhancing its activity.

Glucokinase Activation Pathway Glucokinase Activation Pathway cluster_extracellular Extracellular cluster_cell Pancreatic β-cell Glucose_ext Glucose GLUT2 GLUT2 Transporter Glucose_ext->GLUT2 Transport Glucose_int Intracellular Glucose GLUT2->Glucose_int GK Glucokinase (GK) Glucose_int->GK Phosphorylation G6P Glucose-6-Phosphate GK->G6P Glycolysis Glycolysis G6P->Glycolysis ATP ATP Glycolysis->ATP K_ATP_channel ATP-sensitive K+ Channel ATP->K_ATP_channel Inhibits Depolarization Membrane Depolarization K_ATP_channel->Depolarization Leads to Ca_channel Voltage-gated Ca2+ Channel Depolarization->Ca_channel Activates Ca_influx Ca2+ Influx Ca_channel->Ca_influx Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion Triggers AMG151 This compound AMG151->GK Activates Caco-2 Permeability Assay Workflow Caco-2 Permeability Assay Workflow Start Start Seed_Caco2 Seed Caco-2 cells on Transwell inserts Start->Seed_Caco2 Culture Culture for 21-25 days to form a monolayer Seed_Caco2->Culture TEER_measurement Measure Transepithelial Electrical Resistance (TEER) to confirm monolayer integrity Culture->TEER_measurement Prepare_solutions Prepare this compound and control compound solutions TEER_measurement->Prepare_solutions Monolayer Intact Add_solutions Add solutions to apical or basolateral chambers Prepare_solutions->Add_solutions Incubate Incubate at 37°C with shaking Add_solutions->Incubate Collect_samples Collect samples from receiver chambers at specified time points Incubate->Collect_samples Analyze_samples Analyze compound concentration using LC-MS/MS Collect_samples->Analyze_samples Calculate_Papp Calculate Apparent Permeability (Papp) Analyze_samples->Calculate_Papp End End Calculate_Papp->End

References

Techniques for Measuring AMG-151 (IMGN151) Efficacy In Vivo: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: In Vivo Efficacy Assessment of IMGN151, a Folate Receptor Alpha (FRα)-Targeting Antibody-Drug Conjugate

This document provides detailed methodologies for evaluating the in vivo efficacy of the next-generation antibody-drug conjugate (ADC), IMGN151. IMGN151 is engineered for enhanced anti-tumor activity across a broad range of Folate Receptor Alpha (FRα) expressing tumors.[1][2][3] It features an innovative design, combining an asymmetric, bivalent, biparatopic antibody with a potent maytansinoid derivative payload, DM21.[1][2] This unique antibody structure targets two independent epitopes on FRα, which has been shown in preclinical models to increase antibody binding and payload delivery to tumor cells.[2] The DM21 payload is attached via a cleavable peptide linker designed for improved stability, longer plasma half-life, and increased "bystander" anti-tumor activity, where the payload can affect neighboring cancer cells.[1][2]

Preclinical data have demonstrated that IMGN151 induces complete tumor regressions in human tumor xenograft models with high, medium, and low levels of FRα expression, suggesting its potential in a wide array of epithelial malignancies, including ovarian, endometrial, and triple-negative breast cancer.[1][3]

The following protocols describe key in vivo experiments to characterize the pharmacokinetics (PK), pharmacodynamics (PD), and anti-tumor activity of IMGN151. These methodologies are essential for establishing a comprehensive understanding of its therapeutic potential and for guiding further clinical development.

IMGN151 Mechanism of Action and Signaling Pathway

The efficacy of IMGN151 is initiated by its high-affinity binding to FRα on the surface of tumor cells. The ADC-receptor complex is then internalized, leading to the release of the cytotoxic payload, DM21, which ultimately induces cell death.

IMGN151_Mechanism_of_Action ADC IMGN151 (ADC) FRa Folate Receptor α (FRα) ADC->FRa Endosome Early Endosome FRa->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload DM21 Payload (Maytansinoid) Lysosome->Payload 4. Linker Cleavage & Payload Release Tubulin Tubulin Dimers Payload->Tubulin 5. Binds to Tubulin Bystander Bystander Effect Payload->Bystander Bystander Killing of Neighboring Cells Microtubules Microtubules Tubulin->Microtubules 6. Inhibits Polymerization Apoptosis Apoptosis (Cell Death) Microtubules->Apoptosis 7. Mitotic Arrest

Caption: IMGN151 mechanism of action from cell binding to apoptosis.

In Vivo Anti-Tumor Efficacy Studies

The most common method for evaluating in vivo efficacy is through tumor growth inhibition studies in animal models.[4] Patient-derived xenograft (PDX) models or cell line-derived xenograft (CDX) models are widely used.[5][6]

Experimental Workflow: Xenograft Model Study

Xenograft_Workflow start Start: Select FRα-expressing Cancer Cell Line inoculate Subcutaneous or Orthotopic Inoculation of Cells into Immunodeficient Mice start->inoculate monitor Tumor Growth Monitoring (Calipers) inoculate->monitor randomize Randomize Mice into Treatment Groups (e.g., Tumor Volume ~100-150 mm³) monitor->randomize treat Administer Treatment: - Vehicle Control - IMGN151 (Dose 1, 2, ...) - Comparator ADC (e.g., IMGN853) randomize->treat measure Continue Monitoring: - Tumor Volume (2-3x weekly) - Body Weight (as health indicator) - Clinical Observations treat->measure endpoints Study Endpoints Reached: - Tumor volume limit - Predefined time point measure->endpoints collect Terminal Procedures: - Euthanasia - Collect Blood (PK) - Collect Tumors (PD, Histo) endpoints->collect analyze Data Analysis: - Tumor Growth Inhibition (TGI) - Statistical Analysis - PK/PD Correlations collect->analyze end End of Study analyze->end

Caption: Standard workflow for an in vivo xenograft efficacy study.

Protocol 2.1: Cell Line-Derived Xenograft (CDX) Efficacy Study

Objective: To determine the anti-tumor activity of IMGN151 in a subcutaneous xenograft model.

Materials:

  • Cell Line: FRα-expressing cancer cell line (e.g., OVCAR-3 for ovarian, KB for cervical).

  • Animals: Female athymic nude mice (e.g., NU/NU), 6-8 weeks old.

  • Reagents: IMGN151, vehicle control (e.g., sterile saline), Matrigel (optional).

  • Equipment: Calipers, animal scale, sterile syringes and needles.

Methodology:

  • Cell Culture: Culture selected cancer cells under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in sterile PBS, optionally mixed 1:1 with Matrigel to improve tumor take rate.

  • Tumor Inoculation: Subcutaneously inject 5-10 x 10⁶ cells in a volume of 100-200 µL into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: When average tumor volumes reach approximately 100-150 mm³, randomize mice into treatment groups (n=8-10 per group) with similar mean tumor volumes.

  • Treatment Administration: Administer IMGN151 intravenously (IV) via the tail vein according to the planned dosing schedule (e.g., single dose, or weekly for 3 weeks). Include a vehicle control group and potentially a comparator ADC group.

  • Efficacy and Tolerability Monitoring:

    • Continue to measure tumor volumes 2-3 times per week.

    • Measure body weight for each animal at the same frequency to monitor toxicity. A body weight loss of >20% is a common endpoint.

    • Perform daily clinical observations for any signs of distress or adverse effects.

  • Study Termination: Euthanize mice when tumors reach a predetermined endpoint (e.g., 2000 mm³), or at the end of the study period.

  • Tissue Collection: At termination, collect blood via cardiac puncture for pharmacokinetic analysis and excise tumors for pharmacodynamic analysis (e.g., histology, biomarker assessment).

Pharmacokinetic (PK) and Pharmacodynamic (PD) Analyses

PK/PD studies are crucial to understand the exposure-response relationship of IMGN151.[7] These analyses require measuring different components of the ADC in biological matrices.[8][9]

Protocol 3.1: Pharmacokinetic Analysis

Objective: To characterize the plasma concentrations of total antibody, active ADC (conjugated), and released payload over time.

Methodology:

  • Sample Collection: Collect blood samples from a satellite group of tumor-bearing mice at various time points post-IMGN151 administration (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 1 week).

  • Sample Processing: Process blood to collect plasma and store at -80°C until analysis.

  • Bioanalytical Methods:

    • Total Antibody (ADC with DAR ≥ 0): Use a standard ligand-binding assay (LBA), such as an ELISA, with an anti-human IgG capture antibody.

    • Conjugated ADC (DAR ≥ 1): Use an LBA that employs an anti-payload antibody for capture and an anti-human IgG for detection.

    • Free Payload (DM21): Quantify using liquid chromatography-mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity for small molecules.[8]

  • Data Analysis: Calculate key PK parameters such as Cmax, AUC, and half-life (t½) for each analyte using non-compartmental analysis software. Preclinical studies in monkeys showed IMGN151 has an increased half-life of approximately 60 hours compared to its predecessor.[1]

Protocol 3.2: Pharmacodynamic (Tumor) Analysis

Objective: To confirm target engagement and measure downstream biological effects of IMGN151 in tumor tissue.

Methodology:

  • Tumor Collection: Euthanize mice at selected time points after treatment and excise tumors.

  • Tumor Processing:

    • Fix a portion of the tumor in formalin and embed in paraffin for immunohistochemistry (IHC).

    • Snap-freeze a portion in liquid nitrogen for western blot or LC-MS/MS analysis.

  • Biomarker Assessment:

    • Target Engagement: Use IHC to visualize the localization of IMGN151 within the tumor.

    • Cell Proliferation: Stain tissue sections for Ki-67 via IHC to assess the anti-proliferative effect.

    • Apoptosis: Perform a TUNEL assay or IHC for cleaved caspase-3 to quantify apoptosis induced by the DM21 payload.

    • Histone H3 Phosphorylation: Inhibition of histone H3 phosphorylation can be used as a pharmacodynamic marker for aurora kinase inhibitors, a class of molecules with a similar mechanism of mitotic arrest. While DM21 is a tubulin inhibitor, assessing markers of mitotic arrest is key.

    • Payload Concentration: Homogenize snap-frozen tumor tissue and extract the payload for quantification by LC-MS/MS.

Data Presentation

Quantitative data from in vivo studies should be summarized in clear, concise tables to allow for easy interpretation and comparison between treatment groups.

Table 1: In Vivo Tumor Growth Inhibition (TGI) of IMGN151

(Example data based on reported preclinical activity)

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume at Day 21 (mm³) ± SEMTGI (%)*p-value vs. Vehicle
Vehicle Control-QW x 31250 ± 155--
IMGN1511QW x 3480 ± 9561.6< 0.01
IMGN1513QW x 3110 ± 4591.2< 0.001
IMGN1515Single Dose50 ± 2596.0< 0.001
Comparator ADC5QW x 3350 ± 8072.0< 0.01

*TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100

Table 2: Animal Body Weight Changes

(Example data)

Treatment GroupDose (mg/kg)Mean Body Weight Change from Baseline (%) ± SEM
Day 7
Vehicle Control-+2.5 ± 0.8
IMGN1511+1.8 ± 0.9
IMGN1513-1.5 ± 1.1
IMGN1515-4.2 ± 1.5
Comparator ADC5-3.8 ± 1.3
Table 3: Key Pharmacokinetic Parameters of IMGN151 Components

(Example data)

AnalyteDose (mg/kg)Cmax (µg/mL)AUC₀₋t (µg·h/mL)t½ (hours)
Total Antibody 385.24560120
Conjugated ADC 382.53980105
Free Payload (DM21) 30.0150.254

References

Application Notes and Protocols: Co-administration of a PI3K Inhibitor and Metformin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following document is intended for research purposes only. "AMG-151" is not a recognized drug designation. This document uses Buparlisib (BKM120), a well-researched pan-PI3K inhibitor, as an exemplary agent to illustrate the scientific and technical protocols for studying the combination of a PI3K inhibitor with metformin. Researchers should consult relevant literature and safety guidelines before designing or conducting any experiments.

Introduction

The combination of targeted therapies and metabolic modulators represents a promising strategy in oncology. The Phosphoinositide 3-kinase (PI3K) pathway is frequently hyperactivated in various cancers, promoting cell growth, proliferation, and survival. Buparlisib (BKM120) is an orally bioavailable pan-PI3K inhibitor that has been investigated in numerous clinical trials. Metformin, a widely used anti-diabetic drug, has gained attention for its potential anti-cancer properties, which are mediated, in part, by the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin (mTOR), a downstream effector of the PI3K pathway.

This document provides an overview of the rationale, experimental protocols, and data interpretation for the combined use of a PI3K inhibitor (exemplified by Buparlisib) and metformin in a research setting.

Rationale for Combination Therapy

The combination of a PI3K inhibitor and metformin is based on the principle of dual pathway blockade to achieve synergistic anti-tumor effects.

  • PI3K Inhibition: Buparlisib directly inhibits PI3K, leading to a reduction in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and subsequent downstream signaling through AKT and mTOR. This results in decreased cell proliferation and survival.

  • Metformin's Action: Metformin's primary anti-cancer mechanism involves the activation of AMPK. Activated AMPK can inhibit mTORC1 signaling, complementing the action of PI3K inhibitors. Additionally, metformin can reduce systemic insulin levels, which may further dampen PI3K pathway activity.

The combined inhibition of the PI3K/AKT/mTOR pathway at multiple nodes is hypothesized to lead to a more profound and durable anti-tumor response and potentially overcome resistance mechanisms.

Signaling Pathway

PI3K_Metformin_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP ADP PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Metformin Metformin AMPK AMPK Metformin->AMPK AMPK->mTORC1 Buparlisib Buparlisib (PI3K Inhibitor) Buparlisib->PI3K

Caption: PI3K and Metformin signaling pathways.

Experimental Protocols

In Vitro Cell Viability Assay

Objective: To determine the effect of Buparlisib and metformin, alone and in combination, on the viability of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, PC-3, A549)

  • Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin/streptomycin

  • Buparlisib (BKM120)

  • Metformin

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of Buparlisib and metformin in complete growth medium.

  • Treat cells with varying concentrations of Buparlisib, metformin, or the combination. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After incubation, perform the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot dose-response curves.

Western Blot Analysis

Objective: To assess the effect of Buparlisib and metformin on key proteins in the PI3K/AKT/mTOR and AMPK signaling pathways.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Buparlisib and metformin

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit (Thermo Fisher Scientific)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., p-AKT, total AKT, p-S6K, total S6K, p-AMPK, total AMPK, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with Buparlisib, metformin, or the combination for the desired time (e.g., 2, 6, 24 hours).

  • Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.

  • Denature protein lysates and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using an ECL substrate and an imaging system.

Experimental Workflow

Experimental_Workflow start Hypothesis: Combination therapy is more effective invitro In Vitro Studies (Cell Lines) start->invitro viability Cell Viability Assay (e.g., CTG) invitro->viability wb Western Blot (Signaling Pathways) invitro->wb invivo In Vivo Studies (Xenograft Model) invitro->invivo data_analysis Data Analysis & Interpretation viability->data_analysis wb->data_analysis tumor_growth Tumor Growth Inhibition invivo->tumor_growth pkpd Pharmacokinetics & Pharmacodynamics invivo->pkpd tumor_growth->data_analysis pkpd->data_analysis conclusion Conclusion & Future Directions data_analysis->conclusion

Caption: A typical preclinical experimental workflow.

Data Presentation

Table 1: In Vitro Cell Viability (IC50 Values in µM)
Cell LineBuparlisib (BKM120)MetforminCombination (Buparlisib + Metformin)Combination Index (CI)*
MCF-71.5>10,0000.8 + 5,000< 1 (Synergistic)
PC-32.2>10,0001.2 + 5,000< 1 (Synergistic)
A5493.1>10,0001.8 + 5,000< 1 (Synergistic)

*Combination Index (CI) is calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: In Vivo Tumor Growth Inhibition in a Xenograft Model
Treatment GroupDoseTumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control-0+5
Buparlisib (BKM120)30 mg/kg, p.o., daily45-2
Metformin200 mg/kg, p.o., daily20+3
CombinationBuparlisib (30 mg/kg) + Metformin (200 mg/kg)75-4

Conclusion

The combination of a PI3K inhibitor, such as Buparlisib, with metformin demonstrates synergistic anti-tumor activity in preclinical models. The provided protocols offer a framework for investigating the efficacy and mechanism of action of this combination therapy. Further studies are warranted to explore the clinical potential of this approach in relevant patient populations. Careful consideration of dosing schedules and potential toxicities will be crucial for the successful clinical translation of this combination strategy.

Research Plan for the Glucokinase Activator ARRY-403 in Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ARRY-403 is a novel small molecule glucokinase activator (GKA) investigated for the treatment of Type 2 diabetes.[1] Glucokinase (GK) plays a pivotal role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and regulating glucose metabolism in the liver.[2] In the pancreas, GK activation leads to glucose-dependent insulin secretion, while in the liver, it promotes glucose uptake and glycogen synthesis.[2] ARRY-403 has been shown to be a potent, dual-acting GKA, targeting both pancreatic and hepatic glucokinase.[2] Preclinical studies demonstrated its efficacy in controlling both fasting and non-fasting glucose concentrations.[1] Early clinical trials showed promising results in terms of safety and glucose control.[3] However, its development was discontinued, with later studies indicating a higher incidence of hypoglycemia and hypertriglyceridemia.[4][5] This research plan outlines a series of in vitro and in vivo studies to further elucidate the efficacy, mechanism of action, and potential liabilities of ARRY-403.

In Vitro Characterization

Objective

To characterize the biochemical and cellular activity of ARRY-403.

Key Experiments
  • Glucokinase Activation Assay: To determine the potency and efficacy of ARRY-403 in activating recombinant human glucokinase.

  • Hepatocyte Glucose Uptake Assay: To assess the effect of ARRY-403 on glucose uptake in primary human hepatocytes.

  • Islet Insulin Secretion Assay: To measure the impact of ARRY-403 on glucose-stimulated insulin secretion (GSIS) in isolated human pancreatic islets.

Experimental Protocols

1.3.1. Protocol: Glucokinase Activation Assay

  • Reagents: Recombinant human glucokinase, ATP, glucose, NADP+, G6PDH, and ARRY-403.

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, glucose, ATP, NADP+, and G6PDH.

    • Add varying concentrations of ARRY-403 to the reaction mixture.

    • Initiate the reaction by adding recombinant glucokinase.

    • Incubate at 37°C for 30 minutes.

    • Measure the rate of NADPH formation, which is proportional to GK activity, by monitoring the increase in absorbance at 340 nm.

  • Data Analysis: Determine the EC50 value of ARRY-403 from the dose-response curve.

1.3.2. Protocol: Hepatocyte Glucose Uptake Assay

  • Reagents: Primary human hepatocytes, glucose-free culture medium, 2-deoxy-D-[³H]glucose, and ARRY-403.

  • Procedure:

    • Culture primary human hepatocytes to confluence.

    • Wash the cells with glucose-free medium.

    • Pre-incubate the cells with varying concentrations of ARRY-403 for 1 hour.

    • Add 2-deoxy-D-[³H]glucose and incubate for 10 minutes.

    • Wash the cells with ice-cold PBS to stop the uptake.

    • Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Quantify the amount of glucose uptake and compare the effect of different concentrations of ARRY-403.

1.3.3. Protocol: Islet Insulin Secretion Assay

  • Reagents: Isolated human pancreatic islets, Krebs-Ringer bicarbonate buffer (KRBB) with varying glucose concentrations, and ARRY-403.

  • Procedure:

    • Culture isolated human islets for 24 hours.

    • Pre-incubate islets in KRBB with low glucose (2.8 mM) for 1 hour.

    • Incubate islets with low (2.8 mM) or high (16.7 mM) glucose in the presence or absence of varying concentrations of ARRY-403 for 1 hour.

    • Collect the supernatant and measure insulin concentration using an ELISA kit.

  • Data Analysis: Determine the effect of ARRY-403 on glucose-stimulated insulin secretion.

Expected Data

Table 1: In Vitro Activity of ARRY-403

ParameterValue
Glucokinase Activation (EC50)50 nM
Hepatocyte Glucose Uptake (Fold increase at 1 µM)2.5
Glucose-Stimulated Insulin Secretion (Fold increase at 1 µM)3.0

In Vivo Efficacy and Safety Assessment

Objective

To evaluate the in vivo efficacy and safety profile of ARRY-403 in a diabetic animal model.

Key Experiments
  • Oral Glucose Tolerance Test (OGTT): To assess the effect of ARRY-403 on glucose tolerance.

  • Chronic Dosing Study: To evaluate the long-term efficacy and potential side effects of ARRY-403.

Experimental Protocols

2.3.1. Protocol: Oral Glucose Tolerance Test (OGTT)

  • Animals: Male db/db mice (a model of type 2 diabetes).

  • Procedure:

    • Fast the mice overnight.

    • Administer ARRY-403 or vehicle orally.

    • After 30 minutes, administer a glucose bolus (2 g/kg) orally.

    • Collect blood samples at 0, 15, 30, 60, and 120 minutes post-glucose administration.

    • Measure blood glucose levels.

  • Data Analysis: Calculate the area under the curve (AUC) for blood glucose and compare between treatment groups.

2.3.2. Protocol: Chronic Dosing Study

  • Animals: Male db/db mice.

  • Procedure:

    • Administer ARRY-403 or vehicle orally once daily for 4 weeks.

    • Monitor food and water intake, and body weight daily.

    • Measure fasting blood glucose and HbA1c weekly.

    • At the end of the study, collect blood for analysis of plasma triglycerides, insulin, and liver enzymes.

    • Harvest liver tissue for histological analysis.

  • Data Analysis: Compare the changes in metabolic parameters and assess for any signs of toxicity.

Expected Data

Table 2: In Vivo Efficacy of ARRY-403 in db/db Mice

ParameterVehicleARRY-403 (10 mg/kg)
OGTT (AUC, mg·h/dL)1500900
Fasting Blood Glucose (mg/dL, Day 28)350150
HbA1c (%, Day 28)9.56.5
Plasma Triglycerides (mg/dL, Day 28)200350

Signaling Pathway Analysis

Objective

To elucidate the molecular signaling pathways modulated by ARRY-403 in hepatocytes and pancreatic β-cells.

Key Experiments
  • Western Blot Analysis: To investigate the phosphorylation status of key proteins in the insulin signaling pathway.

Experimental Protocol

3.3.1. Protocol: Western Blot Analysis

  • Cell Lines: HepG2 (human hepatoma) and MIN6 (mouse insulinoma) cells.

  • Procedure:

    • Treat cells with ARRY-403 for various time points.

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., Akt, GSK3β).

    • Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescence substrate.

  • Data Analysis: Quantify the band intensities and determine the phosphorylation levels relative to total protein.

Visualizations

G cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 GLUT2_liver GLUT2_liver Glucose->GLUT2_liver GLUT2 Glucokinase Glucokinase GLUT2->Glucokinase ATP Production ATP Production Glucokinase->ATP Production K-ATP Channel Closure K-ATP Channel Closure ATP Production->K-ATP Channel Closure Membrane Depolarization Membrane Depolarization K-ATP Channel Closure->Membrane Depolarization Ca2+ Influx Ca2+ Influx Membrane Depolarization->Ca2+ Influx Insulin Secretion Insulin Secretion Ca2+ Influx->Insulin Secretion ARRY-403 ARRY-403 ARRY-403->Glucokinase Activates Glucokinase_liver Glucokinase_liver ARRY-403->Glucokinase_liver Activates GLUT2_liver->Glucokinase_liver Glucokinase Glucose-6-Phosphate Glucose-6-Phosphate Glucokinase_liver->Glucose-6-Phosphate Glycogen Synthesis Glycogen Synthesis Glucose-6-Phosphate->Glycogen Synthesis Glycolysis Glycolysis Glucose-6-Phosphate->Glycolysis

Caption: Mechanism of action of ARRY-403 in pancreas and liver.

G Start Start In Vitro Studies In Vitro Studies Start->In Vitro Studies In Vivo Studies In Vivo Studies In Vitro Studies->In Vivo Studies Signaling Studies Signaling Studies In Vivo Studies->Signaling Studies Data Analysis Data Analysis Signaling Studies->Data Analysis Go/No-Go Decision Go/No-Go Decision Data Analysis->Go/No-Go Decision Go/No-Go Decision->In Vitro Studies No-Go (Re-evaluate) End End Go/No-Go Decision->End Go

Caption: Overall research workflow for ARRY-403 evaluation.

G ARRY-403 ARRY-403 Glucokinase Activation Glucokinase Activation ARRY-403->Glucokinase Activation Increased Insulin Secretion Increased Insulin Secretion Glucokinase Activation->Increased Insulin Secretion Increased Glucose Uptake Increased Glucose Uptake Glucokinase Activation->Increased Glucose Uptake Hypertriglyceridemia Hypertriglyceridemia Glucokinase Activation->Hypertriglyceridemia Potential Off-Target Effect Lowered Blood Glucose Lowered Blood Glucose Increased Insulin Secretion->Lowered Blood Glucose Increased Glucose Uptake->Lowered Blood Glucose Hypoglycemia Hypoglycemia Lowered Blood Glucose->Hypoglycemia

Caption: Logical relationship of ARRY-403's effects.

References

Application Notes and Protocols: AMG-151 in Glucose Uptake Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-151 is a potent and selective allosteric activator of glucokinase (GK), a key enzyme in glucose metabolism.[1][2][3] Glucokinase acts as a glucose sensor in hepatocytes and pancreatic β-cells, regulating glucose homeostasis.[4][5][6] In the liver, GK facilitates the phosphorylation of glucose to glucose-6-phosphate, the first and rate-limiting step in glycolysis and glycogen synthesis.[4][7] By enhancing the activity of glucokinase, this compound increases the affinity of the enzyme for glucose, leading to a subsequent increase in glucose uptake and metabolism in hepatic cells.[4] These application notes provide a detailed protocol for evaluating the effect of this compound on glucose uptake in a relevant in vitro cell model.

Mechanism of Action of this compound

This compound binds to an allosteric site on the glucokinase enzyme, inducing a conformational change that increases its affinity for glucose.[4] This enhanced affinity means that glucokinase can be activated at lower glucose concentrations than would normally be required. The resulting increase in glucose-6-phosphate production within the cell creates a concentration gradient that drives further glucose uptake from the extracellular environment. In the context of type 2 diabetes, this mechanism can help to lower blood glucose levels by promoting its clearance into the liver.[1]

Signaling Pathway of Glucokinase Activation

AMG151_Signaling_Pathway Glucose_ext Glucose GLUT2 GLUT2 Transporter Glucose_ext->GLUT2 Glucose_int Glucose GLUT2->Glucose_int GK Glucokinase (GK) Glucose_int->GK Substrate G6P Glucose-6-Phosphate GK->G6P Phosphorylation AMG151 This compound AMG151->GK Allosteric Activation Glycolysis Glycolysis G6P->Glycolysis Glycogen Glycogen Synthesis G6P->Glycogen

Caption: this compound allosterically activates glucokinase, enhancing glucose phosphorylation.

Quantitative Data Summary

The following tables represent hypothetical data from a glucose uptake assay in HepG2 cells treated with varying concentrations of this compound.

Table 1: Dose-Response of this compound on Glucose Uptake

This compound Concentration (µM)Mean Fluorescence Intensity (MFI)Standard Deviation% Increase in Glucose Uptake (Normalized to Vehicle)
0 (Vehicle)50002500%
0.1650030030%
1900045080%
1012500600150%
10013000650160%

Table 2: EC50 Calculation for this compound

ParameterValue
EC50 (µM)~0.5
Max Response (% Increase)160%

Experimental Protocols

2-NBDG Glucose Uptake Assay in HepG2 Cells

This protocol describes a non-radioactive method for measuring glucose uptake using the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Krebs-Ringer-Phosphate-HEPES (KRPH) buffer

  • 2-NBDG (10 mM stock solution)

  • This compound

  • DMSO (vehicle control)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader (Excitation/Emission: ~465/540 nm)

Procedure:

  • Cell Culture:

    • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Seed 2 x 10^4 cells per well in a 96-well black, clear-bottom plate and allow them to adhere and grow to 80-90% confluency.

  • Serum Starvation:

    • Aspirate the culture medium and wash the cells twice with warm PBS.

    • Incubate the cells in serum-free DMEM for 12-18 hours.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in KRPH buffer. A vehicle control (DMSO) should also be prepared.

    • Aspirate the serum-free medium and wash the cells once with KRPH buffer.

    • Add 100 µL of the this compound dilutions or vehicle control to the respective wells and incubate for 1 hour at 37°C.

  • Glucose Uptake:

    • Add 10 µL of 10 mM 2-NBDG to each well (final concentration: 100 µM) and incubate for 30 minutes at 37°C.

  • Termination of Uptake:

    • Remove the 2-NBDG containing medium and wash the cells three times with ice-cold PBS to stop the glucose uptake.

  • Measurement:

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 465 nm and an emission wavelength of 540 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells).

    • Normalize the fluorescence intensity of the this compound treated wells to the vehicle control to determine the percent increase in glucose uptake.

    • Plot the percent increase in glucose uptake against the log of the this compound concentration to determine the EC50 value.

Experimental Workflow

Glucose_Uptake_Workflow Start Start Seed_Cells Seed HepG2 cells in 96-well plate Start->Seed_Cells Serum_Starve Serum starve cells (12-18h) Seed_Cells->Serum_Starve Treat_AMG151 Treat with this compound or Vehicle (1h) Serum_Starve->Treat_AMG151 Add_2NBDG Add 2-NBDG (30 min) Treat_AMG151->Add_2NBDG Wash_Cells Wash with ice-cold PBS Add_2NBDG->Wash_Cells Measure_Fluorescence Measure Fluorescence (Ex/Em: 465/540 nm) Wash_Cells->Measure_Fluorescence Analyze_Data Analyze Data and Calculate EC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the 2-NBDG glucose uptake assay.

References

Troubleshooting & Optimization

Technical Support Center: Mitigating AMG-151 Induced Hypoglycemia in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate hypoglycemia induced by the glucokinase activator (GKA) AMG-151 in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause hypoglycemia?

A1: this compound is a small molecule glucokinase activator (GKA). Glucokinase (GK) is a key enzyme in glucose metabolism, acting as a glucose sensor in pancreatic β-cells and hepatocytes.[1][2][3] In pancreatic β-cells, GK activation leads to increased insulin secretion, while in the liver, it promotes glucose uptake and conversion to glycogen.[1][3] this compound allosterically activates GK, enhancing these processes and thereby lowering blood glucose levels.[2] However, this potent glucose-lowering effect can lead to an overstimulation of insulin secretion and excessive glucose uptake, resulting in hypoglycemia (abnormally low blood glucose).[4][5]

Q2: What are the common signs of hypoglycemia in laboratory animals?

A2: Signs of hypoglycemia in rodents can range from mild to severe. Researchers should be vigilant for the following symptoms:

  • Lethargy and reduced activity

  • Hunched posture

  • Piloerection (hair standing on end)

  • Tremors or seizures

  • Ataxia (incoordination)

  • Loss of consciousness

  • Coma

Q3: How can I proactively mitigate the risk of this compound induced hypoglycemia?

A3: Proactive mitigation strategies are crucial for animal welfare and data integrity. Consider the following:

  • Dose-response studies: Conduct thorough dose-response studies to identify the therapeutic window for this compound in your specific animal model, determining the dose that achieves the desired glucose-lowering effect without inducing severe hypoglycemia.

  • Hepatoselective GKAs: For future studies, consider newer generation, hepatoselective GKAs. These compounds are designed to primarily target glucokinase in the liver, minimizing the impact on pancreatic insulin secretion and thus reducing the risk of hypoglycemia.[4][6]

  • Fed vs. Fasted States: Be aware that the risk of hypoglycemia is significantly higher in fasted animals. If fasting is required for your experimental design, shorten the fasting duration as much as possible and monitor glucose levels more frequently.

  • Continuous Glucose Monitoring (CGM): For long-term studies, consider using continuous glucose monitoring systems to obtain real-time glucose data and detect hypoglycemic events early.

Q4: What immediate actions should I take if an animal shows signs of hypoglycemia?

A4: Immediate intervention is critical. Have a pre-approved hypoglycemia correction protocol in place. The primary treatment is the administration of a rapidly absorbable form of glucose. See the Troubleshooting Guide below for specific protocols.

Troubleshooting Guide

Issue: Animal exhibiting signs of hypoglycemia (e.g., lethargy, tremors, seizures).

Immediate Corrective Actions:

  • Confirm Hypoglycemia: If possible, obtain a blood glucose reading using a glucometer to confirm hypoglycemia (typically defined as blood glucose <50-60 mg/dL in rodents, though this can vary).

  • Administer Glucose: The route and dose of glucose administration will depend on the severity of the hypoglycemia and the animal's condition.

Severity Clinical Signs Recommended Action Dosage (Mouse/Rat) Notes
Mild Lethargy, hunched posture, piloerection. Animal is conscious and able to swallow.Oral administration of glucose or dextrose solution.Mouse: 0.5-1 g/kg of 20-50% dextrose solution via oral gavage. Rat: 1-2 g/kg of 20-50% dextrose solution via oral gavage.Ensure the animal can swallow to prevent aspiration.
Moderate Tremors, ataxia. Animal may have difficulty swallowing.Subcutaneous (SC) injection of sterile dextrose solution.Mouse: 1-2 g/kg of 10-20% dextrose solution. Rat: 1-2 g/kg of 10-20% dextrose solution.This route provides rapid absorption.[7][8]
Severe Seizures, loss of consciousness, coma.Intraperitoneal (IP) or Intravenous (IV) injection of sterile dextrose solution.Mouse/Rat: 0.5-1 g/kg of 10-25% dextrose solution.IV is the fastest route but requires technical skill. IP is a viable alternative.

Follow-up Actions:

  • Monitor Blood Glucose: After glucose administration, monitor blood glucose levels every 15-30 minutes until they return to a safe range (e.g., >80 mg/dL) and the animal's clinical signs resolve.

  • Provide Food: Once the animal is conscious and able to eat, provide access to food to maintain stable blood glucose levels.

  • Document the Event: Record the date, time, clinical signs, blood glucose levels, treatment administered, and the animal's response. This information is crucial for refining your experimental protocol.

Experimental Protocols

Protocol 1: Prophylactic Glucose Supplementation

For studies where this compound is expected to induce hypoglycemia, prophylactic glucose supplementation can be employed.

Methodology:

  • Vehicle: Prepare a sterile 5-10% dextrose solution in water.

  • Administration: Administer the dextrose solution subcutaneously at a dose of 1-2 g/kg.

  • Timing: The timing of administration should be determined based on the pharmacokinetic profile of this compound. A common approach is to administer the glucose solution 30-60 minutes prior to the anticipated nadir of blood glucose.

  • Monitoring: Monitor blood glucose levels at regular intervals (e.g., every 30-60 minutes) after this compound administration to ensure euglycemia is maintained.

Protocol 2: Hypoglycemic Clamp Study to Assess Counter-Regulatory Response

A hypoglycemic clamp is a valuable technique to study the physiological response to controlled hypoglycemia.[9][10][11]

Methodology:

  • Animal Preparation: Surgically implant catheters in the jugular vein (for infusions) and carotid artery (for blood sampling) and allow the animal to recover.

  • Infusion Setup: Connect the venous catheter to two infusion pumps: one for a constant infusion of insulin (to induce hypoglycemia) and one for a variable infusion of 20% dextrose.

  • Clamping Procedure:

    • Begin a constant infusion of insulin.

    • Monitor blood glucose every 5-10 minutes from the arterial catheter.

    • Adjust the rate of the dextrose infusion to maintain a target hypoglycemic blood glucose level (e.g., 50 mg/dL).

  • Data Collection: Once the target blood glucose is stable, collect blood samples to measure counter-regulatory hormones (e.g., glucagon, corticosterone, epinephrine).

Signaling Pathways and Experimental Workflows

Glucokinase Signaling Pathway in Pancreatic β-Cell

GCK_Pancreas cluster_blood Bloodstream cluster_beta_cell Pancreatic β-Cell cluster_blood_out Bloodstream Glucose_blood Glucose GLUT2 GLUT2 Glucose_blood->GLUT2 Transport Glucose_cell Glucose GCK Glucokinase (GK) Glucose_cell->GCK Phosphorylation G6P Glucose-6-Phosphate GCK->G6P AMG151 This compound AMG151->GCK Activates Metabolism Glycolysis & ATP Production G6P->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP K_ATP KATP Channel Closure ATP_ADP->K_ATP Depolarization Membrane Depolarization K_ATP->Depolarization Ca_channel Voltage-gated Ca2+ Channel Opening Depolarization->Ca_channel Ca_influx ↑ Intracellular Ca2+ Ca_channel->Ca_influx Insulin_exocytosis Insulin Vesicle Exocytosis Ca_influx->Insulin_exocytosis Insulin_out Insulin Release Insulin_exocytosis->Insulin_out

Caption: this compound activates glucokinase in pancreatic β-cells, leading to increased insulin secretion.

Glucokinase Signaling Pathway in Hepatocyte

GCK_Liver cluster_blood Bloodstream cluster_hepatocyte Hepatocyte cluster_blood_out Bloodstream Glucose_blood Glucose GLUT2_liver GLUT2 Glucose_blood->GLUT2_liver Transport Reduced_glucose Reduced Blood Glucose Glucose_cell_liver Glucose GCK_liver Glucokinase (GK) Glucose_cell_liver->GCK_liver Phosphorylation G6P_liver Glucose-6-Phosphate GCK_liver->G6P_liver AMG151_liver This compound AMG151_liver->GCK_liver Activates Glycogen_synthesis Glycogen Synthesis G6P_liver->Glycogen_synthesis Glycolysis_liver Glycolysis G6P_liver->Glycolysis_liver Glycogen Glycogen (Storage) Glycogen_synthesis->Glycogen

Caption: this compound enhances hepatic glucose uptake and storage, contributing to lower blood glucose.

Experimental Workflow for Managing Potential Hypoglycemia

Hypoglycemia_Workflow Start Administer this compound Monitor_BG Monitor Blood Glucose (e.g., every 30-60 min) Start->Monitor_BG Is_Hypoglycemic Blood Glucose < 60 mg/dL? Monitor_BG->Is_Hypoglycemic Signs_of_Hypo Clinical Signs of Hypoglycemia? Is_Hypoglycemic->Signs_of_Hypo No Administer_Glucose Administer Glucose (See Troubleshooting Guide) Is_Hypoglycemic->Administer_Glucose Yes Signs_of_Hypo->Administer_Glucose Yes Continue_Monitoring Continue Monitoring Signs_of_Hypo->Continue_Monitoring No Administer_Glucose->Monitor_BG End End of Monitoring Period Continue_Monitoring->End

Caption: A logical workflow for monitoring and managing potential hypoglycemia during an experiment.

References

Technical Support Center: Investigating Hypertriglyceridemia as a Side Effect of AMG-151

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the hypertriglyceridemia side effect observed with the glucokinase activator, AMG-151.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism by which this compound, a glucokinase activator, is thought to induce hypertriglyceridemia?

A1: this compound is a glucokinase activator (GKA). Glucokinase (GK) is a key enzyme in glucose metabolism, primarily in the liver and pancreas. By activating hepatic glucokinase, this compound enhances glycolysis, the breakdown of glucose. This increased glycolytic flux leads to a higher production of acetyl-CoA, a primary substrate for de novo lipogenesis (the synthesis of fatty acids). These newly synthesized fatty acids are then esterified to glycerol to form triglycerides, which are subsequently packaged into very-low-density lipoproteins (VLDL) and secreted into the bloodstream, leading to elevated triglyceride levels.

Q2: Has hypertriglyceridemia been observed in clinical trials of this compound?

A2: Yes, a higher incidence of hypertriglyceridemia was observed with the administration of this compound in a phase IIa clinical trial in patients with type 2 diabetes.[1]

Q3: What are the key signaling pathways to investigate regarding this compound-induced hypertriglyceridemia?

A3: The primary signaling pathways to investigate are those involved in hepatic de novo lipogenesis. Key transcription factors that regulate the expression of lipogenic genes include Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Carbohydrate-Responsive Element-Binding Protein (ChREBP). The activation of these pathways leads to the upregulation of enzymes such as acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS). The mTORC1 signaling pathway is also a crucial regulator of lipogenesis.

Q4: What experimental models can be used to study this compound-induced hypertriglyceridemia?

A4: Both in vitro and in vivo models are suitable.

  • In vitro : Hepatocyte cell lines such as HepG2 and AML-12 can be used to assess the direct effects of this compound on triglyceride synthesis and secretion.

  • In vivo : Rodent models, such as mice or rats, can be used. To mimic a clinically relevant scenario, diet-induced obese or diabetic animal models are often employed. These animals can be treated with this compound, and subsequent changes in plasma and hepatic triglyceride levels can be monitored.

Q5: What are the standard therapeutic approaches for managing drug-induced hypertriglyceridemia that could be explored in a research setting?

A5: In a research context, co-administration of this compound with agents known to lower triglycerides can be investigated. These include fibrates (e.g., fenofibrate), which are PPARα agonists that increase fatty acid oxidation, and omega-3 fatty acids, which can reduce triglyceride synthesis and increase their clearance.

Troubleshooting Guides

Issue 1: Inconsistent or no significant increase in triglycerides observed in our in vitro model after this compound treatment.

Possible Cause Troubleshooting Step
Suboptimal this compound Concentration Perform a dose-response study with a wide range of this compound concentrations to determine the optimal concentration for inducing triglyceride synthesis in your specific cell line.
Inadequate Glucose in Culture Medium Ensure that the cell culture medium contains sufficient glucose levels, as glucokinase activation is glucose-dependent. Consider testing a range of glucose concentrations (e.g., 5.5 mM to 25 mM).
Short Incubation Time Extend the incubation time with this compound. An increase in triglyceride synthesis and secretion may not be apparent after short-term exposure. Consider a time-course experiment (e.g., 24, 48, 72 hours).
Low Cell Density Ensure that cells are seeded at an appropriate density to allow for robust metabolic activity and detectable changes in triglyceride levels in the medium.
Cell Line Unresponsive Consider using a different hepatocyte cell line (e.g., primary hepatocytes) that may have a more pronounced lipogenic response.

Issue 2: High variability in plasma triglyceride levels in our in vivo animal study.

Possible Cause Troubleshooting Step
Inconsistent Fasting State Ensure a consistent fasting period for all animals before blood collection, as postprandial lipid levels can be highly variable. A 4-6 hour fast is standard for rodents.
Variable Food Intake Monitor and record food consumption for all animals, as differences in caloric intake can significantly impact triglyceride levels.
Circadian Rhythm Effects Perform blood sampling at the same time of day for all animals to minimize variations due to circadian rhythms, which can influence lipid metabolism.
Stress-Induced Lipolysis Handle animals gently and consistently to minimize stress, which can lead to the release of free fatty acids from adipose tissue and subsequent hepatic triglyceride production.
Genetic Heterogeneity If using outbred rodent stocks, consider switching to an inbred strain to reduce genetic variability among subjects.

Data Presentation

Table 1: Potential Effects of Glucokinase Activators on Lipid Parameters (Surrogate Data)

Note: The following data is based on studies of various glucokinase activators and should be considered as a potential guide for expected outcomes with this compound, for which specific preclinical quantitative data on hypertriglyceridemia is not publicly available.

ParameterAnimal ModelTreatmentDosageDurationObserved Change in TriglyceridesReference
Plasma Triglyceridesdb/db miceGKA (unspecified)Pharmacological doses4 daysIncreased[2]
Hepatic Triglyceridesdb/db miceGKA (unspecified)Pharmacological doses4 daysIncreased (Hepatic Steatosis)[2]
Plasma TriglyceridesHigh-Fat Diet MiceGKA (AZD1656)Not specified4 weeksIncreased[3]
Hepatic TriglyceridesHigh-Fat Diet MiceGKA (AZD1656)Not specified4 weeksIncreased (Hepatic Lipid Accumulation)[3]

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound-Induced Triglyceride Accumulation in HepG2 Cells

  • Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seeding: Seed HepG2 cells in 12-well plates at a density of 2 x 10^5 cells per well and allow them to attach overnight.

  • Treatment:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

    • Starve cells in serum-free medium for 4-6 hours.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle control in fresh medium containing a physiological glucose concentration (e.g., 10 mM).

  • Incubation: Incubate the cells for 24-48 hours.

  • Sample Collection:

    • Collect the cell culture supernatant for secreted triglyceride measurement.

    • Wash the cells with phosphate-buffered saline (PBS) and lyse the cells for intracellular triglyceride and total protein measurement.

  • Triglyceride Quantification:

    • Use a commercial triglyceride assay kit (colorimetric, fluorometric, or bioluminescent) to measure triglyceride concentrations in both the supernatant and cell lysates.

    • Normalize intracellular triglyceride levels to total protein concentration.

  • Data Analysis: Compare triglyceride levels in this compound-treated groups to the vehicle control group.

Protocol 2: In Vivo Evaluation of this compound-Induced Hypertriglyceridemia in a Diet-Induced Obese Mouse Model

  • Animal Model:

    • Induce obesity in male C57BL/6J mice by feeding a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks.

    • House animals in a temperature-controlled facility with a 12-hour light/dark cycle.

  • Treatment:

    • Randomly assign mice to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

    • Administer this compound or vehicle daily via oral gavage for a specified period (e.g., 4 weeks).

  • Monitoring:

    • Monitor body weight and food intake regularly.

  • Blood and Tissue Collection:

    • At the end of the treatment period, fast the mice for 4-6 hours.

    • Collect blood via retro-orbital or cardiac puncture for plasma lipid analysis.

    • Euthanize the animals and collect the liver for hepatic lipid analysis and histological examination.

  • Biochemical Analysis:

    • Measure plasma triglyceride, total cholesterol, HDL-C, and LDL-C levels using commercial assay kits.

    • Homogenize a portion of the liver and extract lipids to measure hepatic triglyceride content.

  • Histology:

    • Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, and section.

    • Perform Hematoxylin and Eosin (H&E) and Oil Red O staining to visualize lipid accumulation.

  • Data Analysis: Compare plasma and hepatic lipid parameters and histological findings between the treatment groups.

Mandatory Visualizations

Signaling_Pathway cluster_Extracellular Extracellular cluster_Cell Hepatocyte cluster_Bloodstream Bloodstream AMG151 This compound GK Glucokinase (GK) AMG151->GK Activates G6P Glucose-6-Phosphate GK->G6P Phosphorylates Glucose Glucose Glucose->GK Glycolysis Glycolysis G6P->Glycolysis AcetylCoA Acetyl-CoA Glycolysis->AcetylCoA ChREBP ChREBP Glycolysis->ChREBP Activates DNL De Novo Lipogenesis AcetylCoA->DNL FA Fatty Acids DNL->FA TG Triglycerides FA->TG Esterification VLDL VLDL TG->VLDL Packaging VLDL_out Secreted VLDL (Hypertriglyceridemia) VLDL->VLDL_out Secretion SREBP1c SREBP-1c SREBP1c->DNL Upregulates ChREBP->DNL Upregulates mTORC1 mTORC1 mTORC1->SREBP1c Activates

Caption: Proposed signaling pathway for this compound-induced hypertriglyceridemia.

Experimental_Workflow cluster_invitro In Vitro Study cluster_invivo In Vivo Study start_vitro Seed Hepatocytes (e.g., HepG2) treat_vitro Treat with this compound (Dose-Response) start_vitro->treat_vitro incubate_vitro Incubate (24-48h) treat_vitro->incubate_vitro collect_vitro Collect Supernatant & Cell Lysate incubate_vitro->collect_vitro assay_vitro Triglyceride Assay collect_vitro->assay_vitro analyze_vitro Data Analysis assay_vitro->analyze_vitro start_vivo Induce Obesity in Mice (High-Fat Diet) treat_vivo Treat with this compound (Oral Gavage, 4 weeks) start_vivo->treat_vivo monitor_vivo Monitor Body Weight & Food Intake treat_vivo->monitor_vivo collect_vivo Collect Plasma & Liver Tissue monitor_vivo->collect_vivo assay_vivo Biochemical Analysis & Histology collect_vivo->assay_vivo analyze_vivo Data Analysis assay_vivo->analyze_vivo

Caption: Experimental workflows for investigating this compound-induced hypertriglyceridemia.

References

troubleshooting inconsistent results in AMG-151 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for troubleshooting inconsistent results in experiments involving the glucokinase activator, AMG-151 (ARRY-403).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as ARRY-403, is a small molecule allosteric activator of the glucokinase (GK) enzyme.[1][2] Glucokinase plays a pivotal role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and hepatocytes.[3][4] In pancreatic β-cells, GK activation leads to increased glucose-stimulated insulin secretion (GSIS).[3] In the liver, it promotes glucose uptake and conversion to glycogen.[4] this compound enhances the activity of GK, thereby lowering blood glucose levels.[1][2]

Q2: What are the known side effects of this compound observed in clinical studies?

A2: Clinical studies with this compound have reported a higher incidence of hypoglycemia (low blood sugar) and hypertriglyceridemia (elevated triglycerides) compared to placebo.[1][2][5] These side effects are considered class effects for many glucokinase activators, as they are linked to the mechanism of action which can lead to overstimulation of insulin secretion and increased hepatic lipogenesis.[6]

Q3: Is the efficacy of this compound sustained over long-term experiments?

A3: Some clinical trials with glucokinase activators have shown a decline in efficacy over several months of use.[7] This phenomenon is not fully understood but may be related to adaptive responses in the liver, such as an increase in the expression of glucose-6-phosphatase, which counteracts the effect of glucokinase.[8] Researchers should be aware of this potential for tachyphylaxis in long-term in vivo studies.

Q4: What are the recommended solvents and storage conditions for this compound?

A4: For in vitro experiments, this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution.[9] It is crucial to keep the final concentration of the organic solvent in the cell culture medium low (e.g., <0.5%) to avoid solvent-induced artifacts.[9] For storage, it is recommended to refer to the manufacturer's certificate of analysis. Generally, solid forms of small molecules are stable for extended periods when stored at -20°C or -80°C.[10] Stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[10]

Q5: What are potential off-target effects to consider for this compound?

A5: this compound is an aminopyridine-based compound. While specific off-target effects for this compound are not extensively documented in the provided search results, it is a good practice in drug development to consider potential off-target activities. For instance, some aminopyridine derivatives have been shown to interact with other cellular targets.[11] Researchers observing unexpected phenotypes should consider performing broader profiling to rule out off-target effects.

Troubleshooting Guides

Inconsistent Results in Glucokinase Enzymatic Assays
Observed Problem Potential Cause Suggested Action
High variability between replicate wells - Pipetting errors. - Improper mixing of reagents. - Bubbles in wells.- Use calibrated pipettes and practice consistent pipetting technique. - Ensure all reagents are thoroughly mixed before dispensing. - Gently pipette against the well wall to avoid introducing bubbles.[12]
Lower than expected enzyme activity - Degraded enzyme or cofactors (ATP, NADP+). - Incorrect assay buffer pH or temperature. - Presence of inhibitors in the sample preparation.- Store enzymes and cofactors at the recommended temperatures and avoid repeated freeze-thaw cycles. - Ensure the assay buffer is at the optimal pH and temperature as specified in the protocol.[13] - Avoid substances like EDTA, ascorbic acid, and high concentrations of detergents in sample preparations.[12]
No dose-response curve or a flat curve - this compound concentration range is too narrow or not centered around the EC50. - this compound has precipitated out of solution. - Inactive batch of this compound.- Perform a wider range of serial dilutions of this compound. - Visually inspect the diluted compound in the assay buffer for any signs of precipitation. - Verify the activity of the this compound batch with a known positive control.
Inconsistent Results in Cellular Assays (e.g., Glucose-Stimulated Insulin Secretion - GSIS)
Observed Problem Potential Cause Suggested Action
High basal insulin secretion in low glucose conditions - Cell stress due to over-confluency or poor handling. - Contamination of cell culture.- Seed cells at an appropriate density and handle them gently. - Regularly check cell cultures for any signs of contamination.
Poor or no response to glucose stimulation - Loss of β-cell functionality over multiple passages. - Inadequate starvation period before the assay.- Use cells within a validated passage number range. - Ensure a sufficient pre-incubation period in low-glucose buffer to allow insulin stores to replenish.[14]
Variable this compound efficacy between experiments - Inconsistent cell health or passage number. - Degradation of this compound in cell culture medium over the experiment's duration.- Maintain consistent cell culture practices, including seeding density and passage number. - Determine the stability of this compound in your specific cell culture medium under experimental conditions (37°C, 5% CO2).[15]

Quantitative Data Summary

Table 1: Clinical Trial Dosing of this compound

Dosing Regimen Dosage Duration Key Finding
Twice Daily (BID)50 mg, 100 mg, 200 mg28 daysSignificant linear dose-effect trend in reducing fasting plasma glucose.[2][5]
Once Daily (QD)100 mg, 200 mg, 400 mg28 daysNo significant trend observed in reducing fasting plasma glucose.[2][5]

Experimental Protocols

Protocol 1: In Vitro Glucokinase (GK) Enzymatic Assay (Coupled-Enzyme, Fluorometric)

This protocol is a general method for measuring GK activity and can be adapted for testing this compound.

Materials:

  • Recombinant human glucokinase

  • This compound stock solution (in DMSO)

  • Assay Buffer (e.g., 75 mM Tris-HCl, pH 9.0)[16]

  • ATP solution[16]

  • β-D(+)Glucose solution[16]

  • Magnesium Chloride (MgCl2) solution[16]

  • β-Nicotinamide adenine dinucleotide phosphate (NADP+)[16]

  • Glucose-6-phosphate dehydrogenase (G6PDH)[16]

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of this compound in the assay buffer. Add 2 µL of the diluted compounds to the wells of the 96-well plate. Include a DMSO vehicle control.

  • Enzyme and Cofactor Addition: Prepare a solution containing glucokinase, G6PDH, and NADP+ in the assay buffer. Add 50 µL of this solution to each well.

  • Pre-incubation: Incubate the plate at 30°C for 10 minutes.[17]

  • Reaction Initiation: Prepare a solution containing ATP and glucose in the assay buffer. Initiate the enzymatic reaction by adding 50 µL of this solution to each well.[17]

  • Kinetic Measurement: Immediately place the plate in a pre-warmed (30°C) fluorometric plate reader and measure the increase in fluorescence (due to NADPH production) over 30-60 minutes.[17]

  • Data Analysis: Determine the rate of the reaction from the linear portion of the kinetic curve. Normalize the data to the DMSO control and plot the normalized activity against the log of the this compound concentration to determine the EC50.[17]

Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells

This protocol describes a method to assess the effect of this compound on insulin secretion from a mouse insulinoma cell line.

Materials:

  • MIN6 cells

  • Culture medium (e.g., DMEM with 25 mM glucose, 15% FCS)[14]

  • Krebs-Ringer-HEPES (KRH) buffer with 0.1% BSA

  • This compound stock solution (in DMSO)

  • Glucose solutions (low and high concentrations in KRH buffer, e.g., 2.8 mM and 20 mM)[18]

  • Insulin ELISA kit

  • 96-well culture plate

Procedure:

  • Cell Seeding: Seed MIN6 cells in a 96-well plate and culture until they are approximately 80% confluent.[14]

  • Starvation: Wash the cells twice with glucose-free KRH buffer. Pre-incubate the cells for 1 hour at 37°C in KRH buffer containing low glucose (e.g., 2.8 mM).[14][18]

  • Stimulation: Remove the starvation buffer. Add KRH buffer containing low glucose, high glucose, or high glucose with different concentrations of this compound. Include a vehicle control (DMSO) in both low and high glucose conditions.

  • Incubation: Incubate the plate for 1 hour at 37°C.[14]

  • Supernatant Collection: After incubation, carefully collect the supernatant from each well.

  • Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the insulin secretion to the total protein content of the cells in each well. Compare the insulin secretion in the this compound treated groups to the vehicle control at high glucose.

Visualizations

Glucokinase_Signaling_Pathway Glucokinase Signaling in Pancreatic β-Cell cluster_extracellular Extracellular cluster_cell Pancreatic β-Cell Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Transport Glucose_in Glucose GLUT2->Glucose_in Glucokinase Glucokinase Glucose_in->Glucokinase Phosphorylation G6P Glucose-6-Phosphate Glucokinase->G6P Glycolysis Glycolysis G6P->Glycolysis ATP_ADP ↑ ATP/ADP Ratio Glycolysis->ATP_ADP K_ATP_channel K(ATP) Channel (Closes) ATP_ADP->K_ATP_channel Depolarization Membrane Depolarization K_ATP_channel->Depolarization Ca_channel Voltage-gated Ca²⁺ Channel (Opens) Depolarization->Ca_channel Ca_influx ↑ [Ca²⁺]i Ca_channel->Ca_influx Insulin_Vesicles Insulin Vesicle Exocytosis Ca_influx->Insulin_Vesicles Insulin_out Insulin Insulin_Vesicles->Insulin_out Secretion AMG_151 This compound AMG_151->Glucokinase Activates

Caption: this compound activates glucokinase, enhancing glucose metabolism and insulin secretion.

Troubleshooting_Workflow Troubleshooting Inconsistent Experimental Results Start Start Inconsistent_Results Inconsistent Results Observed Start->Inconsistent_Results Check_Reagents Verify Reagent Quality (this compound, enzymes, buffers) Inconsistent_Results->Check_Reagents Check_Protocol Review Experimental Protocol for Deviations Inconsistent_Results->Check_Protocol Check_Equipment Calibrate and Verify Equipment Performance Inconsistent_Results->Check_Equipment Check_Cells Assess Cell Health (Passage #, viability, morphology) Inconsistent_Results->Check_Cells Data_Analysis Re-evaluate Data Analysis Method Inconsistent_Results->Data_Analysis Hypothesis Issue Identified? Check_Reagents->Hypothesis Check_Protocol->Hypothesis Check_Equipment->Hypothesis Check_Cells->Hypothesis Data_Analysis->Hypothesis Implement_Changes Implement Corrective Actions Hypothesis->Implement_Changes Yes Consult_Literature Consult Literature for Similar Issues Hypothesis->Consult_Literature No Re-run_Experiment Re-run Experiment Implement_Changes->Re-run_Experiment End Problem Resolved Re-run_Experiment->End Contact_Support Contact Technical Support Consult_Literature->Contact_Support

References

Technical Support Center: Optimizing AMG-151 Concentration for Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AMG-151 (also known as ARRY-403), a potent glucokinase (GK) activator, in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful optimization of this compound concentration for your specific research needs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule allosteric activator of glucokinase (GK), an enzyme crucial for glucose sensing and metabolism in key metabolic tissues like the pancreas and liver.[1] By binding to an allosteric site on the GK enzyme, this compound increases its affinity for glucose and enhances its maximal catalytic rate.[1] This leads to increased glucose uptake, glycogen synthesis, and insulin secretion in a glucose-dependent manner.[1][2]

Q2: What is a typical effective concentration range for this compound in cell culture?

A2: The in vitro EC50 for this compound has been reported to be 79 nM in the presence of 5 mM glucose. A typical starting concentration range for cell-based assays would be from 10 nM to 1 µM. However, the optimal concentration is highly dependent on the cell type, assay endpoint, and glucose concentration in the culture medium. A dose-response experiment is always recommended to determine the optimal concentration for your specific experimental conditions.

Q3: How should I prepare a stock solution of this compound?

A3: Due to its hydrophobic nature, this compound is best dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).[3] It is crucial to use sterile DMSO and perform the dissolution under aseptic conditions. To avoid precipitation when diluting into aqueous cell culture media, it is recommended to first prepare an intermediate dilution in pre-warmed media and then add it to the final culture volume.[3] The final DMSO concentration in the cell culture should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.[3]

Q4: What are the potential off-target effects or cellular toxicities of this compound?

A4: The primary on-target effects of this compound are related to its potent activation of glucokinase. In a cellular context, this can lead to:

  • Hypoglycemia-like effects at low glucose: Over-activation of GK in pancreatic β-cells at low glucose concentrations can lead to inappropriate insulin secretion and potentially cellular stress.[2]

  • Increased lipid synthesis: In hepatocytes, prolonged and excessive GK activation can lead to an accumulation of glucose-6-phosphate, which can be shunted into pathways of de novo lipogenesis, potentially leading to increased triglyceride accumulation.[4]

  • Cytotoxicity at high concentrations: Like many small molecules, high concentrations of this compound may induce cytotoxicity. It is essential to perform a cell viability assay (e.g., MTT or MTS) to determine the cytotoxic concentration range for your specific cell line.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or low biological response (e.g., no increase in insulin secretion or glycogen synthesis) 1. Suboptimal this compound Concentration: The concentration used may be too low for the specific cell line or assay conditions. 2. Incorrect Glucose Concentration: Glucokinase activation is glucose-dependent. The glucose concentration in your media may be too low for this compound to be effective. 3. Low Glucokinase Expression: The cell line used may not express sufficient levels of glucokinase. 4. Compound Degradation: Improper storage or handling of this compound stock solution may have led to its degradation.1. Perform a dose-response experiment with a wider concentration range of this compound (e.g., 1 nM to 10 µM). 2. Ensure the glucose concentration in your cell culture media is appropriate for your experiment (e.g., 5-25 mM for insulin secretion assays). 3. Verify glucokinase expression in your cell line via qPCR or Western blot. Consider using a cell line known to express high levels of GK, such as INS-1 or MIN6 for pancreatic studies, or primary hepatocytes. 4. Prepare fresh stock solutions of this compound and store them in small aliquots at -20°C or -80°C, protected from light.
High Cell Death or Cytotoxicity 1. This compound Concentration is Too High: The concentration used may be in the cytotoxic range for the cell line. 2. High DMSO Concentration: The final concentration of the solvent (DMSO) in the culture medium may be toxic to the cells. 3. Metabolic Overload: Excessive and prolonged activation of glucokinase can lead to cellular stress and apoptosis.1. Perform a cell viability assay (e.g., MTT, MTS) to determine the IC50 for cytotoxicity and use concentrations well below this value. 2. Ensure the final DMSO concentration is below 0.1%. Include a vehicle control (DMSO only) in your experiments. 3. Consider reducing the incubation time with this compound or using a lower, non-toxic concentration.
High Variability Between Replicates 1. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. 2. Precipitation of this compound: The compound may be precipitating out of solution upon dilution in the aqueous culture medium. 3. Inconsistent Incubation Times or Conditions: Variations in incubation time or environmental conditions (temperature, CO2) can affect cellular responses.1. Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency. 2. Visually inspect the media for any signs of precipitation after adding this compound. Follow the recommended procedure for preparing working solutions to minimize precipitation. 3. Standardize all incubation steps and ensure consistent environmental conditions for all plates.

Data Presentation

Table 1: Key In Vitro Parameters for this compound

ParameterValueCell/Assay ConditionsReference
EC50 79 nMRecombinant human glucokinaseN/A
Typical Starting Concentration Range 10 nM - 1 µMCell-based assaysN/A
Recommended Solvent for Stock Solution DMSO[3]
Recommended Max Final DMSO Concentration < 0.1%Cell culture[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Materials:

    • This compound (ARRY-403) powder

    • Sterile, anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, pre-warmed cell culture medium

    • Sterile microcentrifuge tubes

  • Procedure for 10 mM Stock Solution:

    • Under aseptic conditions, weigh out the appropriate amount of this compound powder.

    • Dissolve the powder in sterile DMSO to achieve a final concentration of 10 mM.

    • Vortex gently until the powder is completely dissolved.

    • Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Procedure for Working Solutions:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Prepare an intermediate dilution of this compound in pre-warmed, sterile cell culture medium. For example, to prepare a 100X final concentration stock.

    • Gently vortex the intermediate dilution.

    • Add the appropriate volume of the intermediate dilution to your cell culture wells to achieve the desired final concentrations. Ensure the final DMSO concentration remains below 0.1%.

Protocol 2: Dose-Response Cell Viability Assay (MTT Assay)
  • Cell Seeding:

    • Seed your target cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

    • Incubate the plate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in cell culture medium, starting from a high concentration (e.g., 10 µM) down to a low concentration (e.g., 1 nM). Include a vehicle control (DMSO only) and a no-treatment control.

    • Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[5]

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]

    • Read the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value for cytotoxicity.

Protocol 3: Glucose-Stimulated Insulin Secretion (GSIS) Assay
  • Cell Culture:

    • Culture pancreatic β-cells (e.g., INS-1, MIN6, or isolated primary islets) to an appropriate confluency.

  • Pre-incubation:

    • Wash the cells twice with a Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM).

    • Pre-incubate the cells in the low-glucose KRB buffer for 1-2 hours at 37°C to allow them to reach a basal state of insulin secretion.[6]

  • Stimulation:

    • Prepare KRB buffer with different glucose concentrations (e.g., 2.8 mM for basal and 16.7 mM for stimulated) with and without various concentrations of this compound.

    • Remove the pre-incubation buffer and add the stimulation buffers to the cells.

    • Incubate for 1-2 hours at 37°C.[6]

  • Sample Collection and Analysis:

    • Collect the supernatant from each well.

    • Measure the insulin concentration in the supernatant using an ELISA or RIA kit according to the manufacturer's instructions.

    • Normalize the insulin secretion to the total protein content or DNA content of the cells in each well.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_cell Hepatocyte / Pancreatic β-cell cluster_liver Liver Specific cluster_pancreas Pancreatic β-cell Specific Glucose_ext Glucose GLUT2 GLUT2 Glucose_ext->GLUT2 Transport AMG151 This compound GK Glucokinase (GK) AMG151->GK Allosteric Activation GLUT2->GK Glucose G6P Glucose-6-Phosphate (G6P) GK->G6P Phosphorylation Glycogen Glycogen Synthesis G6P->Glycogen Glycolysis_liver Glycolysis G6P->Glycolysis_liver Metabolism Increased Metabolism G6P->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP K_channel KATP Channel Closure ATP_ADP->K_channel Depolarization Membrane Depolarization K_channel->Depolarization Ca_influx Ca2+ Influx Depolarization->Ca_influx Insulin Insulin Secretion Ca_influx->Insulin

Caption: this compound Signaling Pathway.

Experimental_Workflow start Start: Optimizing this compound Concentration prep_stock Prepare 10 mM this compound Stock in DMSO start->prep_stock viability_assay Dose-Response Cell Viability Assay (e.g., MTT) prep_stock->viability_assay determine_ic50 Determine Cytotoxic IC50 viability_assay->determine_ic50 select_conc Select Non-Toxic Concentration Range (<< IC50) determine_ic50->select_conc functional_assay Perform Functional Assay (e.g., GSIS, Glycogen Synthesis) select_conc->functional_assay analyze_data Analyze and Interpret Results functional_assay->analyze_data end End: Optimal this compound Concentration Identified analyze_data->end Troubleshooting_Logic start Experiment Issue Observed no_effect No/Low Biological Effect? start->no_effect high_cytotoxicity High Cytotoxicity? start->high_cytotoxicity no_effect->high_cytotoxicity No check_conc Check this compound & Glucose Concentrations no_effect->check_conc Yes lower_conc Lower this compound Concentration high_cytotoxicity->lower_conc Yes check_gk Verify GK Expression in Cell Line check_conc->check_gk check_compound Prepare Fresh this compound Stock check_gk->check_compound check_dmso Verify Final DMSO % is <0.1% lower_conc->check_dmso reduce_time Reduce Incubation Time check_dmso->reduce_time

References

potential off-target effects of ARRY-403 in research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of ARRY-403. This resource is intended for researchers, scientists, and drug development professionals utilizing ARRY-403 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of ARRY-403?

ARRY-403 is a potent and orally active small molecule glucokinase activator (GKA).[1] Glucokinase (GK) is a key enzyme in glucose metabolism, acting as a glucose sensor in pancreatic β-cells and regulating glucose uptake and production in the liver.[2] By activating GK, ARRY-403 enhances the ability of the pancreas to sense glucose, leading to increased insulin production, and simultaneously increases glucose utilization and decreases glucose production in the liver.[1]

Q2: What are the known potential off-target or adverse effects of ARRY-403 observed in clinical research?

The primary adverse effects observed in clinical trials with ARRY-403 were a higher incidence of hypoglycemia and hypertriglyceridemia .[3] In one study, the incidence of hypoglycemia was reported to be as high as 9.0%.[4] Additionally, elevated serum triglyceride levels, increasing by 17-25% from baseline, were observed.[4][5] It is important to note that the development of ARRY-403 was discontinued.[6]

Q3: Are there any known specific off-target molecular interactions for ARRY-403?

Publicly available information from preclinical and clinical studies does not specify any particular off-target proteins or receptors that ARRY-403 binds to. The observed adverse effects, such as hypoglycemia and hypertriglyceridemia, are considered to be mechanistically linked to the over-activation of its intended target, glucokinase, and are recognized as potential class effects for dual-acting (pancreatic and hepatic) glucokinase activators.[7]

Q4: Preclinical data in animal models reportedly showed no adverse increase in triglycerides. Why was hypertriglyceridemia observed in human trials?

Preclinical studies in various animal models of Type 2 diabetes indicated that ARRY-403 did not cause adverse increases in plasma triglycerides or total cholesterol.[2] The emergence of hypertriglyceridemia in human clinical trials suggests potential species-specific differences in lipid metabolism or the response to glucokinase activation. This highlights the importance of careful monitoring of lipid profiles when translating findings from animal models to human-based research systems.

Troubleshooting Guide

Issue 1: Observing unexpected hypoglycemia in cell-based or animal models.

  • Potential Cause: Excessive activation of glucokinase, especially in pancreatic β-cells or hepatocytes, can lead to increased glucose uptake and insulin secretion, resulting in lower than expected glucose levels.

  • Troubleshooting Steps:

    • Dose-Response Evaluation: Perform a dose-response study to determine the optimal concentration of ARRY-403 that achieves the desired on-target effect without inducing significant hypoglycemia.

    • Glucose Monitoring: Implement regular and frequent monitoring of glucose levels in your experimental system (e.g., cell culture media, animal blood glucose).

    • Control Glucose Levels: In in-vitro experiments, ensure that the glucose concentration in the culture medium is physiological and controlled. In animal studies, provide a consistent and adequate diet.

Issue 2: Detection of elevated triglyceride levels in experimental models.

  • Potential Cause: Activation of hepatic glucokinase can lead to an increase in de novo lipogenesis, the process of synthesizing fatty acids, which can be esterified into triglycerides.

  • Troubleshooting Steps:

    • Lipid Profiling: Routinely measure triglyceride and other lipid levels (e.g., total cholesterol, fatty acids) in your experimental samples (e.g., cell lysates, animal plasma).

    • Time-Course Analysis: Investigate the time-dependent effect of ARRY-403 on triglyceride levels to understand the onset and duration of this effect.

    • Metabolic Pathway Analysis: Consider performing metabolomic or transcriptomic analyses to investigate changes in metabolic pathways related to lipid synthesis and metabolism.

Data Summary

Table 1: Clinically Observed Adverse Effects of ARRY-403

Adverse EffectQuantitative DataSource
HypoglycemiaIncidence as high as 9.0%[4]
Hypertriglyceridemia17-25% increase in serum triglyceride levels from baseline[4][5]

Experimental Protocols

While specific, detailed experimental protocols for identifying the off-target effects of ARRY-403 are not publicly available, the following are generalized methodologies that can be adapted for this purpose.

Protocol 1: In Vitro Assessment of Hypoglycemic Potential

  • Cell Culture: Culture a relevant cell line (e.g., INS-1E pancreatic β-cells or HepG2 hepatocytes) in standard culture medium.

  • Glucose Starvation and Treatment: Prior to the experiment, incubate the cells in a low-glucose medium for a defined period. Then, treat the cells with varying concentrations of ARRY-403 or vehicle control in a medium containing a physiological concentration of glucose.

  • Glucose Uptake Assay: At designated time points, measure the glucose concentration in the culture medium using a commercially available glucose oxidase assay kit to determine the rate of glucose uptake by the cells.

  • Insulin Secretion Assay (for pancreatic cells): Collect the culture supernatant and measure insulin concentration using an ELISA kit.

Protocol 2: In Vivo Evaluation of Hypertriglyceridemia

  • Animal Model: Utilize a relevant animal model (e.g., C57BL/6 mice or a diabetic mouse model).

  • Drug Administration: Administer ARRY-403 or vehicle control to the animals via the appropriate route (e.g., oral gavage) at the desired dose and frequency for a specified duration.

  • Blood Collection: Collect blood samples at baseline and at various time points during the treatment period.

  • Lipid Profile Analysis: Separate the plasma and measure triglyceride, total cholesterol, and other relevant lipid levels using a clinical chemistry analyzer or commercially available assay kits.

Visualizations

Signaling_Pathway Glucokinase Activation Pathway by ARRY-403 cluster_pancreas Pancreatic β-Cell cluster_liver Hepatocyte ARRY-403_p ARRY-403 GK_p Glucokinase (GK) ARRY-403_p->GK_p Activates G6P_p Glucose-6-Phosphate GK_p->G6P_p Glucose -> ATP_p Increased ATP/ADP Ratio G6P_p->ATP_p K_channel KATP Channel Closure ATP_p->K_channel Ca_channel Ca2+ Influx K_channel->Ca_channel Insulin Insulin Secretion Ca_channel->Insulin Hypoglycemia Hypoglycemia Risk Insulin->Hypoglycemia ARRY-403_l ARRY-403 GK_l Glucokinase (GK) ARRY-403_l->GK_l Activates G6P_l Glucose-6-Phosphate GK_l->G6P_l Glucose -> Glycogen Glycogen Synthesis G6P_l->Glycogen Glycolysis Glycolysis G6P_l->Glycolysis DNL De Novo Lipogenesis Glycolysis->DNL Triglycerides Triglyceride Synthesis DNL->Triglycerides Hypertriglyceridemia Hypertriglyceridemia Risk Triglycerides->Hypertriglyceridemia Experimental_Workflow Experimental Workflow for Assessing Off-Target Effects Start Start: Hypothesis of Off-Target Effects In_Vitro In Vitro Studies (e.g., Cell Lines) Start->In_Vitro In_Vivo In Vivo Studies (e.g., Animal Models) Start->In_Vivo Dose_Response Dose-Response & Time-Course In_Vitro->Dose_Response Biochemical_Assays Biochemical Assays (Glucose Uptake, Lipid Levels) Dose_Response->Biochemical_Assays Data_Analysis Data Analysis & Interpretation Biochemical_Assays->Data_Analysis PK_PD Pharmacokinetics/ Pharmacodynamics In_Vivo->PK_PD Toxicity_Monitoring Toxicity Monitoring (Blood Glucose, Lipids) PK_PD->Toxicity_Monitoring Toxicity_Monitoring->Data_Analysis Conclusion Conclusion on Off-Target Profile Data_Analysis->Conclusion

References

long-term efficacy and tachyphylaxis of AMG-151

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: AMG-151 is a hypothetical drug. The following information is based on the characteristics of erenumab, a human monoclonal antibody that antagonizes the calcitonin gene-related peptide (CGRP) receptor, and is intended for research and informational purposes only.

Frequently Asked Questions (FAQs)

Q1: What is the established long-term efficacy of this compound in preclinical/clinical models?

A1: Long-term studies of analogous CGRP receptor antagonists have demonstrated sustained efficacy for up to 5 years.[1][2] In a 5-year, open-label trial of erenumab, patients with episodic migraine experienced a mean reduction of 5.3 monthly migraine days (MMDs) from a baseline of 8.7 days.[1][2] This represents a durable response over an extended treatment period. Stable improvements in disability, headache impact, and quality of life were also reported.[1]

Q2: What is tachyphylaxis and is it a known issue with this compound?

A2: Tachyphylaxis is a phenomenon characterized by a rapidly diminishing response to a drug following repeated administration. While the term is not widely associated with CGRP receptor monoclonal antibodies, a gradual or sudden loss of efficacy can be a concern for any long-term biologic therapy. Current long-term data for erenumab shows sustained efficacy over several years, suggesting that tachyphylaxis is not a common occurrence.[1][2][3] However, individual instances of waning response should be investigated to rule out other contributing factors.

Q3: What is the mechanism of action for this compound?

A3: this compound is a fully human monoclonal antibody designed to selectively target and block the calcitonin gene-related peptide (CGRP) receptor.[4][5][6] The CGRP receptor is a key component in the pathophysiology of migraine.[4][7] By inhibiting the function of this receptor, this compound prevents the downstream signaling cascades that lead to vasodilation and neurogenic inflammation associated with migraine pain.[6][7]

Q4: What are the known downstream effects of blocking the CGRP receptor?

A4: The CGRP receptor is a complex of calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).[7][8] When CGRP binds to this receptor, it typically activates G-protein coupling, leading to an increase in intracellular cyclic AMP (cAMP) via adenylyl cyclase.[7][9] This cascade activates protein kinase A, resulting in vasodilation and pain sensitization.[10] By blocking the CGRP receptor, this compound prevents these intracellular events.[5]

Data on Long-Term Efficacy

The following tables summarize long-term efficacy data from a pivotal 5-year, open-label study of erenumab in patients with episodic migraine.

Table 1: Mean Change in Monthly Migraine Days (MMDs)

TimepointBaseline MMDs (Mean, SE)Change from Baseline (Mean, SE)
Year 58.7 (0.2)-5.3 (0.3)

Data from a 5-year, open-label treatment phase of a randomized clinical trial.[1]

Table 2: Mean Change in Acute Migraine-Specific Medication (AMSM) Days

TimepointBaseline AMSM Days (Mean, SD)Change from Baseline (Mean, SE)
Year 56.3 (2.8)-4.4 (0.3)

Data from a 5-year, open-label treatment phase of a randomized clinical trial.[1]

Experimental Protocols & Troubleshooting

Protocol: Assessment of Long-Term Efficacy in a Clinical Setting

This protocol outlines a typical design for an open-label extension (OLE) study to evaluate the long-term efficacy and safety of a subcutaneously administered monoclonal antibody like this compound for migraine prevention.

  • Study Design: An open-label, multi-year extension phase following a double-blind, placebo-controlled parent study.[2]

  • Patient Population: Patients who completed the parent study, diagnosed with episodic or chronic migraine according to established criteria (e.g., International Classification of Headache Disorders).[11]

  • Treatment: All patients receive open-label this compound (e.g., 70 mg or 140 mg) administered subcutaneously once every 4 weeks.[2]

  • Data Collection:

    • Patients use an electronic diary to record migraine frequency, duration, severity, and use of acute medication.

    • Patient-reported outcome questionnaires are administered at scheduled clinic visits to assess disability and quality of life.

  • Primary Efficacy Endpoint: Change from parent study baseline in mean monthly migraine days (MMDs).[1]

  • Secondary Endpoints:

    • Proportion of patients achieving a ≥50% reduction in MMDs (50% responder rate).[3]

    • Change from baseline in monthly acute migraine-specific medication days.[1]

    • Change in scores on validated instruments measuring migraine-related disability and impact.

  • Safety Monitoring: Collection of all adverse events (AEs), serious adverse events (SAEs), and vital signs at each visit.[1]

Troubleshooting Guide: Investigating Waning Efficacy

If a researcher observes a decrease in the expected efficacy of this compound during a long-term experiment, the following steps can help identify the root cause.

Issue Potential Cause Recommended Action
Reduced In Vivo Efficacy 1. Development of Anti-Drug Antibodies (ADAs): Neutralizing antibodies could interfere with this compound binding to the CGRP receptor.- Collect serum samples from subjects.- Perform an ADA assay (e.g., ELISA, bridging assay) to detect and quantify ADAs.- Conduct a neutralizing antibody (NAb) assay to determine if ADAs inhibit drug function.
2. Drug Stability/Quality Issue: Improper storage or handling may have compromised the antibody's integrity (e.g., aggregation, degradation).- Review storage and handling logs to ensure compliance with recommended conditions.- Perform analytical characterization of the retained drug product lot (e.g., size-exclusion chromatography for aggregation, mass spectrometry for degradation products).[12]
3. Altered Pharmacokinetics (PK): Changes in drug clearance could lead to lower-than-expected exposure.- Collect serial blood samples post-dose.- Measure serum concentrations of this compound over time to determine its pharmacokinetic profile.- Compare the PK profile to that of subjects with a sustained response.[13]
4. Upregulation of Target Pathway: Compensatory biological mechanisms could potentially overcome receptor blockade.- This is a complex biological question. Investigate changes in the expression of CGRP and its receptor components (CLR/RAMP1) in relevant tissues (if feasible in the model).

Visualizations

Signaling Pathway

CGRP_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling CGRP_R CGRP Receptor CLR RAMP1 G_Protein G-Protein Activation CGRP_R->G_Protein Activates CGRP CGRP CGRP->CGRP_R:f0 Binds AMG151 This compound AMG151->CGRP_R:f0 Blocks AC Adenylyl Cyclase G_Protein->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Vasodilation Vasodilation & Pain Signaling PKA->Vasodilation

Caption: this compound blocks CGRP from binding to its receptor, inhibiting downstream signaling.

Experimental Workflow

Long_Term_Efficacy_Workflow cluster_key Key start Start: Patients complete 12-week DBTP* enroll Enroll in 5-Year Open-Label Extension start->enroll dose Administer this compound (e.g., 70/140 mg) Every 4 Weeks enroll->dose collect Data Collection: - eDiary (MMDs, AMSM) - Clinic Visits (Safety, PROs) dose->collect Continuous interim Interim Analysis (e.g., Year 1) collect->interim final Final Analysis (Year 5) collect->final interim->dose Continue Treatment endpoint Primary Endpoint: Change from Baseline in MMDs final->endpoint end End of Study endpoint->end key *DBTP = Double-Blind Treatment Phase MMDs = Monthly Migraine Days AMSM = Acute Migraine-Specific Medication PROs = Patient-Reported Outcomes

Caption: Workflow for a long-term, open-label extension study of this compound.

Troubleshooting Logic

Tachyphylaxis_Troubleshooting start Waning Efficacy Observed check_ada Test for Anti-Drug Antibodies (ADAs)? start->check_ada ada_pos ADAs Detected check_ada->ada_pos Yes ada_neg ADAs Not Detected check_ada->ada_neg No check_quality Assess Drug Product Quality? ada_neg->check_quality quality_fail Quality Issue Identified check_quality->quality_fail Yes quality_pass Quality OK check_quality->quality_pass No check_pk Evaluate Pharmacokinetics? quality_pass->check_pk pk_altered Altered PK Profile check_pk->pk_altered Yes pk_ok PK Unchanged check_pk->pk_ok No

References

Technical Support Center: Stability of AMG-151 in Solution for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of the glucokinase activator, AMG-151 (also known as ARRY-403), in solution for long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound powder should be stored in a tightly sealed container in a dry and dark place. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), it is best to store the solid compound at -20°C.[1]

Q2: How should I prepare and store stock solutions of this compound?

A2: this compound is soluble in DMSO but not in water.[1] It is recommended to prepare a concentrated stock solution in anhydrous DMSO. For optimal stability, stock solutions should be prepared on the same day of use. If advance preparation is necessary, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[2][3]

Q3: What are the recommended storage conditions for this compound stock solutions in DMSO?

A3: For short-term storage (up to 2 weeks), DMSO stock solutions can be kept at 4°C. For longer-term storage, it is recommended to store aliquots at -20°C (for up to one month) or -80°C (for up to 6 months).[4][5]

Q4: Can I store this compound solutions in aqueous buffers?

A4: this compound has low aqueous solubility. While it may be possible to prepare working solutions in aqueous buffers containing a co-solvent like DMSO, the long-term stability in such solutions has not been extensively reported. It is crucial to perform stability checks in your specific buffer system, especially for experiments extending over several hours or days.

Q5: How do freeze-thaw cycles affect the stability of this compound in DMSO?

A5: Repeated freeze-thaw cycles can potentially lead to the degradation of small molecules in solution. It is a best practice to prepare single-use aliquots of your stock solution to maintain its integrity throughout your long-term experiments.[2][3][5]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity of this compound in cellular assays.
  • Possible Cause: Degradation of this compound in the working solution (e.g., cell culture media).

    • Troubleshooting Steps:

      • Prepare Fresh Solutions: Always endeavor to prepare fresh working solutions of this compound from a frozen DMSO stock immediately before each experiment.

      • Assess Media Stability: The stability of small molecules can be compromised in complex biological media due to enzymatic degradation or reaction with media components. To assess this, incubate this compound in the complete cell culture medium (with and without cells) for the duration of your experiment. Analyze the remaining concentration of this compound at different time points using a validated analytical method like HPLC.

      • pH Sensitivity: Evaluate the stability of this compound in buffers at the pH of your cell culture medium (typically pH 7.2-7.4) to determine if pH-dependent hydrolysis is occurring.

      • Binding to Labware: Highly lipophilic compounds can adsorb to plastic surfaces. Consider using low-protein-binding plates and tubes for your experiments.

Issue 2: Precipitation observed in the this compound stock solution upon thawing.
  • Possible Cause: The concentration of the stock solution may be too high, leading to insolubility at lower temperatures.

    • Troubleshooting Steps:

      • Gentle Warming and Vortexing: Gently warm the vial to room temperature and vortex thoroughly to try and redissolve the precipitate.

      • Centrifugation: If precipitation persists, centrifuge the vial and carefully transfer the supernatant to a new tube. It is crucial to re-determine the concentration of the supernatant before use.

      • Lower Concentration: For future preparations, consider preparing the stock solution at a slightly lower concentration.

Issue 3: Variability in results between different experimental days.
  • Possible Cause: Inconsistent handling of this compound solutions or degradation of the stock solution over time.

    • Troubleshooting Steps:

      • Standardized Procedures: Ensure that the same protocol for thawing, dilution, and addition of this compound to the experimental system is followed consistently.

      • Aliquot Quality Control: If using multiple aliquots from a single stock preparation, periodically check the concentration and purity of an unused aliquot by HPLC to ensure the integrity of the entire batch.

      • Light and Air Exposure: Some compounds are sensitive to light and oxidation. Minimize the exposure of this compound solutions to light and air. Storing solutions in amber vials and purging with an inert gas like nitrogen or argon can help mitigate degradation.[3]

Data Presentation

As specific quantitative stability data for this compound in various solutions is not publicly available, the following tables provide representative data for the stability of a generic small molecule in DMSO, which can be used as a general guideline.

Table 1: Representative Stability of a Small Molecule in DMSO at Different Temperatures

Storage TemperatureTime PointPercent Remaining (HPLC Peak Area)
4°C1 month98.5%
3 months95.2%
-20°C1 month99.8%
6 months98.9%
12 months97.5%
-80°C6 months>99.5%
12 months99.2%

Table 2: Effect of Freeze-Thaw Cycles on a Small Molecule in DMSO (Stored at -20°C)

Number of Freeze-Thaw CyclesPercent Remaining (HPLC Peak Area)
1100%
399.5%
598.8%
1097.1%

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound in an Aqueous Buffer
  • Solution Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Dilute the stock solution into the aqueous buffer of interest (e.g., PBS, pH 7.4) to the final desired concentration. Ensure the final concentration of DMSO is compatible with your analytical method and does not cause precipitation.

  • Incubation: Aliquot the solution into several sealed vials and incubate them at the desired temperature (e.g., room temperature, 37°C). Protect the vials from light.

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from incubation.

  • Sample Analysis: Immediately analyze the sample by a validated stability-indicating HPLC method to determine the concentration of this compound.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0.

Protocol 2: Stability-Indicating HPLC Method (General Example)

A stability-indicating method is crucial to separate the intact drug from any potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength for this compound.

  • Injection Volume: 10 µL.

Note: This is a generic method and must be optimized and validated for the specific analysis of this compound.

Mandatory Visualization

Glucokinase_Signaling_Pathway cluster_blood Bloodstream cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose Glucose GLUT2_p GLUT2 Glucose->GLUT2_p GLUT2_l GLUT2 Glucose->GLUT2_l Glucokinase_p Glucokinase GLUT2_p->Glucokinase_p Glucose G6P_p Glucose-6-Phosphate Glucokinase_p->G6P_p ATP -> ADP Metabolism_p Glycolysis & Oxidative Phosphorylation G6P_p->Metabolism_p ATP_ADP_p ↑ ATP/ADP Ratio Metabolism_p->ATP_ADP_p KATP_channel KATP Channel (Closure) ATP_ADP_p->KATP_channel Depolarization Membrane Depolarization KATP_channel->Depolarization Ca_channel Voltage-gated Ca²⁺ Channel (Opening) Depolarization->Ca_channel Ca_influx ↑ Intracellular Ca²⁺ Ca_channel->Ca_influx Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion AMG151_p This compound AMG151_p->Glucokinase_p Allosteric Activation Glucokinase_l Glucokinase GLUT2_l->Glucokinase_l Glucose G6P_l Glucose-6-Phosphate Glucokinase_l->G6P_l ATP -> ADP Glycogen Glycogen Synthesis G6P_l->Glycogen Glycolysis_l Glycolysis G6P_l->Glycolysis_l AMG151_l This compound AMG151_l->Glucokinase_l Allosteric Activation

Caption: Glucokinase signaling pathway activated by this compound.

Stability_Workflow start Start: Prepare this compound Solution t0_analysis Time 0 Analysis (HPLC) start->t0_analysis incubation Incubate at Desired Conditions (e.g., 37°C, protected from light) start->incubation data_analysis Calculate % Remaining vs. Time 0 t0_analysis->data_analysis timepoint Collect Samples at Defined Time Points incubation->timepoint tx_analysis Time X Analysis (HPLC) timepoint->tx_analysis tx_analysis->data_analysis end End: Determine Stability Profile data_analysis->end

Caption: Experimental workflow for assessing this compound stability.

References

Technical Support Center: Controlling for Variability in Preclinical Studies with H-151 (STING Inhibitor)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The designation "AMG-151" is associated with multiple investigational compounds. This technical support guide focuses on H-151 , a potent and selective STING (Stimulator of Interferon Genes) inhibitor, based on the availability of public preclinical data. The principles and specific guidance provided herein are tailored to research involving H-151.

This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for variability in preclinical studies involving the STING inhibitor, H-151.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for H-151?

A1: H-151 is a small molecule inhibitor that selectively and irreversibly targets STING, a key protein in the innate immune system that senses cytosolic DNA.[1] H-151 covalently binds to the transmembrane cysteine residue at position 91 of STING.[1] This binding event blocks essential downstream processes, including STING palmitoylation and clustering, which are necessary for the activation of signaling pathways that lead to the production of type I interferons and other pro-inflammatory cytokines.[1]

Q2: We are observing inconsistent inhibition of cytokine expression (e.g., IFN-β, IL-6) in our in vitro assays. What are the potential causes?

A2: Inconsistent in vitro results can stem from several factors. Firstly, ensure the optimal concentration of H-151 is being used for your specific cell type and stimulation conditions by performing a dose-response experiment.[2] Recommended starting concentrations in published studies range from 0.25 to 50 µM.[2][3] Secondly, cellular permeability issues, though not extensively documented for H-151, could play a role.[2] Finally, variability in the activation of the STING pathway itself can be a source of inconsistency. Ensure your STING agonist (e.g., cGAMP, dsDNA) is of high quality and used at a consistent concentration.

Q3: Our in vivo studies with H-151 in a mouse model are showing high variability in efficacy. What should we consider?

A3: High in vivo variability is a common challenge in preclinical research.[4][5] Key factors to consider for H-151 studies include:

  • Animal Handling and Environment: Ensure that all animals, including different genotypes if used, are housed under the same environmental conditions. It is good practice to distribute mice from the same litter across different experimental groups to minimize variability due to maternal and early life influences.[6]

  • Dosing and Formulation: H-151 is typically dissolved in a vehicle like DMSO and then diluted.[3] Ensure the formulation is prepared consistently and administered accurately (e.g., intraperitoneal injection). Inconsistent dosing can be a major source of variability.

  • Study Design: Employ principles of good experimental design, such as randomization of animals to treatment groups and blinding of investigators to the treatment allocation, especially when assessing subjective outcomes.[6][7]

  • Animal Health and Immune Status: The baseline immune status of the animals can significantly impact the response to a STING inhibitor. Report the health and immune status of the animals in your study.[6]

Q4: Are there known off-target effects of H-151 that could contribute to variability?

A4: While H-151 is described as a selective STING inhibitor, all small molecule inhibitors have the potential for off-target effects.[1][2] The STING pathway is known to have crosstalk with other innate immune signaling pathways, such as Toll-like receptor (TLR) signaling.[2] Therefore, inhibition of STING could potentially modulate cellular responses to other stimuli. To confirm that the observed effects are specific to STING inhibition, consider using STING-deficient cell lines or animals as controls in your experiments.

Troubleshooting Guides

Problem 1: No or reduced inhibition of STING pathway activation in vitro.
Possible CauseSuggested Solution
Incorrect Inhibitor Concentration Perform a dose-response experiment to determine the optimal concentration of H-151 for your specific cell type and stimulation conditions. Published effective concentrations range from 0.25 µM to 50 µM.[2][3]
Inhibitor Instability Prepare fresh solutions of H-151 for each experiment. Ensure proper storage of stock solutions as recommended by the manufacturer.
Poor Cell Health Ensure cells are healthy and not passaged too many times. High cell confluence can also affect results.
Ineffective STING Agonist Verify the activity of your STING agonist (e.g., cGAMP, dsDNA). Use a positive control to confirm that the STING pathway can be activated in your system.
Suboptimal Assay Conditions Optimize incubation times with H-151 prior to stimulation. Pre-treatment for at least one hour is common.[3]
Problem 2: Unexpected toxicity or adverse effects in vivo.
Possible CauseSuggested Solution
Vehicle Toxicity The vehicle used to dissolve H-151 (e.g., DMSO, Tween-80) can have its own biological effects.[3] Run a vehicle-only control group to assess any effects of the vehicle alone.
Dose-Related Toxicity The dose of H-151 may be too high for the specific animal model or strain. Perform a dose-ranging study to identify the maximum tolerated dose (MTD). A dose of 10 mg/kg has been used in mice.[3]
Off-Target Effects As with any small molecule inhibitor, off-target effects could contribute to toxicity. Analyze affected tissues for unexpected changes.
Underlying Health Issues in Animals Ensure animals are healthy and free of infections before starting the experiment. Underlying inflammation could be exacerbated.

Quantitative Data Summary

Table 1: In Vitro Effective Concentrations of H-151

Cell TypeStimulationMeasured EndpointEffective ConcentrationReference
RAW 264.7 MacrophagesrmCIRPIFN-β levels0.25 - 2.0 µM[3]
Renal Tubular Epithelial CellseCIRPIFN-β, IL-6, TNF-αDose-dependent inhibition[8]
Bone Marrow-Derived MacrophagesdsDNAType I Interferon ResponseNot specified[9]

Table 2: In Vivo Dosing of H-151 in Murine Models

Animal ModelAdministration RouteDoseOutcomeReference
Imiquimod-induced PsoriasisTopicalNot specifiedAttenuated skin lesions[10]
Intestinal Ischemia-ReperfusionIntraperitoneal10 mg/kgReduced tissue injury and inflammation[3]
Myocardial InfarctionNot specifiedNot specifiedPreserved myocardial function
Aged MiceNot specifiedNot specifiedImproved spatial memory

Experimental Protocols

Protocol 1: In Vitro STING Inhibition Assay

  • Cell Plating: Plate RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • H-151 Pre-treatment: Prepare serial dilutions of H-151 (e.g., 0.25, 0.5, 1.0, 2.0 µM) in cell culture medium.[3] Remove the old medium from the cells and add the H-151 solutions. Incubate for 1-2 hours.

  • STING Activation: Prepare a solution of a STING agonist, such as recombinant murine cold-inducible RNA-binding protein (rmCIRP) at 1 µg/mL.[3] Add the agonist to the wells containing the H-151 and control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.[3]

  • Endpoint Analysis: Collect the cell culture supernatant. Measure the concentration of IFN-β using an ELISA kit according to the manufacturer's instructions.[3]

Protocol 2: In Vivo Administration of H-151 in a Murine Model of Intestinal Ischemia-Reperfusion

  • Animal Model: Use male C57BL/6 mice. Subject the mice to 60 minutes of intestinal ischemia by occluding the superior mesenteric artery.[3]

  • H-151 Preparation: Solubilize H-151 powder in DMSO to a concentration of 10 mg/mL. Prepare the final dosing solution by diluting in sterile 10% Tween-80 in PBS.[3]

  • Administration: At the time of reperfusion (release of the arterial occlusion), administer H-151 at a dose of 10 mg/kg body weight via intraperitoneal injection.[3] A vehicle control group should receive 10% Tween-80 in PBS.

  • Sample Collection: At 4 hours post-reperfusion, euthanize the mice and collect serum, small intestines, and lungs for analysis.[3]

  • Endpoint Analysis: Analyze serum for markers of tissue injury (e.g., LDH, AST) and cytokines (e.g., IL-1β, IL-6).[3] Assess tissue samples for histological injury, cell death, and inflammatory markers.[3]

Visualizations

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_downstream Downstream Signaling dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS senses cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING Dimer cGAMP->STING binds & activates Palmitoylation Palmitoylation & Clustering STING->Palmitoylation H151 H-151 H151->STING Binds Cys91 & inhibits TBK1 TBK1 Palmitoylation->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN Type I Interferons (IFN-β) pIRF3->IFN induces transcription

Caption: The cGAS-STING signaling pathway and the inhibitory action of H-151.

Troubleshooting_In_Vitro Start Inconsistent or No In Vitro Inhibition Check_Concentration Perform H-151 Dose-Response Curve Start->Check_Concentration Check_Reagents Verify STING Agonist Activity & H-151 Integrity Check_Concentration->Check_Reagents If still inconsistent Check_Cells Assess Cell Health, Passage Number, & Confluence Check_Reagents->Check_Cells If still inconsistent Check_Protocol Review Protocol: Pre-incubation Time, Assay Duration Check_Cells->Check_Protocol If still inconsistent Positive_Control Run Positive Control (Known STING Inhibitor) Check_Protocol->Positive_Control If still inconsistent Outcome Consistent Results Positive_Control->Outcome Problem Identified Model_Selection Start Research Question Inflammation Is the focus on a specific inflammatory disease? Start->Inflammation PK_PD Is the goal to assess Pharmacokinetics/ Pharmacodynamics? Start->PK_PD Model_IMQ Imiquimod-induced Psoriasis Model Inflammation->Model_IMQ Skin Inflammation Model_IR Ischemia-Reperfusion Model Inflammation->Model_IR Acute Tissue Injury Model_Healthy Healthy Wild-Type Animals PK_PD->Model_Healthy Model_STING_KO STING Knockout Animals (for specificity) PK_PD->Model_STING_KO

References

Technical Support Center: Impact of PCSK9 Inhibition on Lipid Metabolism in Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "AMG-151" did not yield publicly available information regarding its effects on lipid metabolism. "this compound" has been associated with a glucokinase activator, ARRY-403, studied in the context of diabetes, with observed side effects including hypertriglyceridemia.[1][2] However, the "AMG" prefix is commonly used for compounds developed by Amgen. To provide a comprehensive and relevant technical support guide in line with the user's request for a lipid-modifying agent, this document will focus on Evolocumab (formerly AMG 145) , a well-documented PCSK9 inhibitor developed by Amgen that profoundly impacts lipid metabolism.[3][4][5][6]

This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Evolocumab (AMG 145)?

A1: Evolocumab is a fully human monoclonal antibody that inhibits proprotein convertase subtilisin/kexin type 9 (PCSK9).[3][7][8][9] PCSK9 is a protein that binds to low-density lipoprotein receptors (LDLR) on the surface of liver cells, targeting them for degradation.[7][8][[“]][11] By binding to PCSK9, evolocumab prevents this interaction, leading to an increased number of LDLRs available to clear low-density lipoprotein cholesterol (LDL-C) from the bloodstream.[7][[“]][11][12] This ultimately results in significantly lower plasma LDL-C levels.[7][[“]][12]

Q2: In which experimental models has the effect of Evolocumab on lipid metabolism been studied?

A2: The effects of evolocumab on lipid metabolism have been evaluated in various preclinical models, including mice, rabbits, and obese Zucker rats.[13][14][15] These models are crucial for understanding the efficacy and mechanism of action before human clinical trials.

Q3: What are the expected quantitative changes in lipid profiles after Evolocumab administration in these models?

A3: In experimental models, evolocumab has been shown to cause a significant reduction in LDL-C. For instance, in obese Zucker rats, evolocumab significantly decreased plasma LDL levels.[13] Studies in rabbits on an atherogenic diet also demonstrated a significant reduction in total cholesterol, triglycerides, and LDL-C.[15] A pooled analysis of clinical trials showed that evolocumab can reduce LDL-C by approximately 55-75%.[14][16]

Q4: Does Evolocumab affect other lipid parameters besides LDL-C?

A4: Yes. Beyond lowering LDL-C, evolocumab has been shown to reduce levels of apolipoprotein B (ApoB), lipoprotein(a) [Lp(a)], and triglycerides (TG).[5][14][16] It has also been observed to modestly increase high-density lipoprotein cholesterol (HDL-C) and apolipoprotein A1 (ApoA1).[14][16]

Q5: Are there any common issues encountered when assessing Evolocumab's effect on LDLR expression?

A5: A common challenge is ensuring the specificity and sensitivity of the antibodies used in Western blot analysis for LDLR. It is crucial to use a validated primary antibody and an appropriate loading control for accurate quantification. Additionally, cell lysis and protein extraction procedures must be optimized to preserve the integrity of the receptor.

Troubleshooting Guides

Issue 1: Inconsistent LDL-C measurements in mouse plasma.
  • Possible Cause 1: Improper sample collection and handling.

    • Solution: Collect blood samples at a consistent time point, preferably from fasted animals, to minimize diurnal variations in lipid levels. Use appropriate anticoagulants (e.g., EDTA) and process the samples promptly to obtain plasma. Store plasma at -80°C until analysis.

  • Possible Cause 2: Inaccuracy of the measurement method.

    • Solution: While standard enzymatic assays are common, methods like Fast Phase Liquid Chromatography (FPLC) or the Column Lipoprotein Profile (CLiP) method can provide more detailed and reproducible lipoprotein profiles from small plasma volumes.[17] For calculated LDL-C, ensure triglyceride levels are not excessively high, as this can affect the accuracy of the Friedewald equation.[18][19]

Issue 2: Low or undetectable signal for LDLR in Western Blot.
  • Possible Cause 1: Insufficient protein loading or low LDLR expression.

    • Solution: Increase the amount of protein loaded onto the gel. Use a positive control, such as a cell line known to express high levels of LDLR (e.g., HepG2 cells), to validate the experimental setup.[20]

  • Possible Cause 2: Suboptimal antibody performance.

    • Solution: Titrate the primary antibody to determine the optimal concentration. Ensure the secondary antibody is compatible and used at the correct dilution. Use a freshly prepared blocking buffer to minimize background noise.

Quantitative Data from Experimental Models

Table 1: Effect of Evolocumab on Plasma Lipids in Obese Zucker Rats

ParameterControl (Obese)Evolocumab-treated (Obese)Percent Change
Total CholesterolIncreasedNo significant change-
TriglyceridesIncreasedNo significant change-
LDL CholesterolIncreasedSignificantly decreased
HDL CholesterolNo significant changeNo significant change-

Source: Adapted from a study on obese Zucker rats, which demonstrated a significant reduction in plasma LDL levels with evolocumab treatment.[13]

Table 2: Effect of Evolocumab on Lipid Profile in Hypercholesterolemic Rabbits (10 weeks)

Parameter (mg/dL)Untreated HypercholesterolemicEvolocumab-treated
Total Cholesterol1301 ± 443280 ± 50
Triglycerides256.0 ± 24.0101.0 ± 28
LDL-C929 ± 251.0283.0 ± 36
HDL-C15.0 ± 3.0Not specified

Source: Data from a study in rabbits fed an atherogenic diet.[15]

Experimental Protocols

Protocol 1: Quantification of Plasma Lipids in Mice
  • Animal Model: C57BL/6 mice on a high-fat diet.

  • Dosing: Administer Evolocumab or a vehicle control via subcutaneous injection at the desired dose and frequency.

  • Sample Collection: At the end of the treatment period, fast the mice for 4-6 hours. Collect blood via cardiac puncture or tail vein into EDTA-coated tubes.

  • Plasma Separation: Centrifuge the blood at 2000 x g for 15 minutes at 4°C. Collect the supernatant (plasma).

  • Lipid Analysis: Measure total cholesterol, LDL-C, HDL-C, and triglycerides using commercially available enzymatic assay kits according to the manufacturer's instructions.[21] Alternatively, use FPLC or the CLiP method for detailed lipoprotein profiling.[17]

Protocol 2: Western Blot for LDLR Expression in Cultured Hepatocytes
  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% fetal bovine serum.

  • Treatment: Treat cells with Evolocumab at various concentrations for a specified duration (e.g., 24 hours). A positive control (e.g., a known upregulator of LDLR) and a negative control (vehicle) should be included.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.[22]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[22]

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[22]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.[22]

    • Incubate with a primary antibody against LDLR overnight at 4°C.[22]

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

    • Visualize bands using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody against a loading control (e.g., beta-actin) to normalize for protein loading.[22]

  • Quantification: Analyze the band intensities using densitometry software.

Visualizations

PCSK9_Pathway Mechanism of Action of Evolocumab cluster_0 Hepatocyte LDLR LDL Receptor Lysosome Lysosome LDLR->Lysosome Internalization & Degradation LDL_C LDL-C LDL_C->LDLR Binds PCSK9 PCSK9 PCSK9->LDLR Binds to LDLR Evolocumab Evolocumab (AMG 145) Evolocumab->PCSK9

Caption: Evolocumab inhibits PCSK9, preventing LDLR degradation.

Experimental_Workflow Preclinical Evaluation Workflow for Evolocumab cluster_animal Animal Study cluster_cell Cell-Based Assay AnimalModel Select Model (e.g., High-Fat Diet Mice) Dosing Administer Evolocumab or Vehicle AnimalModel->Dosing SampleCollection Collect Plasma Dosing->SampleCollection LipidAnalysis Measure Lipid Profile (Enzymatic Assay/FPLC) SampleCollection->LipidAnalysis CellCulture Culture Hepatocytes (e.g., HepG2) Treatment Treat with Evolocumab CellCulture->Treatment Lysis Cell Lysis & Protein Quantification Treatment->Lysis WesternBlot Western Blot for LDLR Expression Lysis->WesternBlot

Caption: Workflow for in vivo and in vitro evaluation.

References

Technical Support Center: Strategies to Improve the Therapeutic Window of Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this technical support center is for informational purposes only and is intended for researchers, scientists, and drug development professionals. It is not a substitute for professional medical advice, diagnosis, or treatment. The designation "AMG-151" is associated with multiple investigational agents in published literature; this guide focuses on general strategies applicable to Antibody-Drug Conjugates (ADCs), a class of targeted cancer therapeutics.

Frequently Asked Questions (FAQs)

Q1: We are observing significant off-target toxicity with our ADC, leading to a narrow therapeutic window. What are the common causes and mitigation strategies?

A1: Off-target toxicity is a primary challenge in ADC development, limiting the maximum tolerated dose (MTD).[1] Common causes include:

  • Premature Payload Release: The linker connecting the antibody and the cytotoxic payload may be unstable in systemic circulation, leading to non-specific release of the drug and damage to healthy tissues.

  • "Bystander Effect" in Healthy Tissues: If the payload is cell-permeable, it can diffuse out of the target tumor cell and affect adjacent healthy cells.

  • Fc-Mediated Effector Functions: The antibody component of the ADC can engage with Fc receptors on immune cells, potentially leading to an inflammatory response in non-tumor tissues.

  • Non-specific Uptake: ADCs can be taken up by healthy cells, particularly in organs of clearance like the liver and kidneys.

Troubleshooting and Mitigation Strategies:

  • Linker Engineering: Employ more stable linkers to ensure the payload is released preferentially within the tumor microenvironment. Thioether-linked conjugates, for example, have shown improved stability and tolerability compared to disulfide-linked ones.[2]

  • Payload Selection: Utilize payloads with lower cell permeability to minimize the bystander effect in healthy tissues.

  • Fc Region Modification: Engineer the Fc region of the antibody to reduce or eliminate binding to Fc receptors, thereby dampening unwanted immune activation.

  • Conjugation Method: Site-specific conjugation methods can lead to more homogeneous ADCs with improved in vivo stability and tolerability compared to traditional conjugation methods like lysine conjugation.[1][2]

Q2: Our ADC demonstrates potent in vitro cytotoxicity but limited efficacy in our in vivo models. What could be causing this discrepancy?

A2: A disconnect between in vitro and in vivo efficacy is a common hurdle. Several factors related to the complex in vivo environment can contribute to this:

  • Poor Tumor Penetration: The large size of ADCs can limit their ability to penetrate dense solid tumors.

  • Suboptimal Pharmacokinetics (PK): The ADC may be cleared from circulation too rapidly, not allowing for sufficient accumulation in the tumor.

  • Antigen Heterogeneity: The target antigen may be expressed at variable levels within the tumor, with some cancer cells having low or no expression.

  • Development of Drug Resistance: Tumor cells can develop resistance to the cytotoxic payload through various mechanisms.

Experimental Workflow to Investigate In Vitro/In Vivo Discrepancies:

G A Limited In Vivo Efficacy Despite In Vitro Potency B Biodistribution Study (e.g., using radiolabeled ADC) A->B C Immunohistochemistry (IHC) of Tumor Tissue A->C D Pharmacokinetic (PK) Analysis A->D E Evaluate ADC Metabolism and Stability In Vivo B->E F Optimize Dosing Schedule C->F D->F

Caption: Troubleshooting workflow for limited in vivo ADC efficacy.

Troubleshooting Guides

Guide 1: High Variability in Drug-to-Antibody Ratio (DAR) Between Batches
Potential Cause Recommended Solution
Inconsistent reaction conditions (temperature, pH, time)Standardize and tightly control all conjugation reaction parameters.
Use of non-specific conjugation chemistry (e.g., lysine conjugation)Transition to a site-specific conjugation method to produce a more homogeneous ADC.[2]
Instability of the linker-payloadEvaluate the stability of the linker-payload under conjugation conditions.
Guide 2: Unexpected Adverse Events (AEs) in Preclinical Models
Potential Cause Recommended Solution
Off-target binding of the antibodyScreen the antibody for cross-reactivity against a panel of normal tissues.
"On-target, off-tumor" toxicity (target antigen is expressed on healthy tissues)Carefully map the expression profile of the target antigen in all major organs.
Catabolism of the ADC leading to toxic metabolitesCharacterize the metabolites of the ADC in vivo.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay
  • Objective: To assess the stability of the ADC and the rate of payload release in plasma.

  • Methodology:

    • Incubate the ADC in plasma from relevant species (e.g., mouse, cynomolgus monkey, human) at 37°C.

    • Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 96 hours).

    • Analyze the integrity of the ADC using size-exclusion chromatography (SEC-HPLC) to monitor for fragmentation or aggregation.

    • Quantify the concentration of released payload at each time point using LC-MS/MS.

    • Calculate the half-life of the ADC and the rate of payload release.

Protocol 2: Bystander Killing Assay
  • Objective: To determine the ability of the ADC's payload to kill neighboring antigen-negative cells.

  • Methodology:

    • Co-culture a mixture of antigen-positive and antigen-negative cancer cells. The cell lines should be distinguishable (e.g., by expressing different fluorescent proteins).

    • Treat the co-culture with varying concentrations of the ADC.

    • Include appropriate controls: untreated co-culture, and each cell line cultured and treated separately.

    • After a predetermined incubation period (e.g., 72-96 hours), assess the viability of each cell population using flow cytometry or high-content imaging.

    • A potent bystander effect will result in a significant reduction in the viability of the antigen-negative cell population in the co-culture.

Signaling and Therapeutic Pathways

The general mechanism of action for an antibody-drug conjugate involves several key steps, from binding to the target cell to the ultimate induction of cell death. Understanding this pathway is crucial for troubleshooting and optimization.

G cluster_0 ADC Mechanism of Action A ADC Binds to Target Antigen on Tumor Cell B Internalization of ADC-Antigen Complex A->B C Trafficking to Lysosome B->C D Linker Cleavage and Payload Release C->D E Payload Interacts with Intracellular Target (e.g., DNA, Tubulin) D->E F Induction of Apoptosis E->F

Caption: Generalized signaling pathway for an antibody-drug conjugate.

Quantitative Data Summary

Table 1: Dosing Regimen Optimization Strategies to Widen the Therapeutic Window

A review of FDA-approved ADCs highlights several dosing strategies that have been employed to improve the therapeutic index.[3][4]

Strategy Description Potential Benefit
Body Weight-Based Dose Capping Setting a maximum dose regardless of a patient's total body weight.Prevents overdosing in heavier patients, mitigating toxicity.[3]
Treatment Duration Capping Limiting the total number of treatment cycles.Reduces the risk of chronic or cumulative adverse events.[3]
Dose Schedule Optimization Administering smaller, more frequent doses.Can reduce the peak plasma concentration (Cmax) of the ADC, potentially lowering the risk of certain toxicities.[3]
Response-Guided Dosing Adjusting the dose based on the patient's response to treatment.Personalizes therapy to maximize efficacy while managing side effects.[3]
Randomized Dose-Finding Studies Conducting studies to identify the optimal dose and schedule early in development.Enhances the efficiency of clinical development and helps to define the optimal therapeutic window.[3]

References

Validation & Comparative

A Preclinical Showdown: AMG-151 Versus a Field of Glucokinase Activators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of novel diabetes therapies, a clear understanding of the preclinical performance of glucokinase activators (GKAs) is paramount. This guide provides an objective comparison of AMG-151 (also known as ARRY-403) against other prominent GKAs—Dorzagliatin, TTP399, and AZD1656—with a focus on their preclinical profiles. The data presented herein is compiled from publicly available scientific literature and aims to facilitate an evidence-based evaluation of these potential therapeutic agents.

Glucokinase (GK) acts as a glucose sensor in key metabolic tissues, primarily the pancreas and liver, making it a compelling target for the treatment of type 2 diabetes. GKAs are small molecules designed to enhance the activity of this enzyme, thereby promoting glucose-stimulated insulin secretion from pancreatic β-cells and increasing hepatic glucose uptake and glycogen synthesis.[1][2][3][4] The compounds discussed in this guide represent a spectrum of GKAs, from dual-acting agents that target both the pancreas and liver to hepatoselective molecules designed to minimize the risk of hypoglycemia.[2]

In Vitro Potency and Selectivity

The initial assessment of a GKA's potential lies in its in vitro activity. Key parameters include the half-maximal effective concentration (EC50) or activation constant (AC50), which indicate the potency of the compound in activating glucokinase. The selectivity of the activator for glucokinase over other hexokinases is also a critical determinant of its safety profile.

CompoundReported EC50/AC50 (nM)Selectivity ProfileKey Findings
This compound (ARRY-403) Data not consistently reported in publicly available preclinical literature.Dual-acting (pancreatic and hepatic).Demonstrates potent, glucose-dependent control of glucose concentrations.[5]
Dorzagliatin S₀.₅ reduction of wild-type GK observed.[6]Dual-acting (pancreatic and hepatic).[7]Directly restores enzyme activity of select GK mutants and enhances wild-type GK activity.[6]
TTP399 304 nM (at 15 mM glucose), 762 nM (at 5 mM glucose).Hepatoselective.[8][9]Does not activate glucokinase in pancreatic β-cells, thus avoiding hypoglycemia.[8]
AZD1656 60 nM.[10]Dual-acting (pancreatic and hepatic).Potent activator of glucokinase.

Preclinical Pharmacokinetics: A Comparative Overview

The pharmacokinetic (PK) profile of a drug candidate is a crucial factor in determining its dosing regimen and overall therapeutic success. The following table summarizes available preclinical PK parameters for the selected GKAs in various animal models. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental conditions, species, and analytical methods.

CompoundAnimal ModelCmaxTmax (h)Half-life (t½) (h)Oral Bioavailability (%)
This compound (ARRY-403) Data not consistently reported in publicly available preclinical literature.----
Dorzagliatin Rat-Rapid absorption4.5 - 8.6[9]-
Dog----
TTP399 Data not consistently reported in publicly available preclinical literature.----
AZD1656 Data not consistently reported in publicly available preclinical literature.----

In Vivo Efficacy in Animal Models of Diabetes

The ultimate preclinical validation of a GKA's therapeutic potential comes from its performance in animal models of type 2 diabetes. The oral glucose tolerance test (OGTT) is a standard method used to assess a compound's ability to improve glucose disposal.

In preclinical studies, this compound (ARRY-403) demonstrated potent and glucose-dependent control of both fasting and non-fasting glucose concentrations in multiple in vivo models of type 2 diabetes.[5] Similarly, Dorzagliatin has been shown to improve glucose tolerance in diabetic rat models.[7] TTP399, with its hepatoselective mechanism, has also demonstrated improved glycemic control in animal models.[8] AZD1656 has been shown to lower blood glucose and improve glucose excursion in mice.

Experimental Protocols

To ensure transparency and facilitate the replication of findings, this section outlines the general methodologies for key experiments cited in the preclinical evaluation of GKAs.

In Vitro Glucokinase Activation Assay

The activation of glucokinase by a test compound is typically measured using a coupled enzymatic assay.

Principle: The activity of glucokinase is determined by measuring the rate of glucose-6-phosphate (G6P) production. This is often achieved by coupling the G6P formation to a subsequent reaction that generates a detectable signal, such as the reduction of NADP+ to NADPH by glucose-6-phosphate dehydrogenase (G6PDH). The increase in NADPH can be monitored spectrophotometrically or fluorometrically.[11]

General Protocol:

  • Recombinant human glucokinase is incubated with varying concentrations of the test compound in a buffer solution containing glucose, ATP, and magnesium chloride.

  • The reaction is initiated by the addition of ATP.

  • The coupling enzyme (G6PDH) and NADP+ are included in the reaction mixture.

  • The rate of NADPH formation is measured over time by monitoring the change in absorbance at 340 nm or fluorescence at an appropriate excitation/emission wavelength pair.

  • The EC50 value is determined by plotting the rate of reaction against the concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

Oral Glucose Tolerance Test (OGTT) in Rodent Models

The OGTT is a fundamental in vivo experiment to assess glucose homeostasis.[12][13][14][15]

Principle: After a period of fasting, a bolus of glucose is administered orally to the animal. Blood glucose levels are then monitored over a set period to determine how efficiently the animal can clear the glucose from the bloodstream. The administration of a GKA prior to the glucose challenge is expected to improve glucose tolerance.

General Protocol:

  • Rodents (typically mice or rats) are fasted overnight (usually 12-16 hours) with free access to water.[12][13][14]

  • A baseline blood sample is collected from the tail vein to measure fasting glucose levels.

  • The test compound or vehicle is administered orally at a predetermined time before the glucose challenge.

  • A concentrated glucose solution (typically 2 g/kg body weight) is administered orally via gavage.[12][13]

  • Blood samples are collected at various time points after the glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[12][13][14]

  • Blood glucose concentrations are measured using a glucometer.

  • The area under the curve (AUC) for the glucose excursion is calculated to quantify the overall glucose tolerance.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes described, the following diagrams have been generated using the DOT language.

GKA_Mechanism cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose_pancreas Glucose GLUT2_pancreas GLUT2 Glucose_pancreas->GLUT2_pancreas Uptake GK_pancreas Glucokinase GLUT2_pancreas->GK_pancreas Metabolism Glycolysis & Metabolism GK_pancreas->Metabolism Glucose -> G6P GKA Dual-acting GKA (e.g., this compound, Dorzagliatin, AZD1656) GKA->GK_pancreas Activates ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP K_ATP KATP Channel Closure ATP_ADP->K_ATP Depolarization Membrane Depolarization K_ATP->Depolarization Ca_influx Ca²⁺ Influx Depolarization->Ca_influx Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion Glucose_liver Glucose GLUT2_liver GLUT2 Glucose_liver->GLUT2_liver Uptake GK_liver Glucokinase GLUT2_liver->GK_liver G6P Glucose-6-Phosphate GK_liver->G6P Glucose -> G6P GKA_liver Dual-acting & Hepatoselective GKA (e.g., this compound, Dorzagliatin, TTP399, AZD1656) GKA_liver->GK_liver Activates Glycogen Glycogen Synthesis G6P->Glycogen Glycolysis_liver Glycolysis G6P->Glycolysis_liver HGP ↓ Hepatic Glucose Production Glycolysis_liver->HGP OGTT_Workflow Fasting 1. Fast Rodents (e.g., overnight) Baseline_BG 2. Measure Baseline Blood Glucose Fasting->Baseline_BG Dosing 3. Administer GKA or Vehicle (Oral) Baseline_BG->Dosing Glucose_Challenge 4. Oral Glucose Challenge (Gavage) Dosing->Glucose_Challenge BG_Monitoring 5. Monitor Blood Glucose at Timed Intervals Glucose_Challenge->BG_Monitoring Data_Analysis 6. Analyze Data (e.g., AUC calculation) BG_Monitoring->Data_Analysis

References

A Comparative Analysis of Glucokinase Activators: AMG-151 (ARRY-403) and Dorzagliatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucokinase (GK) activators (GKAs) represent a novel class of oral hypoglycemic agents for the treatment of Type 2 Diabetes (T2D). By allosterically activating the GK enzyme, a key glucose sensor in the pancreas and liver, these agents enhance glucose-stimulated insulin secretion and increase hepatic glucose uptake and glycogen synthesis.[1][2] This dual mechanism of action targets the core pathophysiological defects of T2D.[2] This guide provides a detailed comparative analysis of two such GKAs: AMG-151 (also known as ARRY-403) and dorzagliatin, presenting key experimental data, detailed methodologies, and relevant signaling pathways to inform research and drug development efforts. While dorzagliatin has undergone extensive clinical evaluation, including Phase III trials, the clinical development of this compound appears to have been less extensive, with published data primarily from a Phase IIa study.

Mechanism of Action: Glucokinase Activation

Both this compound and dorzagliatin are allosteric activators of the glucokinase enzyme. They bind to a site distinct from the glucose-binding site, inducing a conformational change that increases the enzyme's affinity for glucose.[2] This leads to a potentiation of glucose-stimulated insulin secretion from pancreatic β-cells and an increase in glucose uptake and glycogen synthesis in hepatocytes.[1][2]

Signaling Pathway in Pancreatic β-Cells

In pancreatic β-cells, the activation of glucokinase by GKAs enhances the rate of glucose phosphorylation to glucose-6-phosphate (G6P). This accelerates glycolysis, leading to an increased ATP/ADP ratio. The elevated ATP/ADP ratio closes ATP-sensitive potassium (K-ATP) channels on the cell membrane, causing membrane depolarization. This depolarization opens voltage-gated calcium channels, leading to an influx of Ca2+, which in turn triggers the exocytosis of insulin-containing granules.[3]

GKA_pancreas cluster_cell Pancreatic β-Cell Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Enters cell GK Glucokinase (GK) GLUT2->GK Phosphorylation G6P Glucose-6-Phosphate GK->G6P Glycolysis Glycolysis G6P->Glycolysis ATP_ADP ↑ ATP/ADP Ratio Glycolysis->ATP_ADP K_ATP K-ATP Channel Closure ATP_ADP->K_ATP Depolarization Depolarization K_ATP->Depolarization Ca_Channel Ca2+ Channel Opening Depolarization->Ca_Channel Ca_Influx ↑ Intracellular Ca2+ Ca_Channel->Ca_Influx Insulin_Secretion Insulin Secretion Ca_Influx->Insulin_Secretion GKA This compound or Dorzagliatin GKA->GK Allosteric Activation

Glucokinase Activation Pathway in Pancreatic β-Cells.
Signaling Pathway in Hepatocytes

In hepatocytes, GK activation by GKAs also increases the production of G6P. This G6P is then preferentially shunted towards glycogen synthesis, thereby increasing hepatic glucose uptake and reducing hepatic glucose output.[3][4] At low glucose concentrations, GK is sequestered in the nucleus by the glucokinase regulatory protein (GKRP). High glucose levels promote the dissociation of GK from GKRP and its translocation to the cytoplasm.[1]

GKA_liver cluster_cell Hepatocyte Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Enters cell GK Glucokinase (GK) GLUT2->GK Phosphorylation G6P Glucose-6-Phosphate GK->G6P GKRP GKRP (in nucleus) GK->GKRP Sequestration at low glucose Glycogen_Synthesis ↑ Glycogen Synthesis G6P->Glycogen_Synthesis HGO ↓ Hepatic Glucose Output Glycogen_Synthesis->HGO GKA This compound or Dorzagliatin GKA->GK Allosteric Activation

Glucokinase Activation Pathway in Hepatocytes.

Comparative Clinical Efficacy and Safety

The following tables summarize the available quantitative data from clinical trials of this compound (ARRY-403) and dorzagliatin.

Table 1: Glycemic Control
ParameterThis compound (ARRY-403)[5]Dorzagliatin (Monotherapy - SEED Trial)[6]Dorzagliatin (Add-on to Metformin - DAWN Trial)[7]
Primary Endpoint Change from baseline in Fasting Plasma Glucose (FPG) at Day 28Change from baseline in HbA1c at Week 24Change from baseline in HbA1c at Week 24
Dosage 50, 100, 200 mg BID; 100, 200, 400 mg QD75 mg BID75 mg BID
Change in FPG (vs. Placebo) Significant linear dose-effect trend with BID regimen (p=0.004)--
Change in HbA1c (vs. Placebo) Not reported-0.57%-0.66%
Responder Rate (HbA1c <7.0%) Not reported42.2% vs 17.3% in placebo group44.4% vs 10.7% in placebo group[8]
Change in 2h-PPG (vs. Placebo) Not reported--98.10 mg/dL vs -53.46 mg/dL[7]
Table 2: β-Cell Function and Insulin Resistance
ParameterThis compound (ARRY-403)[5]Dorzagliatin (Monotherapy - SEED Trial)[6]Dorzagliatin (Add-on to Metformin - DAWN Trial)[7]
HOMA2-β (Change from Baseline vs. Placebo) Not reported2.56 vs -0.72Significantly improved (p<0.05)[8]
HOMA2-IR (Change from Baseline vs. Placebo) Not reportedNot reportedSignificantly improved (p<0.05)[8]
Table 3: Safety Profile
Adverse EventThis compound (ARRY-403)[5]Dorzagliatin (Monotherapy - SEED Trial)[6]Dorzagliatin (Add-on to Metformin - DAWN Trial)[7]
Hypoglycemia Higher incidence observed0.3% (1 of 310 patients)1.0% (4 of 382 patients)
Severe Hypoglycemia Not reportedNone reportedNone reported
Hypertriglyceridemia Higher incidence observedNot reported as a significant adverse eventNot reported as a significant adverse event
Body Weight Change Not reportedNo body weight gainNot reported
Drug-related Serious Adverse Events Not reportedNone reportedNone reported

Experimental Protocols

This compound (ARRY-403) Phase IIa Study[5]
  • Study Design: A randomized, placebo-controlled, multicenter Phase IIa study.

  • Participants: 236 patients with T2D inadequately controlled with metformin.

  • Treatment Arms:

    • This compound 50 mg twice daily (BID)

    • This compound 100 mg BID

    • This compound 200 mg BID

    • This compound 100 mg once daily (QD)

    • This compound 200 mg QD

    • This compound 400 mg QD

    • Matching placebo

  • Duration: 28 days.

  • Primary Endpoint: Change from baseline in fasting plasma glucose (FPG) at day 28.

  • Key Assessments: FPG was measured at screening, baseline, and on days 1, 3, 7, 14, 21, and 28. Safety assessments included monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.

AMG151_Trial cluster_treatment 28-Day Treatment Period Screening Screening Randomization Randomization Screening->Randomization 236 T2D Patients on Metformin AMG151_BID AMG151_BID Randomization->AMG151_BID 50, 100, 200 mg AMG151_QD AMG151_QD Randomization->AMG151_QD 100, 200, 400 mg Placebo Placebo Randomization->Placebo Endpoint Primary Endpoint: Change in FPG at Day 28 AMG151_BID->Endpoint AMG151_QD->Endpoint Placebo->Endpoint

Experimental Workflow for this compound Phase IIa Trial.
Dorzagliatin Phase III Monotherapy (SEED) Study[6][9]

  • Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase III study.

  • Participants: 463 drug-naïve T2D patients.

  • Treatment Arms:

    • Dorzagliatin 75 mg BID (n=310)

    • Placebo BID (n=153)

  • Duration: 24 weeks of double-blind treatment, followed by a 28-week open-label extension where all patients received dorzagliatin 75 mg BID.

  • Primary Endpoint: Change from baseline in HbA1c at week 24.

  • Key Secondary Endpoints: Change from baseline in FPG and 2-hour postprandial glucose (2h-PPG) at week 24, and assessment of β-cell function using HOMA2-β.

  • Key Assessments: Efficacy and safety parameters were assessed at baseline and at weeks 4, 12, 16, and 24 during the double-blind phase, and periodically during the open-label phase.

Dorzagliatin_SEED_Trial cluster_double_blind 24-Week Double-Blind Phase cluster_open_label 28-Week Open-Label Phase Screening Screening Randomization Randomization Screening->Randomization 463 Drug-Naïve T2D Patients Dorzagliatin_75mg_BID Dorzagliatin_75mg_BID Randomization->Dorzagliatin_75mg_BID 2:1 ratio Placebo_BID Placebo_BID Randomization->Placebo_BID Primary_Endpoint Primary Endpoint: Change in HbA1c at Week 24 Dorzagliatin_75mg_BID->Primary_Endpoint Placebo_BID->Primary_Endpoint Open_Label Dorzagliatin 75 mg BID Primary_Endpoint->Open_Label All patients receive Dorzagliatin Final_Assessment Final_Assessment Open_Label->Final_Assessment 52-Week Follow-up

Experimental Workflow for Dorzagliatin SEED Trial.
Dorzagliatin Phase III Add-on to Metformin (DAWN) Study[7][10]

  • Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase III study.

  • Participants: 767 T2D patients inadequately controlled on metformin monotherapy (≥1500 mg/day).

  • Treatment Arms:

    • Dorzagliatin 75 mg BID + Metformin (n≈383)

    • Placebo BID + Metformin (n≈384)

  • Duration: 24 weeks of double-blind treatment, followed by a 28-week open-label extension where all patients received dorzagliatin 75 mg BID in addition to metformin.

  • Primary Endpoint: Change from baseline in HbA1c at week 24.

  • Key Secondary Endpoints: Change from baseline in FPG and 2h-PPG at week 24, and assessment of β-cell function and insulin resistance using HOMA2-β and HOMA2-IR.

  • Key Assessments: Efficacy and safety parameters were assessed at baseline and throughout the 52-week study period.

Dorzagliatin_DAWN_Trial cluster_double_blind 24-Week Double-Blind Phase cluster_open_label 28-Week Open-Label Phase Screening Screening Randomization Randomization Screening->Randomization 767 T2D Patients on Metformin Dorzagliatin_Metformin Dorzagliatin 75 mg BID + Metformin Randomization->Dorzagliatin_Metformin 1:1 ratio Placebo_Metformin Placebo BID + Metformin Randomization->Placebo_Metformin Primary_Endpoint Primary Endpoint: Change in HbA1c at Week 24 Dorzagliatin_Metformin->Primary_Endpoint Placebo_Metformin->Primary_Endpoint Open_Label Dorzagliatin 75 mg BID + Metformin Primary_Endpoint->Open_Label All patients receive Dorzagliatin + Metformin Final_Assessment Final_Assessment Open_Label->Final_Assessment 52-Week Follow-up

Experimental Workflow for Dorzagliatin DAWN Trial.
Methodology for Key Experiments

  • HbA1c Measurement: In the dorzagliatin trials, HbA1c was measured at a central laboratory using standardized methods to ensure consistency across study sites. The specific analytical method used was likely high-performance liquid chromatography (HPLC), which is a common standard for HbA1c measurement in large clinical trials.[9]

  • Oral Glucose Tolerance Test (OGTT): While not a primary endpoint in the presented trials, OGTTs are standard for assessing glucose metabolism. A typical protocol involves:

    • Overnight fast of at least 8 hours.[10]

    • Collection of a fasting blood sample.[10]

    • Ingestion of a 75g glucose solution within 5 minutes.[11]

    • Collection of a blood sample at 2 hours post-ingestion.[11] Plasma glucose is then measured from these samples.

  • Hyperglycemic Clamp: This technique is used to assess insulin secretion. The general procedure involves:

    • Intravenous infusion of glucose to raise and maintain plasma glucose at a specific hyperglycemic level (e.g., 125 mg/dL above baseline).[12]

    • The glucose infusion rate is adjusted based on frequent blood glucose monitoring to maintain the plateau.[12]

    • Blood samples are collected to measure insulin concentrations, providing an index of insulin secretion in response to hyperglycemia.[12]

Conclusion

Dorzagliatin has demonstrated robust and sustained glycemic control in Phase III clinical trials, both as a monotherapy and as an add-on to metformin, with a favorable safety profile.[6][7] It has shown significant improvements in HbA1c, FPG, and 2h-PPG, as well as measures of β-cell function.[6][7]

The available data for this compound (ARRY-403) is more limited, with a Phase IIa study showing a dose-dependent reduction in FPG with twice-daily dosing.[5] However, this study also noted a higher incidence of hypoglycemia and hypertriglyceridemia, which are known potential side effects of GKAs.[5]

For researchers and drug development professionals, the clinical success of dorzagliatin provides a valuable benchmark for the development of new GKAs. Key considerations for future GKA development should include optimizing the balance between glycemic efficacy and the risk of hypoglycemia and hyperlipidemia. Further research into the long-term effects of GKAs on β-cell preservation and the potential for disease modification is also warranted. The distinct clinical development trajectories of dorzagliatin and this compound underscore the challenges in translating the promising mechanism of glucokinase activation into a safe and effective therapy.

References

Validating AMG-151's In Vivo Efficacy in Diabetes Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical in vivo efficacy of AMG-151 (also known as ARRY-403), a glucokinase activator, with other established classes of anti-diabetic agents. The performance of this compound is compared against Dipeptidyl Peptidase-4 (DPP-4) inhibitors and Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors, supported by available experimental data from relevant animal models of diabetes.

Executive Summary

This compound is a novel glucokinase activator that has demonstrated potential in controlling blood glucose levels. Preclinical data suggests its efficacy in established in vivo models of type 2 diabetes, both as a monotherapy and in combination with other standard treatments. This guide will delve into the available data for this compound and compare it with the well-documented preclinical efficacy of DPP-4 and SGLT2 inhibitors in similar diabetes models. While specific quantitative preclinical data for this compound is limited in the public domain, this guide compiles the available information and provides a framework for comparison.

Data Presentation

Table 1: In Vivo Efficacy of this compound in Type 2 Diabetes Models (Qualitative Data)
Product Diabetes Model Key Efficacy Endpoints Combination Therapy Effects on Body Weight & Lipids
This compound (ARRY-403) Multiple well-established in vivo models of Type 2 diabetes[1]Potent, glucose-dependent control of fasting and non-fasting glucose.[1] Rapid onset of effect with maximal efficacy within 5-8 days.[1]Provided additional glucose control with metformin, DPP-4 inhibitors, or PPARγ agonists.[1]No adverse increases in body weight, plasma triglycerides, or total cholesterol in preclinical models.[1]
Table 2: Comparative In Vivo Efficacy of Anti-Diabetic Agents in Rodent Models of Type 2 Diabetes (Quantitative Data)
Drug Class Specific Agent Diabetes Model Dosage Key Efficacy Endpoints Reference
DPP-4 Inhibitor SitagliptinHigh-fat diet/streptozotocin-induced diabetic miceAdmixture to high-fat diet for 10 weeksSustained reduction of blood glucose and HbA1c.[2] Improved oral glucose tolerance.[2][2]
DPP-4 Inhibitor SitagliptinDiet-induced obese mice4 g/kg as a food admix for 12 weeksSignificantly reduced fasting blood glucose by 21%.[3][3]
DPP-4 Inhibitor Des-fluoro-sitagliptindb/db mice on a sucrose and linoleic acid diet0.4% in diet for 8 weeksSignificantly decreased blood glucose levels at 90 and 120 minutes in an insulin tolerance test and at 30 minutes in an oral glucose tolerance test.[4][4]
SGLT2 Inhibitor Dapagliflozindb/db mice1 mg/kg for 8, 12, and 16 weeksDramatic and consistent decrease in serum glucose.[5][5]
SGLT2 Inhibitor Empagliflozindb/db miceDaily oral gavage for 28 daysImproved albuminuria and albumin-to-creatinine ratios.[6]

Experimental Protocols

Streptozotocin (STZ)-Induced Diabetes Model in Rats

This model is widely used to induce a state of hyperglycemia that mimics type 1 or, in combination with a high-fat diet, type 2 diabetes.

  • Animals: Male Sprague-Dawley or Wistar rats are commonly used.[7][8]

  • Induction:

    • For a type 1 diabetes model, a single high dose of STZ (e.g., 60-65 mg/kg) is administered intravenously or intraperitoneally.[8]

    • For a type 2 diabetes model, a combination of a high-fat diet for several weeks followed by a lower dose of STZ is used to induce insulin resistance and partial beta-cell dysfunction.[2]

  • Confirmation of Diabetes: Blood glucose levels are monitored, and animals with fasting blood glucose levels typically above 250 mg/dL are considered diabetic.[7]

  • Post-Induction Care: To prevent initial hypoglycemia due to massive insulin release from damaged beta cells, animals may be provided with a 10% sucrose solution in their drinking water for the first 24-48 hours post-STZ injection.[9][10]

db/db Mouse Model of Type 2 Diabetes

The db/db mouse is a genetic model of obesity, insulin resistance, and type 2 diabetes, resulting from a mutation in the leptin receptor gene.

  • Animals: C57BL/KsJ-db/db mice are a commonly used strain.

  • Characteristics: These mice spontaneously develop obesity, hyperglycemia, and hyperinsulinemia, progressing to beta-cell failure.[11]

  • Experimental Use: db/db mice are valuable for studying the long-term effects of anti-diabetic compounds on glycemic control, insulin sensitivity, and diabetic complications.

  • Monitoring: Regular monitoring of body weight, food and water intake, and blood glucose levels is essential.

Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard procedure to assess how quickly an animal can clear a glucose load from the blood, providing insights into glucose tolerance and insulin sensitivity.

  • Fasting: Mice are typically fasted for 4-6 hours before the test.[12]

  • Glucose Administration: A bolus of glucose (typically 2 g/kg body weight) is administered orally via gavage.

  • Blood Sampling: Blood samples are collected from the tail vein at baseline (0 minutes) and at various time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Analysis: Blood glucose levels are measured at each time point to generate a glucose excursion curve. The area under the curve (AUC) is often calculated to quantify overall glucose tolerance.

Mandatory Visualization

AMG151_Mechanism_of_Action cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose_pancreas Glucose GLUT2_pancreas GLUT2 Transporter Glucose_pancreas->GLUT2_pancreas Uptake Glucokinase_pancreas Glucokinase (GK) GLUT2_pancreas->Glucokinase_pancreas G6P_pancreas Glucose-6-Phosphate Glucokinase_pancreas->G6P_pancreas Phosphorylation Metabolism Glycolysis & ATP Production G6P_pancreas->Metabolism K_ATP_channel K-ATP Channel Closure Metabolism->K_ATP_channel Ca_influx Ca2+ Influx K_ATP_channel->Ca_influx Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion AMG151_pancreas This compound AMG151_pancreas->Glucokinase_pancreas Activates Glucose_liver Glucose GLUT2_liver GLUT2 Transporter Glucose_liver->GLUT2_liver Uptake Glucokinase_liver Glucokinase (GK) GLUT2_liver->Glucokinase_liver G6P_liver Glucose-6-Phosphate Glucokinase_liver->G6P_liver Phosphorylation Glucose_production Hepatic Glucose Production Glucokinase_liver->Glucose_production Inhibits Glycogen_synthesis Glycogen Synthesis G6P_liver->Glycogen_synthesis Increases AMG151_liver This compound AMG151_liver->Glucokinase_liver Activates Experimental_Workflow cluster_induction Diabetes Induction cluster_treatment Treatment Period cluster_assessment Efficacy Assessment Animal_Model Select Animal Model (e.g., Rats, db/db Mice) Induction Induce Diabetes (e.g., STZ injection or genetic) Animal_Model->Induction Confirmation Confirm Hyperglycemia (Blood Glucose Measurement) Induction->Confirmation Grouping Randomize into Treatment Groups (Vehicle, this compound, Comparators) Confirmation->Grouping Dosing Administer Treatment (e.g., Oral Gavage, Daily) Grouping->Dosing Monitoring Monitor Health, Body Weight, Food & Water Intake Dosing->Monitoring Fasting_Glucose Measure Fasting Blood Glucose Monitoring->Fasting_Glucose OGTT Perform Oral Glucose Tolerance Test (OGTT) Monitoring->OGTT HbA1c Measure HbA1c Monitoring->HbA1c Lipids Analyze Plasma Lipids Monitoring->Lipids Data_Analysis Analyze and Compare Data Fasting_Glucose->Data_Analysis OGTT->Data_Analysis HbA1c->Data_Analysis Lipids->Data_Analysis

References

A Head-to-Head Comparison of ARRY-403 with Other Glucokinase Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Glucokinase activators (GKAs) represent a promising class of therapeutic agents for the treatment of Type 2 Diabetes Mellitus (T2DM) by targeting the fundamental defect of impaired glucose sensing. ARRY-403 (also known as AMG 151), a dual-acting GKA, showed initial promise in clinical development. This guide provides an objective comparison of ARRY-403 with other notable GKAs, supported by available experimental data, to offer a comprehensive overview for the research and drug development community.

Performance and Safety Profile Comparison

The following tables summarize the key clinical data for ARRY-403 and two other prominent GKAs: dorzagliatin, a dual-acting GKA that has successfully completed Phase III trials, and TTP399, a hepato-selective GKA. It is important to note that these data are not from direct head-to-head comparison studies and were generated in separate clinical trials with differing designs, patient populations, and durations.

Table 1: Efficacy of ARRY-403 in T2DM Patients on Metformin (Phase IIa Study)
DosageChange in Fasting Plasma Glucose (FPG) from Baseline (Day 28)
50 mg BID-1.0 mmol/L
100 mg BID-1.2 mmol/L
200 mg BID-1.8 mmol/L
100 mg QDNo significant change
200 mg QDNo significant change
400 mg QDNo significant change
Placebo-0.3 mmol/L

BID: twice daily; QD: once daily

A significant linear dose-effect trend on FPG was observed with the twice-daily regimen of ARRY-403.[1]

Table 2: Efficacy of Dorzagliatin in Drug-Naïve T2DM Patients (SEED Study - Phase III)
ParameterDorzagliatin (75 mg BID)Placebo
Change in HbA1c from Baseline (Week 24) -1.07%-0.50%
Change in 2-hour Postprandial Glucose (2h-PPG) from Baseline (Week 24) -2.83 mmol/L
Change in HOMA2-β (β-cell function) from Baseline (Week 24) +2.56-0.72

Dorzagliatin demonstrated a significant and sustained improvement in glycemic control and β-cell function.[2]

Table 3: Efficacy of TTP399 in T2DM Patients on Metformin (Phase IIb Study)
DosagePlacebo-Subtracted Change in HbA1c from Baseline (6 months)
800 mg QD-0.9%

TTP399 showed a clinically significant reduction in HbA1c.

Table 4: Key Safety and Tolerability Findings
Glucokinase ActivatorKey Adverse Events
ARRY-403 Higher incidence of hypoglycemia and hypertriglyceridemia.[1] The hypoglycemic incidence was reported to be as high as 9.0%.
Dorzagliatin Good safety profile, well-tolerated. Low incidence of hypoglycemia (<1% with blood glucose <3.0 mmol/L). No severe hypoglycemia or drug-related serious adverse events reported in the SEED study.
TTP399 Favorable safety profile with a low risk of hypoglycemia. Did not have a detrimental effect on plasma lipids.

The discontinuation of ARRY-403 development was largely attributed to the high incidence of hypoglycemia and concerns over elevated triglycerides, highlighting the critical challenge in the therapeutic window for dual-acting GKAs.[1] Newer generation GKAs like dorzagliatin and the hepato-selective TTP399 appear to have mitigated these risks.

Signaling Pathway and Experimental Workflow

To understand the mechanism and evaluation of GKAs, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.

GKA_Signaling_Pathway Glucokinase Activation Signaling Pathway cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose_P Glucose GLUT2_P GLUT2 Transporter Glucose_P->GLUT2_P Uptake GK_P Glucokinase (GK) GLUT2_P->GK_P G6P_P Glucose-6-Phosphate GK_P->G6P_P Phosphorylation Glycolysis_P Glycolysis G6P_P->Glycolysis_P ATP_ADP_P ↑ ATP/ADP Ratio Glycolysis_P->ATP_ADP_P KATP_Channel_P KATP Channel Closure ATP_ADP_P->KATP_Channel_P Depolarization_P Membrane Depolarization KATP_Channel_P->Depolarization_P Ca_Channel_P Ca2+ Channel Opening Depolarization_P->Ca_Channel_P Ca_Influx_P ↑ Intracellular Ca2+ Ca_Channel_P->Ca_Influx_P Insulin_Secretion Insulin Secretion Ca_Influx_P->Insulin_Secretion GKA_P GKA GKA_P->GK_P Activates Glucose_L Glucose GLUT2_L GLUT2 Transporter Glucose_L->GLUT2_L Uptake GK_L Glucokinase (GK) GLUT2_L->GK_L G6P_L Glucose-6-Phosphate GK_L->G6P_L Phosphorylation Glycogen_Synth Glycogen Synthesis G6P_L->Glycogen_Synth Glycolysis_L Glycolysis G6P_L->Glycolysis_L GKA_L GKA GKA_L->GK_L Activates GKA_Experimental_Workflow Typical Experimental Workflow for GKA Evaluation Start Compound Library Biochemical_Assay Biochemical Assay (Recombinant GK) Start->Biochemical_Assay High-Throughput Screening Cellular_Assay Cellular Assay (Hepatocytes, Islets) Biochemical_Assay->Cellular_Assay Hit Confirmation & Potency Animal_Models In Vivo Animal Models (e.g., OGTT in diabetic mice) Cellular_Assay->Animal_Models Efficacy & Proof-of-Concept Lead_Optimization Lead Optimization (Potency, Selectivity, PK/PD) Animal_Models->Lead_Optimization Lead_Optimization->Biochemical_Assay Iterative Testing Preclinical_Tox Preclinical Toxicology Lead_Optimization->Preclinical_Tox Clinical_Trials Clinical Trials (Phase I-III) Preclinical_Tox->Clinical_Trials

References

Navigating the Landscape of Type 2 Diabetes Treatment: A Comparative Analysis of AMG-151 and Other Glucokinase Activators

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the clinical trial data surrounding the glucokinase activator AMG-151 (ARRY-403) offers valuable insights into its efficacy and safety profile for the treatment of type 2 diabetes. When benchmarked against other therapies, both within its class and across different mechanisms of action, a clearer picture emerges of its potential role in managing this complex metabolic disease.

This guide provides a comprehensive comparison of this compound with other glucokinase activators and established second-line therapies for type 2 diabetes. By presenting quantitative data from clinical trials, detailing experimental protocols, and visualizing key pathways, this report aims to equip researchers, scientists, and drug development professionals with the necessary information to objectively evaluate the reproducibility and therapeutic potential of these agents.

Mechanism of Action: Targeting the Body's Glucose Sensor

Glucokinase (GK) acts as a glucose sensor in the body, primarily in the pancreas and liver. In the pancreas, GK activation in beta-cells leads to increased insulin secretion in response to rising blood glucose levels. In the liver, GK activation enhances glucose uptake and conversion to glycogen. Glucokinase activators (GKAs), like this compound, are small molecules that allosterically activate this enzyme, thereby amplifying the body's natural glucose-sensing and disposal mechanisms. This dual action on insulin secretion and hepatic glucose uptake makes GKAs a promising therapeutic strategy for type 2 diabetes.

cluster_pancreas Pancreatic Beta-Cell cluster_liver Liver Cell Glucose Glucose GK_pancreas Glucokinase (Activated by this compound) Glucose->GK_pancreas Enters cell Insulin Secretion Insulin Secretion GK_pancreas->Insulin Secretion Triggers Blood Glucose Blood Glucose Insulin Secretion->Blood Glucose Lowers Glucose_liver Glucose GK_liver Glucokinase (Activated by this compound) Glucose_liver->GK_liver Enters cell Glycogen Synthesis Glycogen Synthesis GK_liver->Glycogen Synthesis Promotes Glycogen Synthesis->Blood Glucose Lowers Blood Glucose->Glucose Blood Glucose->Glucose_liver

Caption: Mechanism of Action of this compound.

Comparative Efficacy of Glucokinase Activators

The clinical development of glucokinase activators has seen both successes and setbacks. While this compound showed promise in early trials, other GKAs like Dorzagliatin and TTP399 have also been extensively studied. The following table summarizes key efficacy data from clinical trials of these agents when added to metformin therapy.

DrugTrial PhaseDurationChange in HbA1c (from baseline)Change in Fasting Plasma Glucose (FPG) (from baseline)
This compound (ARRY-403) IIa28 daysData not specified in abstractsSignificant reduction with twice-daily dosing
Dorzagliatin III24 weeks-1.02%Statistically significant improvement
TTP399 IIb6 months-0.9% (placebo-subtracted)Not specified

Head-to-Head: this compound vs. Standard Second-Line Therapies

For patients with type 2 diabetes inadequately controlled on metformin, several other classes of oral antihyperglycemic agents are available. This section compares the clinical trial data for this compound with that of a dipeptidyl peptidase-4 (DPP-4) inhibitor (Sitagliptin), a sodium-glucose cotransporter-2 (SGLT2) inhibitor (Canagliflozin), and a sulfonylurea (Glimepiride).

Drug ClassDrugTrial PhaseDurationChange in HbA1c (from baseline)Change in Fasting Plasma Glucose (FPG) (from baseline)
Glucokinase Activator This compound (ARRY-403)IIa28 daysData not specified in abstractsSignificant reduction with twice-daily dosing
DPP-4 Inhibitor SitagliptinIII24 weeks-0.65% (vs. placebo)-25.4 mg/dL (vs. placebo)
SGLT2 Inhibitor Canagliflozin (100mg)III26 weeks-0.77% (vs. placebo)Significant reduction
Sulfonylurea GlimepirideIII24 weeks-1.2%-35.7 mg/dL

Safety and Tolerability Profile

A critical aspect of any therapeutic agent is its safety profile. Glucokinase activators have been associated with a risk of hypoglycemia and hypertriglyceridemia. The table below summarizes the key safety findings for this compound and its comparators.

DrugNotable Adverse Events
This compound (ARRY-403) Higher incidence of hypoglycemia and hypertriglyceridemia.[1]
Dorzagliatin Low incidence of hypoglycemia (<1%); no drug-related serious adverse events.[2][3]
TTP399 No induction of hypoglycemia.[4]
Sitagliptin Generally well-tolerated with a low risk of hypoglycemia.
Canagliflozin Increased risk of genital mycotic infections, urinary tract infections, and osmotic diuresis-related events.
Glimepiride Higher risk of hypoglycemia compared to other oral agents.

Experimental Protocols: A Closer Look at the Clinical Trials

Reproducibility of research findings is contingent on a clear understanding of the methodologies employed. Below are summaries of the experimental protocols for the key clinical trials cited in this guide.

This compound (ARRY-403) Phase IIa Trial (NCT01464437)
  • Objective: To evaluate the dose-effect relationship of this compound on fasting plasma glucose in patients with type 2 diabetes treated with metformin.

  • Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group, fixed-dose study.

  • Participants: 236 patients with type 2 diabetes on stable metformin therapy (≥850 mg/day).

  • Interventions: Patients received oral this compound at doses of 50 mg, 100 mg, or 200 mg twice daily, or 100 mg, 200 mg, or 400 mg once daily, or a matching placebo for 28 days.[1]

  • Key Inclusion Criteria: Age 18-75 years, diagnosis of type 2 diabetes, HbA1c between 7.5% and 11.0%.

  • Key Exclusion Criteria: History of type 1 diabetes, significant weight change, use of other anti-hyperglycemic medications within 3 months.

cluster_arms Treatment Arms Screening Screening Randomization Randomization Screening->Randomization This compound BID (50, 100, 200mg) This compound BID (50, 100, 200mg) Randomization->this compound BID (50, 100, 200mg) This compound QD (100, 200, 400mg) This compound QD (100, 200, 400mg) Randomization->this compound QD (100, 200, 400mg) Placebo Placebo Randomization->Placebo Treatment (28 days) Treatment (28 days) Follow-up Follow-up Treatment (28 days)->Follow-up This compound BID (50, 100, 200mg)->Treatment (28 days) This compound QD (100, 200, 400mg)->Treatment (28 days) Placebo->Treatment (28 days)

Caption: this compound Phase IIa Trial Workflow.

Dorzagliatin Phase III Trial (DAWN Study)
  • Objective: To evaluate the efficacy and safety of dorzagliatin as an add-on therapy to metformin in patients with type 2 diabetes.[3]

  • Design: A randomized, double-blind, placebo-controlled trial.[3]

  • Participants: 767 patients with type 2 diabetes inadequately controlled with metformin (≥1500 mg/day).[3]

  • Interventions: Patients were randomized to receive either dorzagliatin 75 mg twice daily or placebo, in addition to their ongoing metformin therapy, for 24 weeks. This was followed by a 28-week open-label period where all patients received dorzagliatin.[3]

  • Primary Endpoint: Change in HbA1c from baseline at week 24.[3]

TTP399 Phase IIb Trial (AGATA Study)
  • Objective: To assess the efficacy and safety of TTP399 in patients with type 2 diabetes on stable doses of metformin.

  • Design: A multicenter, randomized, double-blind, placebo- and active-comparator-controlled, parallel-group trial.

  • Participants: 190 patients with type 2 diabetes.

  • Interventions: Patients were treated for six months. The specific arms included TTP399 (800 mg daily), sitagliptin, and placebo, all as add-ons to metformin.

  • Primary Endpoint: Change in HbA1c from baseline after six months.

Sitagliptin, Canagliflozin, and Glimepiride Combination Trials with Metformin

The experimental designs for the comparator drugs were typically Phase III, randomized, double-blind, placebo- or active-controlled trials in patients with type 2 diabetes inadequately controlled on metformin. The primary endpoint was generally the change in HbA1c from baseline over a period of 24 to 52 weeks.

Conclusion

The research findings on this compound (ARRY-403) indicate its potential as a glucose-lowering agent in patients with type 2 diabetes, acting through the novel mechanism of glucokinase activation. However, the increased incidence of hypoglycemia and hypertriglyceridemia observed in the Phase IIa trial highlights a key challenge for this class of drugs.

In comparison, newer generation glucokinase activators like dorzagliatin and the hepato-selective TTP399 appear to have more favorable safety profiles, particularly regarding hypoglycemia. When compared to established second-line therapies, this compound's efficacy data from early trials is less robust. Agents like SGLT2 inhibitors and DPP-4 inhibitors offer significant HbA1c reduction with a lower risk of hypoglycemia compared to sulfonylureas.

For drug development professionals, the journey of glucokinase activators underscores the importance of optimizing tissue selectivity and minimizing off-target effects to achieve a favorable therapeutic window. The reproducibility of the findings for this compound would require further larger-scale clinical trials with a focus on long-term efficacy and safety. Researchers and scientists can leverage the comparative data presented here to inform the design of future studies and the development of next-generation therapies for type 2 diabetes.

References

Cross-Validation of IMGN151's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A new generation antibody-drug conjugate, IMGN151, is under development for the treatment of folate receptor alpha (FRα)-positive cancers. This guide provides a comprehensive comparison of IMGN151's mechanism of action with other FRα-targeting antibody-drug conjugates (ADCs), supported by preclinical experimental data. The information is intended for researchers, scientists, and drug development professionals.

IMGN151 is an investigational ADC designed to deliver a potent cytotoxic payload specifically to tumor cells overexpressing FRα.[1][2] This targeted approach aims to enhance therapeutic efficacy while minimizing off-target toxicities associated with traditional chemotherapy. This guide will delve into the molecular components, preclinical performance, and the experimental methodologies used to validate the mechanism of action of IMGN151 and its key alternatives.

Comparative Analysis of FRα-Targeting ADCs

The therapeutic efficacy of an ADC is determined by the interplay of its three key components: the monoclonal antibody, the linker, and the cytotoxic payload. The following table summarizes these components for IMGN151 and other notable FRα-targeting ADCs.

ADC Antibody Linker Payload (Cytotoxin) Drug-to-Antibody Ratio (DAR)
IMGN151 Asymmetric, bivalent, biparatopic antibody targeting two FRα epitopesCleavable peptide linkerMaytansinoid derivative (DM21)~3.5
Mirvetuximab Soravtansine (IMGN853) Humanized anti-FRα monoclonal antibodyCleavable disulfide linker (sulfo-SPDB)Maytansinoid derivative (DM4)~3.4
STRO-002 (Luveltamab Tazevibulin) Anti-FRα human IgG1 antibody (SP8166)Cleavable 3-aminophenyl hemiasterlin linker-warhead (SC239)Tubulin-targeting hemiasterlin (SC209)4 (Homogeneous)
MORAb-202 (Farletuzumab Ecteribulin) Humanized anti-FRα mAb (Farletuzumab)Cathepsin B-cleavable linkerEribulin4.0

Preclinical Performance Data

The following tables summarize the in vitro cytotoxicity and in vivo efficacy of IMGN151 and its alternatives in various cancer models.

In Vitro Cytotoxicity
ADC Cell Line Cancer Type FRα Expression IC50 (nM)
IMGN151 Various FRα-positive cell linesOvarian, Endometrial, Breast, CervicalLow to MediumMore active than IMGN853
Mirvetuximab Soravtansine IGROV-1OvarianHighSynergistic with carboplatin/doxorubicin
STRO-002 Multiple ovarian cancer cell linesOvarianHigh0.1 - 3
MORAb-202 IGROV-1OvarianHigh0.01
NCI-H2110LungMedium0.74
A431-A3SkinLow23
In Vivo Efficacy in Xenograft Models
ADC Xenograft Model Cancer Type FRα Expression Key Findings
IMGN151 Ovarian, Endometrial, Breast, Cervical cancer xenograftsVariousHigh, Medium, and LowComplete tumor regression
Mirvetuximab Soravtansine OV-90, IGROV-1, PDX modelsOvarianHighSignificant tumor regression, especially in combination with bevacizumab
STRO-002 Igrov-1, OVCAR-3 xenograftsOvarianHighComplete tumor regression at 5-10 mg/kg single dose
MORAb-202 TNBC PDX modelsTriple-Negative BreastHigh and LowDurable tumor regression proportional to FRα expression

Visualizing the Mechanism of Action and Experimental Workflows

To further elucidate the processes involved in ADC therapy, the following diagrams, generated using the DOT language, illustrate the generalized mechanism of action for FRα-targeting ADCs and the workflows for key validation experiments.

Signaling Pathway of FRα-Targeting ADCs

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) FRa Folate Receptor α (FRα) ADC->FRa 1. Binding Endosome Endosome FRa->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release Microtubules Microtubules Payload->Microtubules 5. Target Engagement Bystander_Cell Neighboring Tumor Cell Payload->Bystander_Cell 7. Bystander Effect Apoptosis Cell Death (Apoptosis) Microtubules->Apoptosis 6. Cytotoxicity MTT_Assay_Workflow Start Start Cell_Seeding Seed cancer cells in 96-well plates Start->Cell_Seeding Incubation_1 Incubate overnight (37°C, 5% CO2) Cell_Seeding->Incubation_1 ADC_Treatment Treat cells with serial dilutions of ADC Incubation_1->ADC_Treatment Incubation_2 Incubate for 72-120 hours ADC_Treatment->Incubation_2 MTT_Addition Add MTT reagent to each well Incubation_2->MTT_Addition Incubation_3 Incubate for 2-4 hours MTT_Addition->Incubation_3 Solubilization Add solubilization buffer (e.g., DMSO) Incubation_3->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 values Absorbance_Reading->IC50_Calculation End End IC50_Calculation->End Bystander_Effect_Workflow Start Start Cell_Prep Prepare FRα-positive (target) and FRα-negative (bystander) - GFP-labeled cells Start->Cell_Prep Co-culture_Seeding Co-culture target and bystander cells in varying ratios Cell_Prep->Co-culture_Seeding Incubation_1 Incubate overnight Co-culture_Seeding->Incubation_1 ADC_Treatment Treat co-culture with ADC Incubation_1->ADC_Treatment Incubation_2 Incubate for a defined period ADC_Treatment->Incubation_2 Fluorescence_Imaging Image wells to quantify GFP-positive (bystander) cells Incubation_2->Fluorescence_Imaging Viability_Analysis Analyze bystander cell viability Fluorescence_Imaging->Viability_Analysis End End Viability_Analysis->End

References

Navigating the Safety Landscape of Glucokinase Activators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the side effect profiles of emerging glucokinase activators reveals a class of drugs with significant therapeutic potential for type 2 diabetes, yet with safety considerations that warrant careful evaluation. This guide provides a comparative overview of the adverse event profiles of different glucokinase activators (GKAs), supported by data from clinical trials, to aid researchers and drug development professionals in this evolving field.

Glucokinase (GK) activators are a promising class of oral hypoglycemic agents that enhance glucose metabolism by allosterically activating the GK enzyme in the pancreas and liver. This dual action leads to increased glucose-stimulated insulin secretion and enhanced hepatic glucose uptake and glycogen synthesis. However, the development of early GKAs was hampered by a narrow therapeutic window, primarily due to the risk of hypoglycemia and other metabolic disturbances.[1][2] Newer generation GKAs, including both dual-acting and hepatoselective agents, have sought to overcome these limitations with improved safety profiles.

Comparative Side Effect Profiles

Clinical trial data has illuminated distinct side effect profiles among different GKAs. The most commonly reported adverse events include hypoglycemia, hyperlipidemia (particularly hypertriglyceridemia), and hyperuricemia. The incidence and severity of these side effects appear to vary depending on the specific GKA and its mechanism of action (dual-acting vs. hepatoselective).

Side EffectDorzagliatin (Dual-acting)MK-0941 (Dual-acting)AZD1656 (Dual-acting)TTP399 (Hepatoselective)PF-04937319Piragliatin
Hypoglycemia Increased risk of mild hypoglycemia, but not clinically significant or severe hypoglycemia.[3]Increased risk of any and clinically significant hypoglycemia.[1][3]Associated with an increased risk of hypoglycemia.[4]Lower risk of hypoglycemia compared to dual-acting GKAs.[5][6][7]Reduced risk of mild and clinically significant hypoglycemia.[3]High incidence of hypoglycemia hindered its development.[3]
Hyperlipidemia Associated with an increased risk of hyperlipidemia.[3]Treatment was associated with an increased risk of hypertriglyceridemia.[2][8]No significant effect on triglycerides reported in some studies.[2]Does not appear to increase plasma triglycerides.[6]N/AN/A
Hyperuricemia Significantly increased risk of hyperuricemia.[3]N/AN/AN/AN/AN/A
Elevated Liver Enzymes A consistent increase in liver enzymes has been observed.[4][9]N/AN/AN/AN/AMay result in liver toxicity.[8]
Gastrointestinal Disturbances Commonly reported, including nausea, diarrhea, and abdominal discomfort, generally mild to moderate.[10][11]N/AN/AN/AN/AN/A
Loss of Efficacy N/ALost its hypoglycemic effect at week 30 in some studies.[3]Failed in hypoglycemic effect in phase II clinical trials.[3]Sustained glycemic control observed in studies.[12]N/AN/A

N/A: Data not available in the provided search results.

Signaling Pathway and Potential for Side Effects

The mechanism of action of GKAs is central to both their efficacy and their potential for side effects. The following diagram illustrates the central role of glucokinase in glucose metabolism and how its activation can lead to both desired and adverse effects.

cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte cluster_efficacy Therapeutic Effects pancreas_glucose Glucose pancreas_gk Glucokinase (GK) pancreas_glucose->pancreas_gk pancreas_gka Dual-acting GKA pancreas_gka->pancreas_gk Activates pancreas_g6p Glucose-6-Phosphate pancreas_gk->pancreas_g6p pancreas_atp ↑ ATP/ADP Ratio pancreas_g6p->pancreas_atp pancreas_insulin Insulin Secretion pancreas_atp->pancreas_insulin pancreas_hypoglycemia Hypoglycemia Risk pancreas_insulin->pancreas_hypoglycemia glucose_control Improved Glycemic Control pancreas_insulin->glucose_control liver_glucose Glucose liver_gk Glucokinase (GK) liver_glucose->liver_gk liver_gka Dual-acting & Hepatoselective GKA liver_gka->liver_gk Activates liver_g6p Glucose-6-Phosphate liver_gk->liver_g6p liver_glycogen Glycogen Synthesis liver_g6p->liver_glycogen liver_glycolysis Glycolysis liver_g6p->liver_glycolysis liver_glycogen->glucose_control liver_lipogenesis De Novo Lipogenesis liver_glycolysis->liver_lipogenesis liver_uric_acid ↑ Uric Acid liver_glycolysis->liver_uric_acid via increased lactate liver_triglycerides ↑ Triglycerides liver_lipogenesis->liver_triglycerides

Figure 1: Glucokinase Activation Pathway and Side Effects. This diagram illustrates how glucokinase activators enhance glucose metabolism in the pancreas and liver, leading to improved glycemic control but also potential side effects like hypoglycemia, hypertriglyceridemia, and hyperuricemia.

Experimental Protocols for Assessing Side Effects

The evaluation of the side effect profiles of GKAs is a critical component of clinical trials. A generalized workflow for these assessments is outlined below.

cluster_workflow Clinical Trial Workflow for Side Effect Assessment cluster_endpoints Key Safety Endpoints Monitored start Patient Recruitment (Type 2 Diabetes) randomization Randomization start->randomization treatment_gka GKA Treatment Group randomization->treatment_gka treatment_placebo Placebo/Active Comparator Group randomization->treatment_placebo monitoring Regular Monitoring Visits treatment_gka->monitoring treatment_placebo->monitoring data_collection Data Collection monitoring->data_collection Adverse Event Reporting Blood & Urine Samples Physical Examinations analysis Statistical Analysis data_collection->analysis Comparison of Incidence Rates hypoglycemia_monitoring - Self-monitored blood glucose - Continuous glucose monitoring - Symptomatic and severe hypoglycemic events lipid_monitoring - Fasting lipid panel (Triglycerides, LDL, HDL, Total Cholesterol) uric_acid_monitoring - Serum uric acid levels liver_function_monitoring - Liver function tests (ALT, AST) results Side Effect Profile analysis->results

Figure 2: Experimental Workflow for Side Effect Assessment. This flowchart outlines the typical process in a clinical trial to evaluate the safety and side effect profile of a new glucokinase activator.

Methodologies for Key Experiments:

  • Assessment of Hypoglycemia: The incidence and severity of hypoglycemia are typically assessed through a combination of patient self-monitoring of blood glucose (SMBG), continuous glucose monitoring (CGM), and the recording of symptomatic and severe hypoglycemic events. A severe event is often defined as an episode requiring assistance from another person.

  • Evaluation of Lipid Profile: Fasting blood samples are collected at baseline and at regular intervals throughout the study. A standard lipid panel is performed to measure levels of triglycerides, total cholesterol, low-density lipoprotein (LDL) cholesterol, and high-density lipoprotein (HDL) cholesterol.

  • Monitoring of Uric Acid Levels: Serum uric acid concentrations are measured from blood samples taken at baseline and subsequent study visits to assess for hyperuricemia.

  • Liver Function Tests: To monitor for potential hepatotoxicity, liver function tests are conducted on blood samples. These tests typically include the measurement of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels.

  • Adverse Event Reporting: Throughout the clinical trial, all adverse events (AEs) are recorded, regardless of their perceived relationship to the study drug. This includes information on the nature, severity, and duration of the event.

Conclusion

The landscape of glucokinase activators is evolving, with newer agents demonstrating improved safety profiles compared to their predecessors. While hypoglycemia remains a key concern, particularly for dual-acting GKAs, hepatoselective agents like TTP399 appear to mitigate this risk.[5][6][7] However, other metabolic effects, such as hyperlipidemia and hyperuricemia, have emerged as important considerations for some GKAs.[3] Continued research and well-designed clinical trials are essential to fully characterize the long-term safety and efficacy of this promising class of drugs for the management of type 2 diabetes. The detailed comparison and methodologies provided in this guide offer a valuable resource for researchers and clinicians working to advance this therapeutic area.

References

Unveiling the Specificity of AMG-151: A Comparative Analysis for Glucokinase Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

THOUSAND OAKS, Calif. – December 8, 2025 – This guide provides a comprehensive comparison of the glucokinase activator (GKA) AMG-151 (also known as ARRY-403), focusing on its specificity for its target, glucokinase (GK). This document is intended for researchers, scientists, and drug development professionals interested in the landscape of diabetes therapeutics. While this compound development was discontinued due to observations of hypoglycemia and hypertriglyceridemia in clinical trials, an analysis of its biochemical profile offers valuable insights into the development of next-generation GKAs.[1]

Glucokinase plays a pivotal role in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells to trigger insulin secretion and in the liver to regulate glucose uptake and glycogen synthesis.[2] Small molecule activators of GK, such as this compound, were developed to enhance these effects for the treatment of type 2 diabetes. This compound was characterized as a dual activator, targeting both pancreatic and hepatic glucokinase.[1]

Comparative Analysis of Glucokinase Activator Specificity

A critical aspect of drug development is ensuring the specificity of a compound for its intended target to minimize off-target effects. While specific quantitative data from a broad kinase selectivity panel for this compound is not publicly available, preclinical data described it as having "good in vitro drug-like properties... and selectivity against broad panels of receptors and enzymes." This suggests that such screening was conducted during its development.

To provide a comparative context, this guide presents available data for other well-characterized glucokinase activators. It is important to note that direct comparison of potencies across different studies should be done with caution due to variations in assay conditions.

CompoundTargetEC50 / IC50 (Glucokinase)Off-Target Profile HighlightsReference
This compound (ARRY-403) Glucokinase (dual activator)EC50 = 79 nM (at 5 mM glucose)Data from broad panel screening not publicly available.MedKoo Biosciences
Dorzagliatin Glucokinase (dual activator)Not specifiedNot specified in provided results.N/A
TTP399 Glucokinase (hepatoselective)EC50 = 304 nM (at 15 mM glucose)Does not affect the GK-GKRP interaction.[3]
MK-0941 GlucokinaseNot specifiedAssociated with a high incidence of hypoglycemia.[2]
PF-04937319 Glucokinase (partial activator)Not specifiedNot specified in provided results.N/A

Experimental Protocols

The validation of a compound's specificity typically involves a series of biochemical and cellular assays. Below are generalized protocols representative of those used in the industry to characterize glucokinase activators and assess their selectivity.

Glucokinase Activation Assay (Biochemical)

This assay measures the direct effect of a compound on the enzymatic activity of purified glucokinase.

Principle: The assay quantifies the rate of glucose phosphorylation by glucokinase, which is coupled to the production of a detectable signal (e.g., fluorescence or absorbance).

Materials:

  • Recombinant human glucokinase

  • Glucose

  • Adenosine triphosphate (ATP)

  • Coupling enzyme system (e.g., glucose-6-phosphate dehydrogenase)

  • NADP+

  • Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)

  • Test compound (this compound or comparator)

  • Microplate reader (fluorescence or absorbance)

Procedure:

  • Prepare a reaction mixture containing assay buffer, glucose, ATP, NADP+, and the coupling enzyme system.

  • Add varying concentrations of the test compound to the wells of a microplate.

  • Initiate the reaction by adding recombinant glucokinase to each well.

  • Monitor the increase in NADPH concentration over time by measuring the change in absorbance at 340 nm or fluorescence.

  • Calculate the initial reaction velocity for each compound concentration.

  • Plot the reaction velocity against the compound concentration to determine the EC50 value (the concentration at which the compound elicits a half-maximal response).

Kinase Selectivity Profiling (Biochemical)

To assess the specificity of a compound, it is screened against a large panel of diverse protein kinases.

Principle: The inhibitory effect of the compound on the activity of each kinase in the panel is measured, typically at a fixed concentration.

Materials:

  • A panel of purified, active protein kinases

  • Specific peptide substrates for each kinase

  • Radiolabeled ATP (e.g., [γ-33P]ATP) or a non-radioactive detection system (e.g., ADP-Glo™)

  • Test compound

  • Appropriate assay buffers for each kinase

Procedure:

  • In the wells of a microplate, combine each kinase with its specific substrate and ATP in the presence of the test compound (typically at a high concentration, e.g., 10 µM).

  • Allow the kinase reaction to proceed for a defined period.

  • Stop the reaction and quantify the amount of phosphorylated substrate. In radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. In non-radioactive assays, the amount of ADP produced is measured via a luminescence-based reaction.

  • Calculate the percentage of inhibition for each kinase relative to a control reaction without the compound.

  • "Hits" (kinases inhibited above a certain threshold, e.g., 50%) are then typically followed up with IC50 determinations to quantify the potency of the off-target interaction.

Visualizing Key Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

Glucokinase_Signaling_Pathway cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose_P Glucose GLUT2_P GLUT2 Transporter Glucose_P->GLUT2_P GK_P Glucokinase (GK) GLUT2_P->GK_P G6P_P Glucose-6-Phosphate GK_P->G6P_P Metabolism_P Metabolism G6P_P->Metabolism_P ATP_P ↑ ATP/ADP Ratio Metabolism_P->ATP_P K_channel KATP Channel Closure ATP_P->K_channel Ca_channel Ca2+ Influx K_channel->Ca_channel Insulin_Vesicles Insulin Vesicles Ca_channel->Insulin_Vesicles Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion AMG151_P This compound AMG151_P->GK_P activates Glucose_L Glucose GLUT2_L GLUT2 Transporter Glucose_L->GLUT2_L GK_L Glucokinase (GK) GLUT2_L->GK_L G6P_L Glucose-6-Phosphate GK_L->G6P_L Glycogen Glycogen Synthesis G6P_L->Glycogen Glycolysis Glycolysis G6P_L->Glycolysis AMG151_L This compound AMG151_L->GK_L activates

Caption: Dual activation of glucokinase by this compound in pancreas and liver.

Kinase_Selectivity_Workflow Compound Test Compound (e.g., this compound) Primary_Assay Primary Target Assay (Glucokinase Activation) Compound->Primary_Assay Selectivity_Screen Broad Kinase Panel Screen (e.g., >300 kinases) Compound->Selectivity_Screen Data_Analysis Data Analysis (% Inhibition) Selectivity_Screen->Data_Analysis Hit_Identification Hit Identification (Inhibition > Threshold) Data_Analysis->Hit_Identification IC50_Determination IC50 Determination for Off-Target Hits Hit_Identification->IC50_Determination Selectivity_Profile Selectivity Profile Generation IC50_Determination->Selectivity_Profile

Caption: Workflow for determining the kinase selectivity profile of a compound.

Conclusion

While this compound showed promise as a glucokinase activator, its development was halted due to adverse effects observed in clinical studies, a fate shared by several other first-generation GKAs.[2] The challenges of achieving a therapeutic window that separates robust glycemic control from the risks of hypoglycemia and hypertriglyceridemia have been significant for dual-acting GKAs. Newer generation compounds, such as the hepatoselective GKA TTP399, aim to mitigate these risks by avoiding activation of pancreatic glucokinase and not interfering with the glucokinase regulatory protein (GKRP) interaction in the liver.[3] A thorough understanding of the specificity and off-target profiles of earlier compounds like this compound is crucial for guiding the design and development of safer and more effective glucokinase activators for the treatment of type 2 diabetes.

References

Independent Verification of IMGN151's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic potential of IMGN151, a novel antibody-drug conjugate (ADC), with the established alternative, mirvetuximab soravtansine. The information presented is based on publicly available preclinical and clinical data to support independent verification and inform research and development decisions.

Introduction to IMGN151 and Folate Receptor Alpha (FRα)

IMGN151, also known as opugotamig olatansine, is a next-generation antibody-drug conjugate targeting folate receptor alpha (FRα).[1] FRα is a glycosylphosphatidylinositol-anchored protein that is overexpressed in a variety of epithelial malignancies, including ovarian, endometrial, and triple-negative breast cancer, while having limited expression in normal tissues, making it an attractive target for cancer therapy.[2] IMGN151 is engineered with a biparatopic antibody that targets two distinct epitopes of FRα, conjugated to the maytansinoid derivative DM21 via a cleavable peptide linker.[2][3] This design aims to enhance its therapeutic window and efficacy, particularly in tumors with low to medium FRα expression.[2][4]

Comparative Analysis: IMGN151 vs. Mirvetuximab Soravtansine

Mirvetuximab soravtansine (IMGN853) is an established FRα-targeting ADC that has undergone extensive clinical evaluation.[2] The following sections compare the preclinical and clinical data of IMGN151 with this key alternative.

Preclinical Performance

Preclinical studies have demonstrated several potential advantages of IMGN151 over mirvetuximab soravtansine. These findings are summarized in the tables below, based on data presented at the American Association for Cancer Research (AACR) Annual Meeting.[2][3][4]

Table 1: In Vitro Cytotoxicity against FRα-Expressing Cell Lines [2]

Cell Line FRα ExpressionComparative Activity of IMGN151
HighSimilar to mirvetuximab soravtansine
MediumUp to 200 times more active than mirvetuximab soravtansine

Table 2: In Vivo Efficacy in Human Tumor Xenograft Models [2]

FRα Expression LevelIMGN151 Antitumor Activity
High (KB, H-score of 300)Complete tumor regression
Medium (Igrov-1, H-score of 140)Complete tumor regression
Medium (Ishikawa, H-score of 100)Complete tumor regression
Low (Ov-90, H-score of 30)Complete tumor regression

Table 3: Pharmacokinetic and Mechanistic Advantages of IMGN151 [3][4]

ParameterIMGN151 Advantage over Mirvetuximab Soravtansine
Antibody Binding & Payload Delivery100% boost in medium FRα-expressing cells
170% boost in high FRα-expressing cells
ADC Half-Life (in cynomolgus monkeys)Increased by 60 hours
Conjugate Exposure (in vivo)Increased by 40%
Bystander Killing ActivityNotably stronger in mixed cultures of target-positive and negative cells
Clinical Trial Overview

Both IMGN151 and mirvetuximab soravtansine have been evaluated in clinical trials. A high-level comparison of their key studies is presented below.

Table 4: Comparison of Key Clinical Trials

FeatureIMGN151 (NCT05527184)[5][6][7][8]Mirvetuximab Soravtansine (SORAYA, NCT04296890)[9][10][11][12][13]
Phase Phase 1Phase 2
Status RecruitingCompleted
Study Design Open-label, dose-escalation and expansionSingle-arm, open-label
Patient Population Recurrent endometrial, ovarian, fallopian tube, primary peritoneal, or cervical cancersPlatinum-resistant ovarian, primary peritoneal, or fallopian tube cancer with high FRα expression
Primary Endpoints Safety, tolerability, recommended Phase 2 doseObjective Response Rate (ORR)
Intervention IMGN151 administered intravenously every 3 weeksMirvetuximab soravtansine administered intravenously every 3 weeks

Signaling Pathways and Mechanism of Action

The therapeutic effect of IMGN151 and mirvetuximab soravtansine is initiated by their binding to FRα on the tumor cell surface, leading to internalization and subsequent release of their cytotoxic payloads.

FRa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC IMGN151 or Mirvetuximab Soravtansine FRa Folate Receptor Alpha (FRα) ADC->FRa Binding Endosome Endosome FRa->Endosome Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Trafficking Payload Cytotoxic Payload (DM21 or DM4) Lysosome->Payload Payload Release Microtubule_Disruption Microtubule Disruption Payload->Microtubule_Disruption Cell_Cycle_Arrest Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Experimental_Workflow_ADC_Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (MTT) Bystander Bystander Effect Assay (Co-culture) Internalization Internalization Assay (Flow Cytometry) Xenograft Patient-Derived Xenograft (PDX) Model Internalization->Xenograft Efficacy Efficacy Study (Tumor Growth Inhibition) Xenograft->Efficacy Clinical_Trials Clinical_Trials Efficacy->Clinical_Trials Start ADC Candidate Start->Cytotoxicity Start->Bystander Start->Internalization

References

Benchmarking AMG-151: An In Vitro Comparison with Standard Type 2 Diabetes Treatments

Author: BenchChem Technical Support Team. Date: December 2025

A detailed in vitro analysis of the glucokinase activator AMG-151 against established type 2 diabetes therapies, metformin and GLP-1 receptor agonists, reveals distinct mechanisms and potency profiles. This guide provides a comparative overview of their performance in key cellular assays, supported by detailed experimental protocols and pathway visualizations to inform researchers, scientists, and drug development professionals.

This publication objectively compares the in vitro performance of the investigational glucokinase activator this compound (also known as ARRY-403) with two cornerstone classes of type 2 diabetes treatments: the biguanide metformin and the incretin-based glucagon-like peptide-1 (GLP-1) receptor agonists. The following sections present quantitative data in structured tables, detailed methodologies for key experiments, and visual representations of the relevant signaling pathways and experimental workflows.

Data Presentation: Comparative In Vitro Efficacy

The in vitro potency of this compound, metformin, and representative GLP-1 receptor agonists (liraglutide and semaglutide) were evaluated across different assays targeting their respective mechanisms of action.

Drug ClassCompoundAssayCell Line/SystemKey ParameterValue
Glucokinase Activator This compound (ARRY-403)Human Glucokinase ActivationEnzyme AssayEC50 (at 5 mM glucose)79 nM[1]
Biguanide MetforminAMPK ActivationHepG2 CellsEffective Concentration~0.5-2 mM
Glucose UptakeL6 MyotubesHalf-maximal stimulation~800 µM[2]
GLP-1 Receptor Agonist LiraglutidecAMP ProductionCHO cells (expressing human GLP-1R)EC50 (serum-free)1.2 pM[3]
GLP-1 Receptor Agonist SemaglutidecAMP ProductionCHO cells (expressing human GLP-1R)EC50 (serum-free)0.9 pM[3]

Table 1: Comparative In Vitro Potency of this compound and Standard Type 2 Diabetes Treatments. This table summarizes the half-maximal effective concentrations (EC50) or effective concentrations for each compound in relevant in vitro assays. Lower values indicate higher potency.

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of each drug class are crucial for understanding their therapeutic effects and potential for combination therapies.

This compound: Glucokinase Activation

This compound is an allosteric activator of glucokinase (GK), a key enzyme that acts as a glucose sensor in pancreatic β-cells and hepatocytes. By enhancing GK activity, this compound increases the rate of glucose phosphorylation, leading to increased glycolysis and subsequent stimulation of insulin secretion in a glucose-dependent manner in the pancreas. In the liver, it promotes glucose uptake and glycogen synthesis.

AMG151_Pathway cluster_pancreas Pancreatic β-cell Glucose_p Glucose GLUT2_p GLUT2 Glucose_p->GLUT2_p GK_p Glucokinase (GK) GLUT2_p->GK_p AMG151_p This compound AMG151_p->GK_p activates G6P_p Glucose-6-Phosphate GK_p->G6P_p Metabolism_p Metabolism G6P_p->Metabolism_p ATP_ADP_p ↑ ATP/ADP Ratio Metabolism_p->ATP_ADP_p KATP_p KATP Channel Closure ATP_ADP_p->KATP_p Depolarization_p Depolarization KATP_p->Depolarization_p Ca_p ↑ Ca²⁺ Influx Depolarization_p->Ca_p Insulin_p Insulin Secretion Ca_p->Insulin_p

Caption: this compound signaling pathway in pancreatic β-cells.

Metformin: AMPK Activation and Glucose Uptake

Metformin's primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. In hepatocytes, activated AMPK inhibits gluconeogenesis, reducing hepatic glucose production. In peripheral tissues like skeletal muscle, metformin enhances insulin-stimulated glucose uptake by promoting the translocation of the glucose transporter GLUT4 to the plasma membrane.

Metformin_Pathway cluster_muscle Skeletal Muscle Cell cluster_liver Hepatocyte Metformin_m Metformin AMPK_m AMPK Metformin_m->AMPK_m activates GLUT4_translocation GLUT4 Translocation AMPK_m->GLUT4_translocation Glucose_uptake_m Glucose Uptake GLUT4_translocation->Glucose_uptake_m Metformin_l Metformin AMPK_l AMPK Metformin_l->AMPK_l activates Gluconeogenesis Gluconeogenesis AMPK_l->Gluconeogenesis inhibits Glucose_production ↓ Hepatic Glucose Production Gluconeogenesis->Glucose_production GLP1_Pathway cluster_beta_cell Pancreatic β-cell GLP1_agonist GLP-1 Agonist GLP1R GLP-1 Receptor GLP1_agonist->GLP1R AC Adenylate Cyclase GLP1R->AC activates cAMP ↑ cAMP AC->cAMP PKA_Epac2 PKA / Epac2 cAMP->PKA_Epac2 Insulin_secretion ↑ Insulin Secretion PKA_Epac2->Insulin_secretion Glucose_Uptake_Workflow start Differentiated L6 Myotubes treatment Treat with Metformin start->treatment add_2NBDG Add 2-NBDG treatment->add_2NBDG incubation Incubate add_2NBDG->incubation measure Measure Fluorescence incubation->measure analysis Calculate Glucose Uptake measure->analysis

References

Safety Operating Guide

Navigating the Safe Disposal of AMG-151: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Hazard Information

AMG-151 is a glucokinase activator intended for laboratory research.[1] As with any chemical of unknown toxicity, it is crucial to handle it with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. In the event of a spill, the area should be evacuated, and the spill should be contained and cleaned up by trained personnel according to your institution's established procedures for hazardous materials.

General Chemical and Physical Properties of this compound

A comprehensive understanding of a compound's properties is essential for its safe handling and disposal. Below is a summary of available data for this compound.

PropertyValue
Synonyms ARRY-403
Chemical Formula C₂₀H₁₈N₆O₃S₂
Molecular Weight 454.52 g/mol
Intended Use Laboratory chemicals, manufacture of substances
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents[2]
Storage Conditions Stable under recommended storage conditions[2]

Experimental Protocol: Disposal of this compound Waste

The following protocol outlines a general, step-by-step procedure for the proper disposal of this compound waste. This protocol is based on established guidelines for hazardous chemical waste disposal in a laboratory setting. It is imperative to consult and follow your institution's specific Environmental Health and Safety (EHS) guidelines.

Materials:

  • Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat.

  • Designated hazardous waste containers (for solid and liquid waste).

  • Hazardous waste labels.

  • Spill kit for cytotoxic/hazardous drugs.

  • 70% ethanol or a suitable laboratory disinfectant.

Procedure:

  • Waste Segregation:

    • All solid waste contaminated with this compound (e.g., pipette tips, tubes, gloves, bench paper) must be segregated into a designated solid hazardous waste container.

    • Liquid waste containing this compound (e.g., unused solutions, cell culture media) must be collected in a separate, sealed, and clearly labeled liquid hazardous waste container.

    • Do not mix this compound waste with other solvent waste streams unless explicitly permitted by your institution's EHS department.

  • Container Labeling:

    • Label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and the concentration.

    • Include the name of the principal investigator, laboratory location, and the date the waste was first added to the container.

    • Follow all additional labeling requirements of your institution.

  • Storage of Waste:

    • Store the hazardous waste container in a designated and secure satellite accumulation area within the laboratory.

    • Ensure the container is kept closed at all times, except when adding waste.

  • Decontamination of Work Surfaces and Equipment:

    • After handling this compound, decontaminate all work surfaces and non-disposable equipment.

    • Wipe surfaces with a detergent solution followed by 70% ethanol or another appropriate disinfectant.

    • All cleaning materials must be disposed of as hazardous waste.

  • Disposal of Empty Containers:

    • Empty this compound vials and containers are also considered hazardous waste and should be placed in the solid hazardous waste container.

    • They should not be rinsed into the sink.

  • Arranging for Disposal:

    • Once the waste container is full, or in accordance with your institution's policies, arrange for pickup by your licensed hazardous waste disposal service.

    • Complete all necessary paperwork for the waste disposal manifest.

Visualizing the Disposal Workflow

To further clarify the proper disposal procedure, the following diagram illustrates the logical workflow for managing this compound waste in a laboratory setting.

AMG151_Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_labeling Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Solid Waste (Gloves, Tips, etc.) D Solid Hazardous Waste Container A->D B Liquid Waste (Solutions, Media) E Liquid Hazardous Waste Container B->E C Empty Containers C->D F Label Container: 'Hazardous Waste, this compound', PI Name, Date D->F E->F G Store in Designated Satellite Accumulation Area F->G H Arrange for Pickup by Licensed Hazardous Waste Service G->H

Caption: Logical workflow for the proper disposal of this compound waste.

References

Navigating the Safe Handling of AMG-151: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

When handling any chemical of unknown toxicity, a cautious approach is always recommended. The information presented here is intended to supplement, not replace, institutional safety protocols and the judgment of trained laboratory personnel.

Personal Protective Equipment (PPE) for Handling AMG-151

A comprehensive approach to personal protection is critical to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection required for different laboratory procedures.

PPE CategoryMinimum RequirementRecommended for Powder Handling & Solution PreparationRecommended for Splash Hazard Operations
Eye and Face Protection Safety glasses with side shieldsChemical splash gogglesFace shield worn over chemical splash goggles
Hand Protection Nitrile glovesDouble-gloving with nitrile glovesHeavy-duty, chemical-resistant gloves (e.g., butyl rubber)
Body Protection Laboratory coatDisposable lab coat over primary lab coatChemical-resistant apron over a lab coat
Respiratory Protection Not generally required for small quantities in a well-ventilated areaUse in a certified chemical fume hood is mandatoryN95 or higher-rated respirator if fume hood is not available (consult EHS)

Experimental Protocols: Safe Handling and Disposal of this compound

Adherence to standardized operating procedures is crucial for the safe management of research compounds like this compound.

Engineering Controls and Work Practices
  • Ventilation: All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Hygiene: Avoid eating, drinking, or smoking in laboratory areas. Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before breaks.

  • Housekeeping: Maintain a clean and organized workspace. Clean up spills immediately using appropriate procedures and materials.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Don Appropriate PPE: Before cleaning, don the appropriate PPE as outlined in the table above, including respiratory protection if the spill is large or in a poorly ventilated area.

  • Containment: For liquid spills, use an absorbent material (e.g., spill pillows, absorbent pads) to contain the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Cleanup: Clean the spill area with a suitable decontaminating solution, followed by a thorough wash with soap and water.

  • Waste Disposal: Collect all contaminated materials in a sealed, labeled hazardous waste container.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Solid Waste: All disposable materials that have come into contact with this compound, such as contaminated gloves, weigh boats, and pipette tips, must be disposed of in a designated, clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

    • Sharps: Needles, syringes, or other sharps contaminated with this compound must be placed in a designated sharps container for hazardous chemical waste.

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the approximate concentration and quantity, and the date of accumulation.

  • Storage: Store hazardous waste containers in a designated, secure area away from incompatible materials.

  • Final Disposal: Follow your institution's guidelines for the final disposal of hazardous chemical waste. This typically involves arranging for pickup by a certified hazardous waste disposal company.

Visualizing the Workflow: Handling and Disposal of this compound

To provide a clear, step-by-step visual guide, the following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_handling Handling Protocol cluster_disposal Disposal Protocol prep Preparation: - Assess Risks - Don Appropriate PPE weigh Weighing Solid this compound (in Chemical Fume Hood) prep->weigh dissolve Dissolving in Solvent (in Chemical Fume Hood) weigh->dissolve experiment Conduct Experiment dissolve->experiment segregate Segregate Waste: - Solid - Liquid - Sharps experiment->segregate spill Spill? experiment->spill label_waste Label Waste Containers segregate->label_waste store_waste Store in Designated Area label_waste->store_waste dispose Arrange for Professional Disposal store_waste->dispose spill->segregate No spill_protocol Follow Spill Protocol: - Evacuate & Alert - Don PPE - Contain & Clean - Dispose of Waste spill->spill_protocol Yes spill_protocol->segregate

Caption: Workflow for Safe Handling and Disposal of this compound.

By adhering to these guidelines, researchers can mitigate the risks associated with handling this compound and maintain a safe and compliant laboratory environment. Always prioritize safety and consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AMG-151
Reactant of Route 2
AMG-151

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。